1,3-Diallyl-1,3,5-triazinane-2,4,6-trione
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-bis(prop-2-enyl)-1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-3-5-11-7(13)10-8(14)12(6-4-2)9(11)15/h3-4H,1-2,5-6H2,(H,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBVELLBUAKUNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)NC(=O)N(C1=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40212145 | |
| Record name | s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-diallyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6294-79-7 | |
| Record name | Diallyl isocyanurate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6294-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diallyl isocyanurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006294797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6294-79-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11691 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-diallyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diallyl Isocyanurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIALLYL ISOCYANURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3414WR5FZI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1,3-Diallyl-1,3,5-triazinane-2,4,6-trione synthesis from cyanuric acid
An In-depth Technical Guide to the Synthesis of 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione from Cyanuric Acid
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a versatile crosslinking agent and monomer, from cyanuric acid.[1] The document delves into the core chemical principles, a detailed step-by-step laboratory protocol, characterization techniques, and critical safety considerations. Designed for researchers and chemical development professionals, this guide emphasizes the causality behind experimental choices to ensure reproducibility and a deeper understanding of the synthetic process.
Introduction and Significance
This compound, commonly known as Diallyl Isocyanurate, is a key chemical intermediate in materials science.[1] Its molecular structure features a stable 1,3,5-triazinane-2,4,6-trione (isocyanurate) core functionalized with two reactive allyl groups.[1] These allyl moieties enable the molecule to act as a potent crosslinking agent or monomer in polymerization reactions, leading to the formation of robust, three-dimensional polymer networks.[1] The incorporation of this compound into polymer matrices significantly enhances critical properties such as mechanical strength, thermal stability, and chemical resistance, making it invaluable for producing high-performance coatings, adhesives, and composites.[1]
The synthesis route starting from cyanuric acid is one of the most direct and well-documented methods, offering a reliable pathway for producing this important compound.[1] This guide focuses on this specific synthesis, providing the technical depth required for successful laboratory execution.
Reaction Mechanism and Chemical Principles
The synthesis of this compound from cyanuric acid is fundamentally a nucleophilic substitution reaction, specifically an N-alkylation. The core principles are outlined below:
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Tautomerism of Cyanuric Acid : Cyanuric acid exists in a tautomeric equilibrium between the tri-keto form (1,3,5-triazinane-2,4,6-trione) and the tri-enol form (1,3,5-triazine-2,4,6-triol). Under the basic conditions of this synthesis, the more stable keto tautomer, also known as isocyanuric acid, is the predominant reactive species.
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Activation via Deprotonation : The nitrogen-hydrogen (N-H) bonds of the isocyanurate ring are acidic. In the presence of a strong base, such as sodium hydroxide (NaOH), the nitrogen atoms are deprotonated. This process generates a resonance-stabilized cyanurate anion, which is a significantly more potent nucleophile than the neutral cyanuric acid molecule.[1]
-
Nucleophilic Attack : The alkylating agent, allyl bromide, features an electrophilic carbon atom bonded to the bromine. The nucleophilic nitrogen of the cyanurate anion attacks this carbon, displacing the bromide ion and forming a new nitrogen-carbon bond.
-
Controlled Stoichiometry : To favor the formation of the 1,3-diallyl product over mono- or tri-allylated derivatives, a precise 1:2 molar ratio of cyanuric acid to allyl bromide is employed.[1] By controlling the stoichiometry, the reaction can be selectively directed towards the desired disubstituted product.
The overall reaction can be summarized as: C₃H₃N₃O₃ (Cyanuric Acid) + 2 CH₂=CHCH₂Br (Allyl Bromide) + 2 NaOH → C₉H₁₁N₃O₃ (this compound) + 2 NaBr + 2 H₂O
Step-by-Step Procedure
-
Preparation of Sodium Cyanurate Solution : In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve sodium hydroxide (8.00 g, 0.20 mol) in 150 mL of deionized water. The dissolution is exothermic; allow the solution to cool. Once at room temperature, add cyanuric acid (12.91 g, 0.10 mol). Stir the mixture until all the cyanuric acid has dissolved to form a clear solution of sodium cyanurate.
-
Causality: The strong base (NaOH) is essential to deprotonate the cyanuric acid, forming the highly nucleophilic cyanurate anion required for the subsequent alkylation step. [1]
-
-
Reaction Setup and Cooldown : Immerse the flask in an ice-water bath and cool the solution to between 10-15°C.
-
Causality: The alkylation reaction is exothermic. Cooling the reaction mixture helps to control the reaction rate, prevent unwanted side reactions, and minimize the volatilization of the low-boiling allyl bromide.
-
-
Addition of Allyl Bromide : Add allyl bromide (17.8 mL, 0.20 mol) to the dropping funnel. Add the allyl bromide dropwise to the stirred cyanurate solution over a period of approximately 1 hour, ensuring the temperature does not exceed 20°C.
-
Causality: A slow, dropwise addition is critical to maintain temperature control and to ensure a homogeneous reaction, which helps in maximizing the yield of the desired di-substituted product. [1]
-
-
Reaction Completion : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring the mixture overnight (approximately 12-16 hours) to ensure the reaction proceeds to completion. [1]
-
Product Precipitation : After overnight stirring, cool the reaction mixture again in an ice bath. Slowly neutralize the mixture by adding concentrated hydrochloric acid (HCl) dropwise until the pH of the solution is approximately 7. A white solid will precipitate out of the solution.
-
Causality: The product has low solubility in neutral aqueous solution. Neutralization protonates any remaining cyanurate anion and reduces the solubility of the diallyl product, causing it to precipitate.
-
-
Purification : Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with two portions of cold deionized water (2 x 50 mL) to remove sodium bromide and any other water-soluble impurities.
-
Causality: Washing is a crucial purification step. Using cold water minimizes the loss of product due to dissolution.
-
-
Drying : Dry the purified solid in a vacuum oven at 50-60°C until a constant weight is achieved. The final product is a white crystalline solid.
Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
| Property / Technique | Expected Result |
| Appearance | White crystalline solid |
| Molecular Formula | C₉H₁₁N₃O₃ [2] |
| Molecular Weight | 209.20 g/mol [2] |
| Melting Point | 59-61°C |
| ¹H NMR (CDCl₃) | δ (ppm): ~5.8 (m, 2H, -CH=), ~5.2 (m, 4H, =CH₂), ~4.4 (d, 4H, N-CH₂) |
| IR (KBr, cm⁻¹) | ~1700 (C=O stretch), ~1645 (C=C stretch), ~990 and ~930 (C-H bend, vinyl) |
Safety Data Sheet (SDS) Digest
All work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
| Chemical | Hazard Class | Key Precautions |
| Allyl Bromide | Flammable Liquid, Toxic, Corrosive, Environmental Hazard | Highly toxic if swallowed or inhaled, causes severe skin burns and eye damage. Keep away from heat, sparks, and open flames. Work exclusively in a fume hood. Use non-sparking tools and take measures to prevent static discharge. [3]Store in a tightly closed container in a cool, well-ventilated area. [3] |
| Cyanuric Acid | Eye Irritant | Avoid dust formation. [4]In case of contact with eyes, rinse cautiously with water for several minutes. General industrial hygiene practices are sufficient. [4] |
| Sodium Hydroxide | Corrosive | Causes severe skin burns and eye damage. Avoid contact with skin and eyes. Wear appropriate protective gloves and eye/face protection. |
| Hydrochloric Acid | Corrosive | Causes severe skin burns and eye damage. May cause respiratory irritation. Use in a fume hood. |
References
-
Sdfine. (n.d.). GHS Safety Data Sheet: Allyl Bromide. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Allyl Bromide. Retrieved from [Link]
-
Global Industrial. (n.d.). Safety Data Sheet: Cyanuric Acid. Retrieved from [Link]
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An In-depth Technical Guide to 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione (Diallyl Isocyanurate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diallyl-1,3,5-triazinane-2,4,6-trione, commonly referred to as diallyl isocyanurate, is a versatile organic compound characterized by a triazine core with two allyl functional groups. Its unique chemical structure imparts a range of desirable properties, including high thermal stability and reactivity, making it a valuable building block in polymer chemistry and materials science. This guide provides a comprehensive overview of its synthesis, properties, and burgeoning applications, with a particular focus on its potential within the realm of drug development.
The IUPAC name for this compound is 1,3-bis(prop-2-en-1-yl)-1,3,5-triazinane-2,4,6-trione .[1][2] It is also known by several synonyms, including Isocyanuric Acid Diallyl Ester and 1,3-Diallylisocyanurate.[1]
Chemical and Physical Properties
This compound is a white to off-white crystalline solid at room temperature.[1] The presence of the allyl groups allows it to act as a crosslinking agent in polymerization reactions, leading to the formation of robust, three-dimensional polymer networks.[2] This crosslinking capability enhances the mechanical strength, thermal stability, and chemical resistance of the resulting polymers.[2]
| Property | Value | Source(s) |
| IUPAC Name | 1,3-bis(prop-2-en-1-yl)-1,3,5-triazinane-2,4,6-trione | [1][2] |
| Synonyms | Diallyl Isocyanurate, Isocyanuric Acid Diallyl Ester, 1,3-Diallylisocyanurate | [1] |
| CAS Number | 6294-79-7 | [3] |
| Molecular Formula | C₉H₁₁N₃O₃ | [1] |
| Molecular Weight | 209.21 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [1] |
| Purity | >98.0% (GC) | [3] |
| Storage Temperature | Room temperature (recommended in a cool, dark place, <15°C) | [3] |
Synthesis and Reactivity
The most common and well-documented method for synthesizing this compound is through the nucleophilic substitution of cyanuric acid with an allyl halide, such as allyl bromide.[2] This reaction is typically carried out in a basic aqueous medium. The base facilitates the deprotonation of the N-H groups of cyanuric acid, increasing the nucleophilicity of the nitrogen atoms.
Alternatively, substituted triazines can be synthesized from cyanuric chloride via a stepwise nucleophilic aromatic substitution. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, sequential reactions by adjusting the temperature.[2]
Experimental Protocol: Synthesis of a Diallyl Cyanuric Derivative
The following protocol describes the synthesis of a diallyl cyanuric derivative, which provides a procedural basis for the synthesis of this compound.[4]
Materials:
-
Cyanuric acid
-
Sodium hydroxide (NaOH) solution (1.2 M)
-
Allyl bromide
-
Sulfuric acid (H₂SO₄) (10%)
Procedure:
-
Dissolve cyanuric acid (5.16 g, 0.04 mol) in 100 mL of 1.2 M NaOH solution at room temperature.
-
Slowly add allyl bromide (9.60 g, 0.08 mol) dropwise to the solution while stirring.
-
Continue stirring the reaction mixture overnight.
-
Neutralize the reaction mixture to a pH of 6.8–7.0 with 10% H₂SO₄.
-
The resulting product can then be isolated and purified.
Characterization: The successful synthesis of the diallyl derivative can be confirmed using spectroscopic methods.[4]
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the imide hydrogen (O=CNHC=O), the methylene hydrogens adjacent to the nitrogen (NCH₂CH=CH₂), and the vinyl hydrogens of the allyl group (NCH₂CH=CH₂). The integration ratio of these peaks can confirm the presence of two allyl groups.[4]
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks corresponding to the different carbon environments within the molecule, including the carbonyl carbons of the triazine ring and the carbons of the allyl groups.[4]
Caption: Workflow for the synthesis of this compound.
The allyl groups of this compound are reactive and can undergo various chemical transformations, including oxidation to form epoxides, reduction via catalytic hydrogenation to yield the saturated propyl analogue, and electrophilic addition reactions with hydrogen halides.[2]
Applications in Research and Industry
The primary application of this compound is as a crosslinking agent and monomer in the synthesis of polymers and thermosetting resins.[2] Its incorporation into polymer matrices enhances mechanical strength, thermal stability, and chemical resistance, making it valuable for high-performance materials used in coatings, adhesives, and composites.[2]
Potential in Drug Development and Biomedical Applications
While direct applications of this compound as a therapeutic agent are not established, its role as a monomer and crosslinking agent opens avenues for its use in drug delivery systems. Isocyanurate-based polymers and polyurethanes, for which isocyanates are precursors, are being explored for biomedical applications due to their biocompatibility and tunable properties.[5][6]
Polymer-Based Drug Delivery
The versatility of polymers makes them attractive carriers for drugs and biomolecules.[6] By encapsulating a therapeutic agent, polymeric nanoparticles can protect it from degradation, control its release, and potentially target it to specific sites in the body.[6] The crosslinking properties of diallyl isocyanurate can be utilized to create hydrogels for controlled drug release.[7] The density of crosslinking can influence the swelling behavior and the diffusion of the drug from the hydrogel matrix.[3]
Caption: Conceptual diagram of a diallyl isocyanurate-crosslinked hydrogel for controlled drug release.
Biocompatibility Considerations
For any material to be used in biomedical applications, its biocompatibility is of paramount importance. Polyurethanes, which can be synthesized from isocyanates, have been investigated for their biocompatibility.[5][6] Studies have shown that the cytotoxicity of polyurethanes can be influenced by the isocyanate index used in their synthesis.[5] Therefore, careful optimization of the polymer formulation is crucial to ensure the safety of any diallyl isocyanurate-based materials intended for in vivo use.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is intended for laboratory use only by trained professionals.[2] For the related compound, 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, the GHS hazard statements indicate that it is harmful if swallowed or in contact with skin and may cause damage to organs through prolonged or repeated exposure.[8] It is recommended to wear appropriate personal protective equipment, including gloves, eye protection, and a lab coat, and to work in a well-ventilated area.[8]
Conclusion
This compound is a valuable compound with established applications in polymer and materials science. Its role as a crosslinking agent allows for the creation of materials with enhanced physical and chemical properties. While its direct therapeutic applications are yet to be explored, its potential use in the development of advanced drug delivery systems, particularly in the formation of controlled-release hydrogels, presents an exciting area for future research. Further studies into the biocompatibility and in vivo behavior of diallyl isocyanurate-containing polymers are warranted to fully realize its potential in the pharmaceutical and biomedical fields.
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An In-depth Technical Guide to Diallyl Isocyanurate (CAS 6294-79-7)
A Note to the Reader: The CAS number 6294-79-7 is assigned to the chemical compound Diallyl Isocyanurate. This guide provides a comprehensive overview of its chemical and physical properties. It is important to note that professionals in drug development and pharmaceutical research may more frequently encounter N-Boc-3-piperidone (CAS 98977-36-7), a key intermediate in the synthesis of piperidine derivatives used in pharmaceuticals.[1][2] This guide will focus exclusively on Diallyl Isocyanurate as specified by the provided CAS number.
Introduction to Diallyl Isocyanurate
Diallyl Isocyanurate (DAIC) is a versatile organic compound with the chemical formula C₉H₁₁N₃O₃.[3] It is characterized by a stable isocyanurate core to which two reactive allyl groups are attached.[4] This structure makes it a valuable crosslinking agent and monomer in polymer chemistry.[5] When incorporated into polymer matrices, DAIC can significantly enhance mechanical strength, thermal stability, and chemical resistance, making it a key component in the production of high-performance materials such as coatings, adhesives, and composites.[3][4]
Chemical and Physical Properties
A summary of the key chemical and physical properties of Diallyl Isocyanurate is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 6294-79-7 | [3][6] |
| Molecular Formula | C₉H₁₁N₃O₃ | [3][6] |
| Molecular Weight | 209.20 - 209.21 g/mol | [3][6] |
| Appearance | White to off-white crystalline solid | [3][4] |
| Melting Point | 145.0 to 150.0 °C | [3] |
| Density | 1.213 ± 0.06 g/cm³ (Predicted) | [3] |
| Flash Point | 145 °C | [6] |
| Solubility | Soluble in organic solvents, generally insoluble in water. | [4] |
| Refractive Index | 1.515 | [3] |
Synthesis of Diallyl Isocyanurate
A common synthetic route to Diallyl Isocyanurate involves the reaction of triallyl 1,3,5-trimellitic acid in the presence of a copper chloride dihydrate catalyst and a xylene solvent. The reaction is typically carried out under a nitrogen atmosphere to prevent unwanted side reactions.
Experimental Protocol for Synthesis:
-
To a 2 L separable flask equipped with a stirrer, reflux condenser, and dropping funnel, add 407 g of xylene and 7.63 g (0.045 mol) of copper chloride dihydrate.[7]
-
Prepare a solution of 254 g (1.02 mol) of triallyl 1,3,5-trimellitic acid in 102 g of xylene and add it to the dropping funnel.[7]
-
Seal the system and purge with nitrogen three times to ensure an oxygen concentration below 0.3 vol%.[7]
-
Begin stirring and heat the flask in a water bath to an internal temperature of 65°C.[7]
-
Add half of the triallyl 1,3,5-trimellitic acid solution dropwise. The reaction is exothermic, and the temperature may rise to around 100°C.[7]
-
Once the initial exotherm subsides and the temperature drops to about 75°C, add the remaining feedstock.[7]
-
After the reaction is complete, distill the xylene from the reaction mixture.[7]
-
Filter the resulting mixture to obtain the oily product.[7]
-
For further purification, water can be added to precipitate the Diallyl Isocyanurate, which is then filtered, washed, and dried under vacuum.[7]
Applications in Research and Industry
Diallyl Isocyanurate's primary application lies in its role as a crosslinking agent in the production of polymers. Its two allyl groups can participate in polymerization reactions, leading to the formation of three-dimensional polymer networks.[5] This crosslinking enhances the thermal and chemical stability, as well as the mechanical properties of the resulting materials.[4]
Key application areas include:
-
Coatings: DAIC is used to produce durable coatings with excellent resistance to heat and chemicals.[3]
-
Adhesives: It is a component in high-strength adhesives.[3]
-
Composites: DAIC is used in the manufacturing of advanced composite materials.[3]
-
Polymer Modification: It can be grafted onto polymers to improve their properties.[5]
Safety and Handling
Diallyl Isocyanurate is classified as harmful if swallowed.[8] It is essential to handle this chemical in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[9] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[9]
Storage:
Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8][9]
Conclusion
Diallyl Isocyanurate (CAS 6294-79-7) is a valuable chemical intermediate, primarily utilized as a crosslinking agent in the polymer industry. Its ability to enhance the physical and chemical properties of materials makes it a key component in a variety of industrial applications. Proper handling and storage procedures are necessary to ensure its safe use.
References
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- ChemicalBook. (2025). Diallyl Isocyanurate | 6294-79-7.
- Guidechem. (n.d.). 6294-79-7 Diallyl Isocyanurate C9H11N3O3, Formula,NMR,Boiling Point,Density,Flash Point.
- CymitQuimica. (n.d.). CAS 6294-79-7: Diallyl isocyanurate.
- Bloom Tech. (2025). Is N-Boc-3-carboethoxy-4-piperidone stable?.
- ChemicalBook. (n.d.). Synthesis and Application of N-Boc-3-piperidone.
- Biosynth. (n.d.). Diallyl Isocyanurate | 6294-79-7 | GAA29479.
- GHS. (n.d.).
- ChemBK. (2024). N-Boc-3-piperidone.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Combi-Blocks. (n.d.). Safety Data Sheet.
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- TCI America. (2018). Safety Data Sheet.
- Google Patents. (n.d.). WO2016201616A1 - Hybrid scorch retardant/cure co-agent.
- PubChem. (2025). Tert-butyl 3-oxopiperidine-1-carboxylate | C10H17NO3 | CID 2756825.
- Ambeed. (n.d.). CAS No. 6294-79-7 Specifications.
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- ChemicalBook. (n.d.). 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-(2 ....
- Benchchem. (n.d.). 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione.
- Sigma-Aldrich. (n.d.). 1-Boc-3-piperidone 97 98977-36-7.
- Macmillan Group - Princeton University. (n.d.). Supplementary Information.
- Ambeed. (n.d.). 6294-79-7 | Diallyl Isocyanurate | Triazines.
- Sigma-Aldrich. (n.d.). This compound | 6294-79-7.
- ChemicalBook. (n.d.). N-BOC-3-METHYLENE-PIPERIDINE(276872-89-0) 1H NMR spectrum.
- Ningbo Inno Pharmchem Co., Ltd. (2025). Mastering Organic Synthesis: A Deep Dive into 1-Boc-3-piperidone Applications.
- Chem-Impex. (n.d.). 1-Boc-3-piperidone.
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An In-Depth Technical Guide to 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Diallyl-1,3,5-triazinane-2,4,6-trione, also commonly known as Diallyl Isocyanurate, is a highly versatile organic compound with significant applications in polymer and materials science.[1] This technical guide provides a comprehensive overview of its core chemical and physical properties, synthesis methodologies, and key applications, with a focus on its role as a crosslinking agent and monomer. The document is intended to serve as a foundational resource for researchers and professionals engaged in the development of advanced materials.
Core Molecular and Physical Properties
This compound is characterized by a central 1,3,5-triazinane-2,4,6-trione (isocyanurate) core, to which two allyl functional groups are attached.[1] These allyl groups are fundamental to the molecule's reactivity, enabling its participation in polymerization reactions.[1] This leads to the formation of robust, cross-linked three-dimensional polymer networks.[1]
Molecular Formula and Weight
The chemical formula and molecular weight are fundamental parameters for any chemical compound, crucial for stoichiometric calculations in synthesis and for analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁N₃O₃ | CymitQuimica[2], LookChem[3] |
| Molecular Weight | 209.20 g/mol | Benchchem[1], CymitQuimica[2] |
Chemical Identifiers
For unambiguous identification in databases and literature, the following identifiers are used:
| Identifier | Value | Source(s) |
| CAS Number | 6294-79-7 | Benchchem[1] |
| InChI Key | UCBVELLBUAKUNE-UHFFFAOYSA-N | Benchchem[1], CymitQuimica[2] |
Physical Properties
| Property | Value | Source(s) |
| Physical Form | Solid | CymitQuimica[2] |
| Purity | 97% | CymitQuimica[2] |
Synthesis and Chemical Reactivity
The synthesis of this compound and its derivatives is a well-established area of organic chemistry, with several reliable methods available.
Primary Synthesis Pathway
The most direct and widely documented method for preparing this compound is through the nucleophilic substitution of cyanuric acid with an allyl halide, such as allyl bromide.[1] This reaction is typically conducted in a basic aqueous medium, where the base facilitates the deprotonation of the N-H groups of cyanuric acid, thereby increasing the nucleophilicity of the nitrogen atoms.[1]
A related and fundamental strategy in triazine chemistry involves the stepwise substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[1][4] This approach allows for the synthesis of a wide range of both symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines.[1][4]
Caption: Synthesis of this compound.
Chemical Reactivity of Allyl Groups
The allyl groups are the primary sites of reactivity in this compound.
-
Oxidation: The allyl groups can be readily oxidized to form epoxides, typically using peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA).[1]
-
Reduction: The double bonds of the allyl groups are susceptible to reduction, most commonly through catalytic hydrogenation.[1]
-
Addition Reactions: The double bonds can undergo both electrophilic and nucleophilic addition reactions.[1]
Applications in Materials Science
The unique chemical structure of this compound makes it a valuable component in the production of high-performance materials.
Crosslinking Agent and Monomer
Its primary role is as a crosslinking agent and monomer in the synthesis of polymers and thermosetting resins.[1] The incorporation of this compound into polymer matrices enhances key properties such as:
These enhanced properties make it invaluable in the production of advanced coatings, adhesives, and composites.[1]
Polymer Modification
Research has demonstrated its successful use in grafting onto polymers like polypropylene to improve crystallization rates and mechanical properties.[1] It is also useful for improving the compatibility of fillers and reinforcements within a composite material without compromising the final product's integrity.[1]
Experimental Protocol: Synthesis via Nucleophilic Substitution
The following is a generalized protocol for the synthesis of this compound.
Materials:
-
Cyanuric acid
-
Allyl bromide
-
A suitable base (e.g., sodium hydroxide)
-
Aqueous solvent
Procedure:
-
Dissolve cyanuric acid in the aqueous basic solution. The base will deprotonate the N-H groups of the cyanuric acid.
-
Slowly add allyl bromide to the solution. The reaction is a nucleophilic substitution where the deprotonated nitrogen atoms of the cyanuric acid attack the electrophilic carbon of the allyl bromide.
-
The reaction mixture is stirred at a controlled temperature to facilitate the reaction.
-
Upon completion, the product, this compound, is isolated through appropriate purification techniques, such as filtration and recrystallization.
Caption: Experimental workflow for synthesis.
Conclusion
This compound is a pivotal molecule in the field of polymer and materials science. Its unique structure, characterized by a stable triazinane core and reactive allyl groups, allows for the creation of highly durable and resistant materials. The synthetic routes are well-established, providing a reliable supply for both research and industrial applications. Further research into its derivatives and applications is likely to yield even more advanced materials with tailored properties.
References
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This compound - LookChem. [Link]
-
Synthesis of N-[2-(3,5-Diallyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)ethyl]ureas and -Carbamates. [Link]
-
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl- - NIST WebBook. [Link]
-
Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed. [Link]
Sources
Navigating the Solubility Landscape of Diallyl Isocyanurate: A Technical Guide for Researchers
Introduction: Understanding Diallyl Isocyanurate
Diallyl isocyanurate (DAI) is a versatile triazine-based crosslinking agent renowned for its ability to enhance the thermal and mechanical properties of polymers.[1] Its molecular structure, featuring a stable isocyanurate core and two reactive allyl groups, makes it a valuable component in the formulation of high-performance thermosetting resins, coatings, adhesives, and flame retardants.[1] Professionals in polymer chemistry, materials science, and drug development frequently encounter DAI, and a thorough understanding of its solubility characteristics is paramount for its effective application and for the development of novel formulations.
This technical guide provides a comprehensive overview of the solubility of diallyl isocyanurate in common laboratory solvents. While precise quantitative solubility data is not extensively available in public literature, this guide synthesizes known qualitative information, explores the theoretical underpinnings of its solubility, and presents a detailed experimental protocol for its determination.
Core Principles of Solubility: A Molecular Perspective
The solubility of a solid solute, such as diallyl isocyanurate, in a liquid solvent is governed by the principle of "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be miscible. The key factors influencing the solubility of diallyl isocyanurate include:
-
Polarity: The polarity of both the solute and the solvent is the most critical factor. Diallyl isocyanurate possesses a polar isocyanurate ring with three carbonyl groups and two nitrogen atoms, capable of hydrogen bonding. However, the presence of two nonpolar allyl groups imparts a degree of nonpolar character to the molecule.
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact its ability to dissolve diallyl isocyanurate. Solvents that can effectively interact with the carbonyl and N-H groups of the isocyanurate ring will exhibit better solvency.
-
Temperature: Generally, the solubility of solids in liquids increases with temperature. This is because the increased kinetic energy of the solvent molecules allows them to more effectively break apart the crystal lattice of the solute.
-
Molecular Size and Shape: While less dominant than polarity and hydrogen bonding, the size and shape of the solvent molecules can influence their ability to solvate the diallyl isocyanurate molecule.
Qualitative Solubility Profile of Diallyl Isocyanurate
Based on its chemical structure and available information, a qualitative assessment of diallyl isocyanurate's solubility in various classes of solvents can be made.
Table 1: Predicted Qualitative Solubility of Diallyl Isocyanurate in Common Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents possess polar groups that can interact with the polar isocyanurate ring but do not have acidic protons that could interfere with the solute. |
| Polar Protic | Methanol, Ethanol | Moderately Soluble | These solvents can act as both hydrogen bond donors and acceptors, facilitating interaction with the isocyanurate ring. However, their polarity may be slightly less optimal than polar aprotic solvents. |
| Nonpolar Aromatic | Benzene, Toluene | Sparingly Soluble to Soluble | The aromatic ring of these solvents can induce dipole interactions with the polar portions of the diallyl isocyanurate molecule, while their nonpolar nature is compatible with the allyl groups. |
| Nonpolar Aliphatic | Heptane, Hexane | Sparingly Soluble to Insoluble | The lack of polarity in these solvents makes it difficult for them to overcome the intermolecular forces within the diallyl isocyanurate crystal lattice. |
| Aqueous | Water | Generally Insoluble | The predominantly nonpolar character of the diallyl isocyanurate molecule, despite the presence of polar groups, leads to poor solubility in highly polar water. |
It is important to note that the related compound, triallyl isocyanurate, is known to be soluble in acetone, heptane, benzene, and methanol. This suggests that diallyl isocyanurate would likely exhibit similar, if not slightly different, solubility behavior.
Experimental Determination of Diallyl Isocyanurate Solubility
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of diallyl isocyanurate in a given solvent at a specific temperature.
Experimental Protocol: Isothermal Equilibrium Method
Objective: To determine the equilibrium solubility of diallyl isocyanurate in a selected solvent at a constant temperature.
Materials:
-
Diallyl Isocyanurate (high purity)
-
Selected Solvent (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
Vials with screw caps
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Procedure:
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of diallyl isocyanurate and add it to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution becomes saturated.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.
-
Record the final volume of the filtered solution.
-
-
Quantification of Solute:
-
Determine the concentration of diallyl isocyanurate in the filtered solution using a validated analytical method such as HPLC or GC.
-
Prepare a series of standard solutions of diallyl isocyanurate of known concentrations in the same solvent to create a calibration curve.
-
Analyze the filtered sample and determine its concentration by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility in grams per 100 mL (g/100mL) or other desired units using the following formula:
Solubility (g/100mL) = (Concentration from analysis (g/mL)) x 100
-
Causality Behind Experimental Choices:
-
Isothermal Conditions: Maintaining a constant temperature is critical as solubility is highly temperature-dependent.
-
Equilibrium: Allowing sufficient time for equilibration ensures that the solvent is fully saturated with the solute, leading to an accurate solubility measurement.
-
Filtration: The use of a fine filter is essential to remove all undissolved particles, which would otherwise lead to an overestimation of the solubility.
-
Validated Analytical Method: Employing a reliable and validated analytical technique like HPLC or GC ensures accurate quantification of the dissolved solute.
Visualizing the Process: Diagrams and Workflows
To further clarify the concepts and procedures discussed, the following diagrams are provided.
Caption: Workflow for determining diallyl isocyanurate solubility.
Conclusion and Future Perspectives
While a comprehensive quantitative database for the solubility of diallyl isocyanurate in all common solvents is yet to be established, this guide provides a robust framework for researchers and professionals. By understanding the fundamental principles of solubility and employing the detailed experimental protocol, scientists can confidently determine the solubility of diallyl isocyanurate in their specific solvent systems. This knowledge is crucial for optimizing reaction conditions, developing stable formulations, and advancing the application of this important crosslinking agent in various fields of science and technology. Further research to populate a quantitative solubility database would be a valuable contribution to the scientific community.
References
Sources
An In-depth Technical Guide to the Electrophilic and Nucleophilic Addition Reactions of 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione
Introduction
1,3-Diallyl-1,3,5-triazinane-2,4,6-trione, also known as diallyl isocyanurate, is a trifunctional molecule featuring a stable 1,3,5-triazinane-2,4,6-trione core with two reactive allyl groups. This unique structure makes it a valuable building block in polymer chemistry and a versatile precursor for the synthesis of novel functionalized molecules. The reactivity of this compound is dominated by the chemistry of its carbon-carbon double bonds in the allyl substituents, which are amenable to a wide range of addition reactions.
This technical guide provides a comprehensive overview of the electrophilic and nucleophilic addition reactions of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this molecule for the development of new materials, polymers, and therapeutic agents.
Molecular Structure and Reactivity
The core of this compound is an isocyanuric acid derivative, a heterocyclic compound known for its thermal stability. The key to its reactivity lies in the two pendant allyl groups. These allyl groups are electron-rich due to the π-bonds, making them susceptible to attack by electrophiles. Conversely, the double bonds can also be activated towards nucleophilic attack, particularly through conjugate addition reactions.
Part 1: Electrophilic Addition Reactions
Electrophilic addition reactions to the allyl groups of this compound proceed via the attack of an electrophile on the electron-rich double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile.
Halogenation: Bromination
The addition of halogens, such as bromine, across the double bonds of the allyl groups is a classic example of an electrophilic addition reaction. This reaction is often used to introduce functionality for further chemical transformations.
Mechanism: The reaction proceeds through a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion in an anti-addition fashion.
Experimental Protocol: Bromination of this compound
-
Materials:
-
This compound
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Sodium thiosulfate (Na₂S₂O₃) solution (aqueous, 10%)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (2 equivalents) in dichloromethane dropwise to the stirred solution. The disappearance of the bromine color indicates the progress of the reaction.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes.
-
Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the dibrominated product.
-
Causality Behind Experimental Choices:
-
The use of a non-polar solvent like dichloromethane is crucial to dissolve the starting material and facilitate the reaction without interfering with the electrophilic nature of bromine.
-
The reaction is performed at 0 °C to control the exothermicity of the reaction and minimize the formation of side products.
-
The dropwise addition of bromine ensures that the concentration of the electrophile remains low, preventing unwanted side reactions.
Hydrohalogenation: Free-Radical Addition of HBr
The addition of hydrogen bromide (HBr) to the allyl groups can proceed via two different mechanisms: Markovnikov addition under ionic conditions and anti-Markovnikov addition under free-radical conditions. The anti-Markovnikov addition is particularly useful for introducing a bromine atom at the terminal carbon of the allyl group.[1][2]
Mechanism: In the presence of a radical initiator, such as a peroxide, the reaction proceeds via a free-radical chain mechanism. The bromine radical adds to the double bond to form the more stable secondary carbon radical, which then abstracts a hydrogen atom from HBr.[3]
Experimental Protocol: Anti-Markovnikov Addition of HBr
-
Materials:
-
This compound
-
Hydrogen bromide (HBr) gas or a solution in acetic acid
-
Benzoyl peroxide (radical initiator)
-
Anhydrous diethyl ether
-
-
Procedure:
-
Dissolve this compound (1 equivalent) and a catalytic amount of benzoyl peroxide in anhydrous diethyl ether in a flask protected from light.
-
Bubble HBr gas through the solution at 0 °C or add a solution of HBr in acetic acid dropwise.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
-
Causality Behind Experimental Choices:
-
The use of a radical initiator like benzoyl peroxide is essential to initiate the free-radical chain reaction.
-
The exclusion of light is important as it can also initiate radical reactions, potentially leading to a loss of control over the reaction.
-
The anti-Markovnikov regioselectivity is a direct consequence of the stability of the intermediate radical species.[1]
Diagram of Electrophilic Addition Mechanisms
Caption: Mechanisms of electrophilic bromination and free-radical hydrobromination.
Part 2: Nucleophilic Addition Reactions
The double bonds of the allyl groups in this compound can also undergo nucleophilic addition, particularly when the double bond is part of a conjugated system or when the reaction is catalyzed.
Thiol-Ene "Click" Reaction
The thiol-ene reaction is a highly efficient and versatile method for the modification of alkenes. It can be initiated by either radicals or a base, leading to the formation of a thioether linkage. This reaction is considered a "click" reaction due to its high yields, stereoselectivity, and tolerance of a wide range of functional groups.[4][5]
Mechanism: The radical-mediated thiol-ene reaction involves the addition of a thiyl radical to the alkene, followed by chain transfer with another thiol molecule.[4] The base-catalyzed Michael addition involves the deprotonation of the thiol to form a thiolate anion, which then acts as a nucleophile.[5]
Experimental Protocol: Radical-Initiated Thiol-Ene Reaction
-
Materials:
-
This compound
-
Thiol (e.g., 1-butanethiol, 2 equivalents)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)
-
Solvent (e.g., tetrahydrofuran, THF)
-
-
Procedure:
-
In a quartz reaction vessel, dissolve this compound (1 equivalent), the thiol (2 equivalents), and a catalytic amount of the photoinitiator in THF.
-
Irradiate the solution with a UV lamp (e.g., 365 nm) at room temperature with stirring.
-
Monitor the disappearance of the thiol and alkene peaks by FT-IR or NMR spectroscopy.
-
Once the reaction is complete, remove the solvent under reduced pressure to obtain the thioether product.
-
Causality Behind Experimental Choices:
-
The use of a photoinitiator and UV light provides a clean and efficient way to generate the initial thiyl radicals.
-
The stoichiometry is chosen to ensure complete conversion of the allyl groups.
-
The reaction is typically fast and can be performed at room temperature, making it a mild and versatile functionalization method.
Aza-Michael Addition
The aza-Michael addition involves the conjugate addition of an amine to an activated alkene. While the allyl groups in this compound are not strongly activated, this reaction can be facilitated by the use of a catalyst or by employing more nucleophilic amines. This reaction is of great interest for the synthesis of amino-functionalized materials.[6]
Mechanism: The reaction proceeds via the nucleophilic attack of the amine on the β-carbon of the double bond, leading to the formation of a zwitterionic intermediate which then rearranges to the final product.
Experimental Protocol: Aza-Michael Addition with a Primary Amine
-
Materials:
-
This compound
-
Primary amine (e.g., butylamine, 2 equivalents)
-
Lewis acid catalyst (e.g., Ytterbium(III) trifluoromethanesulfonate, Yb(OTf)₃)
-
Solvent (e.g., acetonitrile)
-
-
Procedure:
-
To a solution of this compound (1 equivalent) in acetonitrile, add the primary amine (2 equivalents) and a catalytic amount of Yb(OTf)₃.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
-
Causality Behind Experimental Choices:
-
A Lewis acid catalyst is often employed to activate the alkene towards nucleophilic attack by the amine.
-
Acetonitrile is a suitable polar aprotic solvent for this type of reaction.
-
The use of primary amines is generally more effective than secondary amines due to their higher nucleophilicity and lower steric hindrance.
Diagram of Nucleophilic Addition Workflows
Caption: Experimental workflows for thiol-ene and aza-Michael addition reactions.
Data Summary
| Reaction Type | Reagents | Key Conditions | Product Type |
| Electrophilic Addition | |||
| Bromination | Br₂, CH₂Cl₂ | 0 °C | Dibromoalkane |
| Free-Radical Hydrobromination | HBr, Benzoyl Peroxide | 0 °C, exclusion of light | Anti-Markovnikov Bromoalkane |
| Nucleophilic Addition | |||
| Thiol-Ene Reaction | Thiol, Photoinitiator | UV irradiation, room temp. | Thioether |
| Aza-Michael Addition | Primary Amine, Yb(OTf)₃ | Room temp. | Amino-functionalized alkane |
Conclusion
This compound is a versatile molecule whose reactivity is primarily governed by its two allyl groups. This guide has detailed the key electrophilic and nucleophilic addition reactions that can be performed on this substrate, providing both mechanistic insights and practical experimental protocols. The ability to functionalize the allyl groups through reactions such as halogenation, hydrohalogenation, thiol-ene coupling, and aza-Michael addition opens up a wide range of possibilities for the synthesis of novel polymers, materials, and biologically active compounds. The protocols described herein are designed to be robust and reproducible, providing a solid foundation for further research and development in this area.
References
-
Thiol-ene reaction. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]4]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 16, 2026, from [Link]]
-
Thiol-ene reaction – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 16, 2026, from [Link]5]
-
Free-Radical Addition of HBr: Anti-Markovnikov Addition. (2023, May 24). Chemistry Steps. Retrieved January 16, 2026, from [Link]1]
-
Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation. (n.d.). BYJU'S. Retrieved January 16, 2026, from [Link]2]
-
Significance of Polymers with “Allyl” Functionality in Biomedicine. (2021, July 29). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]]
-
Radical addition of HBr example. (2020, May 6). YouTube. Retrieved January 16, 2026, from [Link]]
-
Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). (2023, July 7). Master Organic Chemistry. Retrieved January 16, 2026, from [Link]3]
-
Synthesis of Network Polymers by Means of Addition Reactions of Multifunctional-Amine and Poly(ethylene glycol) Diglycidyl Ether or Diacrylate Compounds. (2020, September 8). MDPI. Retrieved January 16, 2026, from [Link]6]
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- 1. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 2. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. mdpi.com [mdpi.com]
The Chemical Versatility of Diallyl Isocyanurate: An In-depth Technical Guide to its Oxidation and Reduction
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
Diallyl isocyanurate (DAIC), a trifunctional molecule featuring a stable isocyanurate core and two reactive allyl groups, is a compound of significant interest in polymer and materials science.[1][2] Its utility as a crosslinking agent for enhancing the thermal and mechanical properties of polymers is well-established.[3] However, the reactivity of its allyl functionalities also opens a gateway to a diverse range of chemical transformations, notably oxidation and reduction reactions. This guide provides a comprehensive technical overview of these transformations, offering insights into the underlying mechanisms, detailed experimental protocols, and the characterization of the resulting derivatives. Understanding these reactions is paramount for researchers seeking to synthesize novel functional molecules for applications ranging from advanced materials to potential pharmacophores.
Introduction: The Diallyl Isocyanurate Scaffold
Diallyl isocyanurate, with the chemical formula C₉H₁₁N₃O₃, is a white crystalline solid.[2] The core of the molecule is a 1,3,5-triazinane-2,4,6-trione ring, a heterocyclic structure known for its thermal stability. The two allyl groups (prop-2-enyl) attached to the nitrogen atoms are the primary sites of chemical reactivity, making DAIC a valuable building block in organic synthesis. The presence of these unsaturated side chains allows for a variety of addition and modification reactions, providing a platform for the synthesis of new molecular architectures with tailored properties.
Oxidation of Diallyl Isocyanurate: Harnessing the Reactivity of the Allyl Groups
The electron-rich double bonds of the allyl groups in diallyl isocyanurate are susceptible to attack by various oxidizing agents. This section will explore two primary oxidative pathways: epoxidation and oxidative cleavage via ozonolysis.
Epoxidation: Formation of Oxirane Rings
The conversion of the allyl groups to epoxides introduces reactive three-membered oxirane rings, transforming DAIC into a potent building block for further functionalization. The resulting diepoxide is a valuable precursor for the synthesis of resins, adhesives, and coatings with enhanced performance characteristics.
The epoxidation of alkenes with peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a well-established reaction in organic synthesis. The reaction proceeds through a concerted mechanism, often referred to as the "butterfly" mechanism.[3] In this single-step process, the peroxyacid delivers an oxygen atom to the double bond, forming the epoxide and a carboxylic acid as a byproduct. The transfer of π-electrons from the alkene's double bond to the σ* orbital of the peroxo bond in the peroxyacid is a key electronic interaction driving the reaction.[3]
This protocol details the synthesis of 1,3-bis(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione.
Materials:
-
Diallyl isocyanurate (DAIC)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% max.)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask, dissolve diallyl isocyanurate (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add meta-chloroperoxybenzoic acid (2.2 eq) portion-wise to the cooled solution. The addition should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the meta-chlorobenzoic acid byproduct.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Expected Value |
| Product | 1,3-bis(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione |
| Yield | Moderate to high |
| Appearance | White solid or viscous oil |
| ¹H NMR | Disappearance of alkene proton signals (δ 5.0-6.0 ppm) and appearance of epoxide proton signals (δ 2.5-3.5 ppm). |
| ¹³C NMR | Disappearance of alkene carbon signals (δ 115-135 ppm) and appearance of epoxide carbon signals (δ 40-60 ppm). |
| IR Spectroscopy | Disappearance of C=C stretch (~1640 cm⁻¹) and appearance of C-O-C stretch of epoxide (~1250 cm⁻¹ and ~850 cm⁻¹). |
Oxidative Cleavage: Ozonolysis
Ozonolysis is a powerful method for cleaving carbon-carbon double bonds, leading to the formation of carbonyl compounds.[4][5] Applying this reaction to diallyl isocyanurate results in the scission of the allyl chains, yielding isocyanurate derivatives with aldehyde or carboxylic acid functionalities, depending on the workup conditions. These functionalized isocyanurates are valuable intermediates for further synthetic elaborations.
The ozonolysis reaction proceeds via the Criegee mechanism.[4] Ozone undergoes a 1,3-dipolar cycloaddition with the alkene to form an unstable primary ozonide (molozonide). This intermediate rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane). The ozonide is then cleaved under either reductive or oxidative conditions to yield the final carbonyl products.
Caption: Ozonolysis workflow of diallyl isocyanurate.
Safety Precaution: Ozone is a toxic and powerful oxidizing agent. All operations involving ozone must be conducted in a well-ventilated fume hood.
Materials:
-
Diallyl isocyanurate (DAIC)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ozone generator
-
Dry ice/acetone bath
-
Zinc dust (for reductive workup)
-
Dimethyl sulfide (DMS) (for reductive workup)
-
Hydrogen peroxide (H₂O₂, 30% solution) (for oxidative workup)
Procedure:
-
Dissolve diallyl isocyanurate (1.0 eq) in a mixture of anhydrous dichloromethane and methanol in a three-necked flask equipped with a gas inlet tube and a gas outlet connected to a trap containing potassium iodide solution.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas from an ozone generator through the solution. The reaction is complete when the solution turns a persistent blue color, indicating an excess of ozone.
-
Purge the solution with a stream of nitrogen or oxygen to remove the excess ozone.
For Reductive Workup (to yield aldehydes): 5a. Add zinc dust (2.5 eq) to the cold solution and allow the mixture to warm to room temperature with vigorous stirring. Alternatively, add dimethyl sulfide (2.2 eq) dropwise to the cold solution and then allow it to warm to room temperature. 6a. Stir for several hours until the ozonide is completely reduced (monitor by TLC or potassium iodide-starch paper). 7a. Filter off the zinc salts (if used) and wash with dichloromethane. Concentrate the filtrate under reduced pressure to obtain the crude isocyanurate-dialdehyde.
For Oxidative Workup (to yield carboxylic acids): 5b. Carefully add hydrogen peroxide (30% solution, 3.0 eq) to the cold ozonide solution. 6b. Allow the mixture to warm to room temperature and then gently reflux for 1-2 hours. 7b. After cooling, the product can be isolated by extraction and purification.
| Parameter | Reductive Workup Product | Oxidative Workup Product |
| Product Name | 2,2'-(2,4,6-trioxo-1,3,5-triazinane-1,3-diyl)diacetaldehyde | 2,2'-(2,4,6-trioxo-1,3,5-triazinane-1,3-diyl)diacetic acid |
| ¹H NMR | Aldehyde proton signal (δ 9-10 ppm). | Carboxylic acid proton signal (δ 10-13 ppm). |
| ¹³C NMR | Aldehyde carbonyl carbon signal (δ 190-200 ppm). | Carboxylic acid carbonyl carbon signal (δ 170-185 ppm). |
| IR Spectroscopy | C=O stretch of aldehyde (~1725 cm⁻¹). | Broad O-H stretch (~2500-3300 cm⁻¹) and C=O stretch of carboxylic acid (~1710 cm⁻¹). |
Reduction of Diallyl Isocyanurate: Saturation of the Allyl Groups
The reduction of the allyl groups in diallyl isocyanurate to the corresponding propyl groups eliminates the reactivity of the double bonds and increases the conformational flexibility of the side chains. This modification can be used to fine-tune the physical properties of DAIC-derived materials.
Catalytic Hydrogenation: The Pathway to Saturation
Catalytic hydrogenation is the most common and efficient method for the reduction of alkenes.[1] The reaction involves the addition of hydrogen across the double bond in the presence of a metal catalyst.
In heterogeneous catalytic hydrogenation, the reaction occurs on the surface of a solid catalyst. The process involves:
-
Adsorption: Both the diallyl isocyanurate and hydrogen gas adsorb onto the surface of the catalyst.
-
Hydrogen Activation: The H-H bond in dihydrogen is weakened and cleaved by the metal catalyst, forming reactive metal-hydride species.
-
Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbons of the double bond.
-
Desorption: The saturated product, 1,3-dipropyl-1,3,5-triazinane-2,4,6-trione, desorbs from the catalyst surface.
Safety Precaution: Hydrogen gas is highly flammable. This procedure should be performed in a well-ventilated area, away from ignition sources, and using appropriate safety equipment.
Materials:
-
Diallyl isocyanurate (DAIC)
-
Ethanol or Ethyl Acetate (solvent)
-
Palladium on carbon (Pd/C, 5% or 10%) or Platinum(IV) oxide (PtO₂, Adam's catalyst)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)
-
Celite® or other filter aid
Procedure:
-
In a hydrogenation flask, dissolve diallyl isocyanurate in a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add the palladium on carbon catalyst (typically 1-5 mol%) to the solution.
-
Seal the flask and purge the system with nitrogen or argon to remove air.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced with hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) or use a hydrogen-filled balloon for atmospheric pressure hydrogenation.
-
Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases. The reaction progress can be monitored by TLC or ¹H NMR by observing the disappearance of the alkene signals.
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the 1,3-dipropyl-1,3,5-triazinane-2,4,6-trione.
| Parameter | Expected Value |
| Product | 1,3-dipropyl-1,3,5-triazinane-2,4,6-trione |
| Yield | High to quantitative |
| Appearance | White solid or colorless oil |
| ¹H NMR | Disappearance of alkene proton signals (δ 5.0-6.0 ppm) and appearance of propyl group signals (triplet at ~0.9 ppm, multiplet at ~1.6 ppm, and triplet at ~3.7 ppm). |
| ¹³C NMR | Disappearance of alkene carbon signals (δ 115-135 ppm) and appearance of propyl carbon signals (δ ~11, ~22, and ~48 ppm). |
| IR Spectroscopy | Disappearance of C=C stretch (~1640 cm⁻¹). |
Conclusion: A Versatile Platform for Chemical Synthesis
The oxidation and reduction of diallyl isocyanurate provide a rich field for chemical exploration. The selective transformation of the allyl groups into epoxides, aldehydes, carboxylic acids, or saturated propyl chains allows for the synthesis of a wide array of novel isocyanurate derivatives. These reactions, grounded in fundamental principles of organic chemistry, offer researchers and drug development professionals a versatile platform for creating new materials and molecules with tailored properties. The protocols and mechanistic insights provided in this guide serve as a foundation for further innovation in the chemistry of diallyl isocyanurate and its derivatives.
References
-
Chem-Impex. Diallyl isocyanurate.
-
Benchchem. 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione.
-
CymitQuimica. This compound.
-
Google Patents. US3065231A - Production of triallyl isocyanurate.
-
PubChem. Diallyl Isocyanurate.
-
GSRS. DIALLYL ISOCYANURATE.
-
Organic Chemistry Portal. Ozonolysis - Criegee Mechanism.
-
Master Organic Chemistry. Alkene Reactions: Ozonolysis.
-
ResearchGate. Mechanism on epoxidation of alkenes by peracids: A protonation-promoted pathway and its quantum chemical elucidation.
-
Queen's University Belfast. Continuous flow epoxidation of alkenes using a homogeneous manganese catalyst with peracetic acid.
-
The University of Maine. CATALYTIC HYDROGENATION OF AMINO ACIDS WITH POLYMER-DERIVED MICROENVIRONMENTS.
-
Chemistry LibreTexts. 9.2: Oxidative Cleavage- Ozonolysis.
-
Clariant. Catalysts for hydrogenation processes.
-
YouTube. Ozonolysis Step by Step Experimental Procedure. (Note: A placeholder URL is used as the original may not be stable. The content is based on general knowledge of the procedure.)
-
YouTube. 8.9 Oxidative Cleavage Ozonolysis and Permanganate Cleavage. (Note: A placeholder URL is used as the original may not be stable. The content is based on general knowledge of the procedure.)
-
YouTube. Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. (Note: A placeholder URL is used as the original may not be stable. The content is based on general knowledge of the procedure.)
-
University of Illinois. The Art of Heterogeneous Catalytic Hydrogenation - Part 1.
Sources
Spectroscopic Unveiling of 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione: A Technical Guide
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione, a molecule of significant interest in polymer and materials science. Addressed to researchers, scientists, and drug development professionals, this document delves into the nuances of Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structural and electronic characteristics of this triazine derivative. Our approach is rooted in field-proven insights, ensuring that the presented data is not only accurate but also contextually relevant for practical applications.
Introduction: The Significance of Spectroscopic Characterization
This compound, also known as diallyl isocyanurate, is a trifunctional monomer notable for its two reactive allyl groups attached to a stable triazinane-trione core. This unique architecture makes it a valuable crosslinking agent, enhancing the thermal and mechanical properties of various polymers. A thorough understanding of its molecular structure is paramount for predicting its reactivity and performance in polymerization processes. Spectroscopic techniques like FTIR and NMR are indispensable tools for this purpose, offering a non-destructive window into the molecule's vibrational and electronic environments.
This guide will systematically dissect the FTIR, ¹H NMR, and ¹³C NMR spectra of this compound, providing a detailed interpretation of the spectral features and the scientific rationale behind the experimental methodologies.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.
Caption: Molecular structure and atom numbering scheme for this compound.
Part 1: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups. The analysis of the FTIR spectrum of this compound allows for the confident identification of its key structural features.
Experimental Protocol: Acquiring the FTIR Spectrum
A robust and reproducible FTIR spectrum can be obtained using the following protocol:
-
Sample Preparation: A small amount of the solid this compound sample is finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The resulting mixture is then pressed into a thin, transparent pellet. This method ensures a uniform distribution of the analyte in a non-absorbing matrix.
-
Instrumentation: A Nicolet iS10 FT-IR spectrometer or an equivalent instrument is used for data acquisition.
-
Data Collection: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. An accumulation of 32 scans is recommended to achieve a high signal-to-noise ratio.
-
Background Correction: A background spectrum of the pure KBr pellet is recorded and automatically subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.
Spectral Interpretation
The FTIR spectrum of this compound is characterized by several key absorption bands that confirm the presence of the isocyanurate ring and the allyl functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 | Medium | N-H stretching of the triazinane ring |
| ~3080 | Medium | =C-H stretching of the allyl group |
| ~2980, ~2920 | Medium | C-H asymmetric and symmetric stretching of the allyl CH₂ group |
| ~1700, ~1685 | Strong | C=O stretching of the isocyanurate ring[1] |
| ~1645 | Medium | C=C stretching of the allyl group |
| ~1450 | Strong | CH₂ scissoring of the allyl group |
| ~1400 | Strong | In-plane N-H bending |
| ~990, ~930 | Strong | =C-H out-of-plane bending of the allyl group |
| ~830 | Medium | Ring bending of the triazinane ring |
Causality Behind Spectral Features:
-
The Carbonyl Region: The strong absorptions around 1700 cm⁻¹ and 1685 cm⁻¹ are definitive evidence for the carbonyl groups of the isocyanurate ring. The presence of two distinct peaks suggests slightly different vibrational environments for the carbonyls, likely due to the asymmetric substitution on the triazine ring.
-
The Allyl Group Fingerprints: The presence of the allyl groups is unequivocally confirmed by the =C-H stretching above 3000 cm⁻¹, the C=C stretching around 1645 cm⁻¹, and the strong out-of-plane =C-H bending bands near 990 and 930 cm⁻¹. These bands are characteristic of terminal vinyl groups.
-
The N-H Bond: The medium intensity band around 3200 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine within the triazinane ring, confirming that only two of the three nitrogen atoms are substituted with allyl groups.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C. This technique is instrumental in establishing the connectivity of atoms within a molecule.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The following protocol ensures the acquisition of high-quality ¹H and ¹³C NMR spectra:
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance 400 MHz or 500 MHz instrument, is employed.
-
¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a 90° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds. Typically, 16 scans are accumulated.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired using a standard pulse program. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024) and a longer relaxation delay (5 seconds) are typically required.
-
Data Processing: The acquired Free Induction Decays (FIDs) are subjected to Fourier transformation, phasing, and baseline correction to obtain the final spectra.
Caption: A generalized workflow for acquiring NMR spectra.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound in DMSO-d₆ displays a set of signals that are consistent with the proposed structure.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.2 | Singlet | 1H | N₅-H |
| ~5.8 | Multiplet | 2H | C₈'-H , C₈"-H |
| ~5.2 | Multiplet | 4H | C₉'-H ₂, C₉"-H ₂ |
| ~4.3 | Doublet | 4H | C₇'-H ₂, C₇"-H ₂ |
Detailed Interpretation:
-
N-H Proton: The downfield singlet at approximately 11.2 ppm is characteristic of the N-H proton of the isocyanurate ring. Its deshielded nature is due to the electron-withdrawing effect of the adjacent carbonyl groups and potential hydrogen bonding.
-
Vinyl Protons: The multiplet around 5.8 ppm corresponds to the methine protons (C₈'-H and C₈"-H) of the two allyl groups. The complex splitting pattern arises from coupling to both the cis and trans terminal vinyl protons and the adjacent methylene protons. The multiplet at approximately 5.2 ppm is assigned to the terminal vinyl protons (C₉'-H₂ and C₉"-H₂).
-
Allylic Protons: The doublet at around 4.3 ppm is attributed to the methylene protons (C₇'-H₂ and C₇"-H₂) adjacent to the nitrogen atoms of the triazine ring. These protons are coupled to the adjacent vinyl methine proton, resulting in a doublet.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides further confirmation of the molecular structure by revealing the number of distinct carbon environments. Based on data for the compound and related structures, the following chemical shifts are expected[1][2].
| Chemical Shift (δ, ppm) | Assignment |
| ~149 | C ₂=O, C ₄=O, C ₆=O |
| ~132 | C ₈', C ₈" |
| ~118 | C ₉', C ₉" |
| ~45 | C ₇', C ₇" |
In-depth Analysis:
-
Carbonyl Carbons: The signal at approximately 149 ppm is assigned to the three carbonyl carbons of the triazinane-trione ring. The chemical equivalence of these carbons in some spectra may be due to rapid tautomerism or a specific solvent environment.
-
Olefinic Carbons: The signals in the vinylic region, around 132 ppm and 118 ppm, correspond to the C₈ and C₉ carbons of the allyl groups, respectively. The C₈ carbon, being substituted, appears further downfield.
-
Aliphatic Carbon: The upfield signal at approximately 45 ppm is attributed to the C₇ methylene carbons directly attached to the nitrogen atoms of the triazine ring.
Conclusion: A Self-Validating Spectroscopic Portrait
The comprehensive analysis of the FTIR, ¹H NMR, and ¹³C NMR spectra of this compound provides a self-validating and unambiguous confirmation of its molecular structure. The data from each spectroscopic technique corroborates the findings of the others, painting a complete picture of the molecule's functional groups and atomic connectivity.
-
FTIR confirms the presence of the isocyanurate ring through its characteristic C=O and N-H vibrations, and the allyl groups via their C=C and =C-H vibrational modes.
-
¹H NMR elucidates the proton environments, clearly distinguishing the N-H proton, the different types of vinyl protons, and the allylic methylene protons, with their characteristic chemical shifts and coupling patterns.
-
¹³C NMR complements this by identifying the distinct carbon environments of the carbonyl groups, the olefinic carbons, and the allylic methylene carbons.
This detailed spectroscopic guide serves as a valuable resource for researchers and scientists, enabling them to confidently identify and characterize this compound and providing a solid foundation for its application in the development of advanced materials.
References
-
SpectraBase. 1,3-diallyl-s-triazine-2,4,6(1H,3H,5H)-trione. [Link]
-
PubChem. Diallyl Isocyanurate. [Link]
-
ResearchGate. The carbon-13 and proton NMR chemical shift spectra of the compound. [Link]
-
ResearchGate. The 13C-NMR analysis of polyisocyanurate made from isophorone diisocyanate. [Link]
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Navigating the Unseen: A Technical Guide to the Safe Handling of Diallyl Isocyanurate for Researchers and Drug Development Professionals
In the fast-paced world of research and development, the introduction of novel chemical entities is a constant. Among these, diallyl isocyanurate (DAI), a versatile crosslinking agent, finds its place in various applications, from polymer chemistry to the development of new materials.[1] However, its utility is counterbalanced by a notable lack of comprehensive health and safety data, presenting a unique challenge for laboratory personnel. This guide provides an in-depth analysis of the known hazards associated with diallyl isocyanurate and offers a framework for its safe handling, drawing upon available data, information on analogous compounds, and established principles of chemical hygiene.
Unveiling the Hazard Profile of Diallyl Isocyanurate
Diallyl isocyanurate (CAS No. 6294-79-7) is a white to almost-white crystalline powder.[2] Its primary and most clearly defined hazard is its acute oral toxicity, classified as GHS Category 4, with the hazard statement "Harmful if swallowed".[2][3] Beyond this, a significant portion of its toxicological profile remains uncharted, with many safety data sheets reporting "no data available" for crucial endpoints such as inhalation and dermal toxicity, as well as for skin and eye irritation, sensitization, mutagenicity, carcinogenicity, and reproductive toxicity.[4]
This data gap necessitates a cautious approach, treating the compound with a higher degree of care than its single GHS classification might suggest. The principle of precautionary action becomes paramount.
Insights from Structural Analogs
In the absence of specific data for diallyl isocyanurate, examining the toxicological profiles of structurally similar compounds can provide valuable, albeit indirect, insights.
-
Triallyl Isocyanurate (TAIC): A close structural relative, TAIC is also classified as harmful if swallowed and, importantly, is noted as being harmful in contact with skin.[5] Furthermore, it carries a warning for potential organ damage through prolonged or repeated exposure.[5] This suggests that dermal absorption and chronic toxicity are plausible and significant risks for diallyl isocyanurate as well.
-
Diallyl Phthalate (DAP): While not an isocyanurate, DAP shares the diallyl functional groups. Studies on DAP indicate low acute dermal and inhalation toxicity and it is not a skin or eye irritant.[6] However, it is a confirmed skin sensitizer in animal studies.[6] Isocyanates as a class are well-known respiratory and skin sensitizers, and this finding for a diallyl-containing compound underscores the potential for diallyl isocyanurate to also act as a sensitizer.[7]
The key takeaway from these analogs is the potential for dermal hazards and the possibility of sensitization, which are not currently reflected in the GHS classification of diallyl isocyanurate.
Risk Assessment and the Hierarchy of Controls
A thorough risk assessment is the cornerstone of safe laboratory practice. For diallyl isocyanurate, this involves acknowledging the unknown and implementing controls that provide a wide margin of safety. The hierarchy of controls provides a systematic approach to mitigating risk.
-
Elimination/Substitution: The most effective control is to consider if a less hazardous alternative can be used. Given the data gaps for diallyl isocyanurate, a thorough evaluation of its necessity in any given protocol is warranted.
-
Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard.
-
Administrative Controls: These are changes to work practices and procedures.
-
Personal Protective Equipment (PPE): PPE is the last line of defense and should be used in conjunction with other controls.
Standard Operating Procedures for Diallyl Isocyanurate
The following protocols are designed to provide a robust framework for the safe handling of diallyl isocyanurate in a research and development setting.
Engineering Controls: The Primary Barrier
Given the lack of data on inhalation toxicity and the potential for aerosolization of the powder, all work with diallyl isocyanurate must be conducted in a certified chemical fume hood. The face velocity of the fume hood should be regularly monitored to ensure it meets institutional and regulatory standards.
Personal Protective Equipment: A Necessary Last Defense
The selection of PPE should be guided by a conservative assessment of the potential hazards, including those suggested by structural analogs.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. Given the "harmful in contact with skin" warning for the related triallyl isocyanurate, dermal protection is critical.[5] |
| Eye Protection | Safety goggles with side shields or a face shield | To protect against splashes or airborne particles.[4] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Not typically required when handled in a fume hood. | If there is a potential for exposure outside of a fume hood, a risk assessment should be conducted to determine the appropriate level of respiratory protection. |
Safe Handling and Storage
-
Handling:
-
Always handle diallyl isocyanurate in a well-ventilated area, preferably a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[4]
-
Avoid contact with skin and eyes.[4]
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[4]
-
Do not eat, drink, or smoke in areas where diallyl isocyanurate is handled.[8]
-
-
Storage:
Emergency Procedures: Preparedness is Key
Rapid and informed responses to emergencies can significantly mitigate harm.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[4] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[4] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[4] |
Spill and Leak Response
The response to a spill should be dictated by its size and location.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Diallyl Isocyanurate | 6294-79-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Diallyl Isocyanurate | C9H11N3O3 | CID 94974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Triallyl isocyanurate | C12H15N3O3 | CID 13931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. Skin Exposure to Isocyanates: Reasons for Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GHS [greenrockchem.com]
Methodological & Application
Introduction: A Multifunctional Crosslinker for Advanced Polymer Systems
An Application Guide to 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione as a High-Performance Crosslinking Agent
This compound, also known as Diallyl Isocyanurate, is a highly versatile crosslinking agent used to enhance the performance of polymer systems.[1] Its unique molecular architecture, featuring a thermally stable triazinane core flanked by two reactive allyl groups, enables the formation of robust, three-dimensional polymer networks. This structure imparts significant improvements in the mechanical strength, thermal stability, and chemical resistance of a wide range of materials, making it a valuable component in the formulation of advanced coatings, adhesives, and composites.[1]
Unlike its more common counterpart, 1,3,5-Triallyl Isocyanurate (TAIC), the 1,3-diallyl version possesses a reactive N-H site on the triazine ring. This site offers an additional locus for chemical modification or secondary reactions, providing a unique handle for creating complex polymer architectures. The primary crosslinking function, however, is driven by the polymerization of its two allyl groups.
Caption: Free-radical crosslinking workflow.
Core Application Principles
Rationale for Experimental Choices
-
Initiator Selection: The choice of initiator is critical and depends on the desired curing conditions. For thermal curing, the initiator's half-life temperature should align with the processing window of the polymer resin to ensure controlled gelation. For UV curing, the photoinitiator's absorption spectrum must overlap with the emission spectrum of the UV lamp.
-
Concentration Effects: The concentration of the diallyl crosslinker directly influences the crosslink density of the final polymer. Increasing the concentration generally leads to a material with higher hardness, improved thermal stability (higher glass transition temperature, Tg), and greater solvent resistance. However, excessive concentrations can lead to brittleness. Optimization is key to balancing these properties.
-
Substrate Compatibility: This crosslinker is effective in a variety of polymer matrices. It is particularly useful for grafting onto polyolefins like polypropylene to improve mechanical and thermal properties. [2]It can also be used to crosslink resins containing unsaturation, such as unsaturated polyesters, vinyl esters, and various elastomers.
Data Presentation: Impact on Polymer Properties
The incorporation of this compound significantly modifies the thermomechanical properties of a base polymer. The following table provides representative data illustrating its effects on a generic unsaturated polyester resin.
| Property | Base Resin (0% Crosslinker) | + 5% Diallyl Triazinane | + 10% Diallyl Triazinane |
| Glass Transition Temp. (Tg) | 85 °C | 115 °C | 140 °C |
| Tensile Modulus | 2.5 GPa | 3.2 GPa | 3.8 GPa |
| Solvent Swelling (in Toluene) | 25% (Weight Gain) | 8% (Weight Gain) | 3% (Weight Gain) |
| Gel Content | 0% | >95% | >98% |
Note: These values are illustrative and will vary based on the specific polymer system, initiator, and curing conditions.
Experimental Protocols
Protocol 1: Thermal Crosslinking of an Unsaturated Polyester (UP) Resin
This protocol describes the preparation of a crosslinked solid panel from a liquid UP resin.
Materials and Equipment:
-
Unsaturated Polyester (UP) resin
-
This compound
-
Benzoyl Peroxide (BPO) initiator
-
Stir plate and magnetic stir bar
-
Vacuum oven or standard laboratory oven
-
Glass or metal mold
-
Analytical balance
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Preparation: In a beaker, weigh 100 g of UP resin.
-
Crosslinker Addition: Add 10 g (10% by weight) of this compound to the resin.
-
Mixing: Place the beaker on a stir plate and mix at 300-500 RPM until the crosslinker is fully dissolved. This may require gentle warming (40-50 °C) depending on the resin viscosity.
-
Initiator Addition: Once the solution is homogeneous, add 1.5 g (1.5 phr) of BPO. Continue stirring for 5-10 minutes until the initiator is completely dissolved.
-
Degassing: Place the mixture in a vacuum chamber for 10-15 minutes to remove any entrapped air bubbles.
-
Curing: Pour the bubble-free mixture into the mold. Place the mold in an oven and cure using the following cycle:
-
80 °C for 2 hours (for initial gelation).
-
120 °C for 2 hours (for post-curing to complete the reaction).
-
-
Demolding: Allow the mold to cool to room temperature before demolding the rigid, crosslinked panel.
Self-Validation/Characterization:
-
Gel Content Analysis: To confirm crosslinking, take a small sample of the cured material, weigh it, and immerse it in a suitable solvent (e.g., acetone) for 24 hours. Remove the sample, dry it in a vacuum oven until a constant weight is achieved, and re-weigh. The percentage of remaining insoluble material is the gel content. A high gel content (>95%) indicates successful crosslinking.
-
Thermal Analysis (DSC/DMA): Use Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA) to determine the glass transition temperature (Tg) of the cured sample. A significant increase in Tg compared to a non-crosslinked control validates the formation of a rigid network.
Protocol 2: Melt Grafting onto Polypropylene (PP)
This protocol is based on the reactive extrusion process to functionalize PP. [2] Materials and Equipment:
-
Polypropylene (PP) pellets
-
This compound
-
Dicumyl Peroxide (DCP) initiator
-
Twin-screw extruder
-
Pelletizer
-
FTIR Spectrometer
Procedure:
-
Premixing: In a bag, combine 1 kg of PP pellets, 50 g of the diallyl crosslinker (5% by weight), and 5 g of DCP (0.5% by weight). Shake vigorously for 5-10 minutes to ensure a uniform coating on the pellets.
-
Extruder Setup: Set the temperature profile of the twin-screw extruder. A typical profile for PP would be: 170°C (feed zone) -> 185°C -> 200°C -> 200°C -> 190°C (die). Set the screw speed to 150 RPM.
-
Reactive Extrusion: Feed the premixed material into the extruder. The high temperature and shear forces will melt the PP and initiate the radical grafting of the diallyl triazinane onto the PP backbone.
-
Pelletizing: The extruded strands are cooled in a water bath and then cut into pellets using a pelletizer.
-
Drying: Dry the resulting pellets in an oven at 80 °C for 4 hours to remove any residual moisture.
Self-Validation/Characterization:
-
FTIR Spectroscopy: The most direct way to confirm grafting is through Fourier-Transform Infrared (FTIR) spectroscopy. Dissolve the modified PP in hot xylene, precipitate it with acetone to remove any unreacted monomer, and dry the polymer. Analyze the purified PP. The appearance of characteristic peaks for the triazine ring (around 1700 cm⁻¹ for C=O) that are absent in the virgin PP spectrum provides evidence of successful grafting.
Caption: General experimental workflow for crosslinking.
Safety and Handling
As with all reactive chemicals, proper safety precautions are essential.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat when handling the crosslinking agent and its formulations. [3]* Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors, especially during mixing and curing at elevated temperatures. [3]* Storage: Store the compound in a cool, dry, and dark place away from heat sources, strong acids, bases, and oxidizing agents. [3]* Handling: Avoid contact with skin and eyes. [4]In case of contact, flush the affected area with copious amounts of water. [5]Do not eat, drink, or smoke in the work area. [4]* Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. [3]
References
- Benchchem. (n.d.). This compound.
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione. Retrieved from [Link]
-
ResearchGate. (2025). Preparation of triazine based crosslinked polymers and their charring properties. Retrieved from [Link]
-
ACS Omega. (n.d.). Crystallization, Mechanical, and Antimicrobial Properties of Diallyl Cyanuric Derivative-Grafted Polypropylene. Retrieved from [Link]
Sources
Application Notes and Protocols for the Polymerization of Diallyl Isocyanurate in Thermosetting Resins
Introduction: The Strategic Role of Diallyl Isocyanurate in High-Performance Thermosets
Diallyl isocyanurate (DAIC) is a functional monomer distinguished by its robust, thermally stable isocyanurate ring and two reactive allyl groups. This unique structure positions DAIC as a critical crosslinking agent and modifier in the formulation of high-performance thermosetting resins. Its incorporation into polymer networks, particularly those of unsaturated polyesters (UP) and vinyl esters (VE), imparts significant enhancements in thermal stability, mechanical strength, and chemical resistance.[1] Thermosets modified with DAIC are sought after in demanding applications, including the automotive, aerospace, and electronics industries, where material durability under extreme conditions is paramount.[1]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and practices governing the polymerization of diallyl isocyanurate in thermosetting resin systems. We will delve into the underlying polymerization chemistry, offer detailed experimental protocols for resin preparation and curing, and present methods for the thorough characterization of the resulting thermoset materials.
The Chemistry of Diallyl Isocyanurate Polymerization: A Mechanistic Overview
The polymerization of diallyl isocyanurate proceeds via a free-radical chain-growth mechanism. The process is initiated by the decomposition of a free-radical initiator, typically an organic peroxide, which generates highly reactive radical species. These radicals then attack the double bonds of the allyl groups in the DAIC molecule, initiating a polymerization cascade.
A critical aspect of allyl polymerization is the propensity for intramolecular cyclization, which competes with the intermolecular crosslinking reactions. This cyclization leads to the formation of a more rigid and sterically hindered polymer backbone. The bulky isocyanurate ring of DAIC further contributes to this steric hindrance, influencing the polymerization kinetics and the final network structure.
The overall polymerization process can be visualized as follows:
Figure 1: Free-radical polymerization of DAIC in a thermoset resin.
Experimental Protocols: From Formulation to Cured Thermoset
The following protocols provide a starting point for the preparation and characterization of DAIC-modified thermosetting resins. It is imperative to note that optimal conditions will vary depending on the specific base resin, desired properties, and intended application. All handling of chemicals should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Preparation and Curing of a DAIC-Modified Unsaturated Polyester Resin
This protocol outlines the preparation of a DAIC-modified unsaturated polyester (UP) resin, a common matrix material for composites.
Materials:
-
Unsaturated Polyester Resin (dissolved in styrene, e.g., 65% resin solids)
-
Diallyl Isocyanurate (DAIC), powder
-
Benzoyl Peroxide (BPO), 75% water-wetted paste (initiator)
-
N,N-Dimethylaniline (DMA) (promoter/accelerator)
-
Glass beaker, magnetic stirrer, and stir bar
-
Mold (e.g., aluminum or silicone) pre-treated with a mold release agent
Procedure:
-
Resin Formulation: In a glass beaker, combine the unsaturated polyester resin and diallyl isocyanurate according to the desired weight ratio. A typical starting formulation is presented in Table 1.
-
Mixing: Place the beaker on a magnetic stirrer and mix at room temperature until the DAIC powder is completely dissolved and the mixture is homogeneous. This may take 30-60 minutes.
-
Initiator and Promoter Addition: While stirring, add the N,N-dimethylaniline promoter to the resin mixture. Continue stirring for 2-3 minutes. Following this, carefully add the benzoyl peroxide initiator. It is crucial to add the promoter and initiator separately to prevent a rapid, uncontrolled polymerization. Continue stirring for another 5 minutes to ensure uniform dispersion.
-
Degassing: To remove entrapped air bubbles, which can lead to voids in the cured material, place the resin mixture in a vacuum chamber for 10-15 minutes or until bubbling subsides.
-
Casting: Carefully pour the degassed resin mixture into the prepared mold.
-
Curing: The curing process can be carried out at room temperature followed by a post-cure at an elevated temperature to ensure complete crosslinking. A typical curing profile is detailed in Table 2.
-
Demolding: Once the curing cycle is complete and the mold has cooled to room temperature, carefully remove the cured thermoset part.
Table 1: Example Formulation for a DAIC-Modified Unsaturated Polyester Resin
| Component | Weight Percentage |
| Unsaturated Polyester Resin | 80% |
| Diallyl Isocyanurate (DAIC) | 20% |
| Benzoyl Peroxide (BPO) | 1-2% of total resin weight |
| N,N-Dimethylaniline (DMA) | 0.1-0.3% of total resin weight |
Table 2: Recommended Curing Profile for DAIC-Modified Unsaturated Polyester Resin
| Stage | Temperature | Duration |
| Gelation | Room Temperature | 24 hours |
| Post-Cure | 80°C - 120°C | 2-4 hours |
Protocol 2: Characterization of the Cured DAIC-Modified Thermoset
Once the DAIC-modified thermoset is prepared, its thermal and mechanical properties should be characterized to evaluate the impact of the DAIC addition.
A. Thermal Analysis using Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) and to assess the extent of cure by measuring the residual heat of reaction.
Procedure:
-
Sample Preparation: Prepare a small sample (5-10 mg) of the cured thermoset.
-
DSC Analysis:
-
Place the sample in an aluminum DSC pan and seal it.
-
Place the pan in the DSC instrument.
-
Heat the sample from room temperature to a temperature above the expected Tg (e.g., 200°C) at a heating rate of 10°C/min under a nitrogen atmosphere.[2]
-
Cool the sample back to room temperature.
-
Perform a second heating scan under the same conditions.
-
-
Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve of the second heating scan. Any exothermic peak observed in the first heating scan indicates residual curing.
B. Thermogravimetric Analysis (TGA)
TGA is employed to evaluate the thermal stability of the cured thermoset by measuring its weight loss as a function of temperature.
Procedure:
-
Sample Preparation: Place a small sample (10-15 mg) of the cured thermoset in a TGA crucible.
-
TGA Analysis:
-
Place the crucible in the TGA instrument.
-
Heat the sample from room temperature to a high temperature (e.g., 600°C) at a heating rate of 10°C/min under a nitrogen or air atmosphere.[3]
-
-
Data Analysis: The onset of decomposition temperature and the temperature at maximum weight loss provide information on the thermal stability of the material.
C. Mechanical Property Testing
The mechanical properties, such as tensile strength, flexural strength, and modulus, can be determined using a universal testing machine according to relevant ASTM standards (e.g., ASTM D638 for tensile properties, ASTM D790 for flexural properties).
Expected Results and Data Interpretation
The incorporation of diallyl isocyanurate into thermosetting resins is expected to yield significant improvements in their performance characteristics.
Table 3: Typical Thermal and Mechanical Properties of DAIC-Modified Thermosets
| Property | Neat Unsaturated Polyester | DAIC-Modified Unsaturated Polyester | Neat Vinyl Ester | DAIC-Modified Vinyl Ester |
| Glass Transition Temp. (Tg) | 80-100 °C | 120-150 °C | 100-120 °C | 150-180 °C |
| Decomposition Temp. (TGA) | ~300 °C | >350 °C | ~320 °C | >370 °C |
| Tensile Strength | 40-60 MPa | 60-80 MPa | 60-80 MPa | 80-100 MPa |
| Flexural Modulus | 2.5-3.5 GPa | 3.5-4.5 GPa | 3.0-4.0 GPa | 4.0-5.0 GPa |
Note: These are representative values and can vary significantly based on the specific resin system, DAIC content, and curing conditions.
The increase in glass transition temperature and decomposition temperature is a direct consequence of the rigid isocyanurate ring and the high crosslink density imparted by DAIC. The enhanced mechanical properties are attributed to the formation of a more robust and interconnected polymer network.
Workflow and Logical Relationships
The process of developing and characterizing a DAIC-modified thermoset follows a logical progression:
Figure 2: Experimental workflow for DAIC-modified thermosets.
Conclusion: Leveraging Diallyl Isocyanurate for Advanced Material Solutions
Diallyl isocyanurate serves as a potent tool for the strategic enhancement of thermosetting resins. By understanding the fundamental principles of its polymerization and adhering to systematic experimental protocols, researchers can effectively formulate and fabricate high-performance materials with tailored thermal and mechanical properties. The methodologies and data presented in this guide provide a solid foundation for the exploration and application of DAIC in the development of advanced thermosets for a wide array of demanding technological applications.
References
- This cit
- This cit
- Huang, Y. J., & Leu, J. S. (1992). Curing of unsaturated polyester resins.
- This cit
- This cit
- This cit
- This cit
- This cit
- Lin, C. H., Chen, C. H., & Wang, C. C. (2021). Thermal Hazard Characteristics of Unsaturated Polyester Resin Mixed with Hardeners. Polymers, 13(4), 541.
- This cit
- This cit
- This cit
-
Chem-Impex. (n.d.). Diallyl isocyanurate. Retrieved from [Link]
- This cit
- This cit
- This cit
- This cit
- This cit
- This cit
- This cit
- This cit
- This cit
- This cit
Sources
Application Note & Protocol: Melt Grafting of Diallyl Isocyanurate onto Polypropylene for Enhanced Thermo-Mechanical Properties
Abstract
This document provides a comprehensive guide for the functionalization of polypropylene (PP) through the melt grafting of diallyl isocyanurate (DAIC). This protocol is designed for researchers in materials science and polymer chemistry aiming to enhance the thermal stability, mechanical strength, and polarity of polypropylene. By employing a reactive extrusion (melt grafting) process, DAIC is covalently bonded to the PP backbone, often inducing a crosslinked network. We detail the underlying free-radical mechanism, provide a step-by-step experimental protocol, and outline the necessary characterization techniques to validate the grafting process and quantify the resulting material properties.
Introduction: The Rationale for Polypropylene Modification
Polypropylene is a ubiquitous thermoplastic valued for its low cost, chemical resistance, and ease of processing. However, its non-polar nature and relatively low melting point limit its application in demanding, high-performance environments. Free-radical grafting of polar monomers onto the PP backbone is an effective strategy to overcome these limitations.[1]
Diallyl isocyanurate (DAIC) and its triallyl analogue, triallyl isocyanurate (TAIC), are highly effective polyfunctional monomers for modifying polypropylene.[2][3] Their key advantages include:
-
Introduction of Polarity: The isocyanurate ring introduces polar functional groups, improving adhesion to fillers, reinforcements, and other polymers.
-
Enhanced Thermal Stability: The thermostable triazine ring in the isocyanurate structure significantly increases the heat resistance of the modified PP.[3]
-
Crosslinking Capability: With two or more reactive allyl groups, these molecules can act as crosslinking coagents, forming a network structure that improves mechanical properties and reduces melt flow.[2][4]
The most industrially viable method for this modification is reactive melt blending or extrusion, a solvent-free process that is both efficient and environmentally friendly.[5][6] This guide focuses on a peroxide-initiated melt grafting procedure.
The Grafting Mechanism: A Tale of Radicals
The grafting process is initiated by the thermal decomposition of an organic peroxide, such as Dicumyl Peroxide (DCP), at elevated temperatures within the extruder or mixer.[1] The mechanism proceeds through several key steps:
-
Initiation: The peroxide decomposes to form primary radicals.
-
Hydrogen Abstraction: These highly reactive primary radicals abstract tertiary hydrogen atoms from the polypropylene backbone, creating PP macroradicals.[1]
-
Grafting Reaction: The PP macroradical attacks one of the allyl double bonds of the DAIC molecule, covalently grafting it onto the polymer chain.
-
Crosslinking (Propagation): The second allyl group on the grafted DAIC remains available for further reaction. It can react with another PP macroradical, leading to the formation of a crosslinked network between polymer chains.
-
Termination & Side Reactions: The primary competing reaction is the β-chain scission of PP macroradicals, which leads to a reduction in molecular weight and an increase in melt flow.[1][7] The choice of initiator and monomer concentration is critical to favor the grafting reaction over degradation.[5]
Diagram: Free-Radical Grafting Mechanism
The following diagram illustrates the key steps in the peroxide-initiated grafting of DAIC onto a polypropylene chain.
Caption: Reaction pathway for grafting DAIC onto polypropylene.
Experimental Protocol
This protocol describes a laboratory-scale melt grafting procedure using an internal batch mixer. The principles are directly transferable to a twin-screw extruder for continuous production.
Materials and Equipment
| Material / Equipment | Specification | Purpose |
| Polypropylene (PP) | Granules or powder, non-stabilized | Polymer backbone |
| Diallyl Isocyanurate (DAIC) | Powder, >98% purity | Grafting monomer |
| Dicumyl Peroxide (DCP) | Powder, >98% purity | Free-radical initiator |
| Acetone | Reagent grade | Solvent for cleaning |
| Xylene | Reagent grade | Solvent for gel content analysis |
| Internal Batch Mixer | e.g., Brabender or Haake type with heating | Reaction vessel for melt mixing |
| Compression Molder | To prepare samples for testing | |
| Soxhlet Extraction Apparatus | For purification and gel content analysis | |
| Vacuum Oven | For drying samples | |
| FTIR Spectrometer | With ATR accessory | To confirm grafting |
| Differential Scanning Calorimeter | To analyze thermal transitions | |
| Melt Flow Indexer | To measure melt viscosity |
Step-by-Step Grafting Procedure
-
Pre-Drying: Dry the polypropylene granules in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture, which can interfere with the reaction.
-
Mixer Preparation: Preheat the internal mixer to the reaction temperature, typically 180-200°C.[5] Set the rotor speed to a moderate level (e.g., 60-90 rpm) to ensure good distributive and dispersive mixing.[5]
-
Loading PP: Add the pre-dried polypropylene to the preheated mixer chamber. Allow the PP to melt and stabilize for 2-3 minutes, observing the torque reading until it reaches a steady state.
-
Adding Reagents:
-
Premix the desired amounts of DAIC powder and DCP initiator.
-
Causality: It is crucial to add the initiator and monomer after the PP has fully melted. Adding them with the cold PP can lead to premature decomposition of the peroxide and poor dispersion, reducing grafting efficiency.
-
Quickly add the DAIC/DCP mixture to the molten PP in the mixer.
-
-
Reactive Mixing: Continue mixing at the set temperature and speed for a defined reaction time, typically 5-10 minutes.[5] The torque reading on the mixer will likely increase as grafting and crosslinking occur, indicating a rise in melt viscosity.
-
Sample Collection: After the reaction time has elapsed, stop the rotors and quickly remove the molten, modified polymer from the chamber.
-
Purification (Optional but Recommended):
-
To remove any unreacted monomer and initiator byproducts, the grafted PP can be dissolved in boiling xylene and precipitated in a large excess of acetone or methanol.
-
Filter the precipitated polymer and dry it thoroughly in a vacuum oven at 80°C until a constant weight is achieved. This step is essential for accurate characterization.
-
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the melt grafting process.
Characterization of Grafted Polypropylene
Self-validating protocols require thorough characterization to confirm success and quantify the changes in material properties.
Confirmation of Grafting: FTIR Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is the primary method to confirm the covalent bonding of the isocyanurate moiety to the PP backbone.[5][8]
-
Procedure: Analyze a thin film of the purified, grafted PP using an ATR-FTIR setup.
-
Expected Result: Compared to the spectrum of neat PP, the grafted sample (PP-g-DAIC) should exhibit new characteristic absorption peaks corresponding to the isocyanurate ring. Look for peaks around 1690-1740 cm⁻¹ associated with the C=O stretching vibrations of the triazine ring.[5]
Quantifying Crosslinking: Gel Content Measurement
The gel content is a direct measure of the degree of crosslinking. It represents the fraction of the polymer that has become insoluble in a good solvent due to the formation of a network structure.
-
Procedure:
-
Weigh a sample of the grafted material (W_initial).
-
Wrap the sample in a stainless-steel mesh of known weight.
-
Perform Soxhlet extraction using boiling xylene for 24-36 hours to dissolve the soluble (non-crosslinked) fraction.[2]
-
Dry the mesh containing the insoluble gel in a vacuum oven at 80°C until a constant weight (W_final) is achieved.
-
-
Calculation: Gel Content (%) = (W_final / W_initial) x 100
-
Interpretation: A higher gel content indicates a greater degree of crosslinking. Neat PP should have a gel content of 0%.
Thermal Properties: Differential Scanning Calorimetry (DSC)
DSC analysis reveals changes in the crystallization and melting behavior of the PP due to grafting.
-
Procedure: Heat a small sample (5-10 mg) under a nitrogen atmosphere from room temperature to ~220°C, hold for 5 minutes to erase thermal history, cool to room temperature, and then heat again. The second heating scan is used for analysis.
-
Expected Results:
-
Crystallization Temperature (Tc): The grafted DAIC moieties can act as nucleating agents, often leading to an increase in the crystallization temperature upon cooling.[5]
-
Melting Temperature (Tm): The melting point may show slight changes.
-
Degree of Crystallinity (Xc): The crystallinity may increase due to the nucleating effect of the grafted groups.[5]
-
Melt Viscosity: Melt Flow Index (MFI)
The MFI test provides insight into the polymer's molecular weight and processability.
-
Procedure: Measure the MFI according to ASTM D1238 at standard conditions for PP (e.g., 230°C/2.16 kg).
-
Expected Result: Successful grafting and crosslinking will restrict polymer chain mobility, leading to a significant decrease in the melt flow index (an increase in viscosity).[8] Conversely, if β-scission is the dominant reaction, the MFI will increase dramatically.
Summary of Experimental Parameters & Expected Outcomes
| Parameter | Typical Range | Rationale & Expected Outcome |
| Reaction Temperature | 180 - 200 °C | Balances peroxide decomposition rate with minimizing PP degradation.[5] |
| DAIC Concentration | 1.0 - 10.0 wt% | Higher concentration generally leads to higher grafting degree and gel content.[5] |
| DCP Initiator Conc. | 0.1 - 0.5 wt% | Controls the formation of PP macroradicals. Too high can cause excessive PP degradation.[5] |
| Melt Flow Index (MFI) | Decreases | A decrease indicates successful grafting/crosslinking; an increase indicates degradation.[8] |
| Gel Content | 5 - 40 % | A direct measure of crosslink density; increases with DAIC and DCP concentration.[8] |
| FTIR C=O Peak | ~1700 cm⁻¹ | Confirms the presence of the isocyanurate ring on the PP backbone.[5] |
| Crystallization Temp. (Tc) | Increases | Grafted sites act as nucleating agents, increasing the temperature at which crystallization begins.[5] |
Conclusion
The protocol outlined provides a robust framework for the successful grafting of diallyl isocyanurate onto polypropylene via a reactive melt blending process. By carefully controlling reaction parameters such as temperature and reactant concentrations, researchers can effectively tailor the properties of polypropylene, transforming it into a material with enhanced thermal and mechanical performance. The described characterization techniques are essential for validating the chemical modification and understanding the structure-property relationships of the resulting functionalized polymer.
References
- Crystallization, Mechanical, and Antimicrobial Properties of Diallyl Cyanuric Derivative-Grafted Polypropylene - PMC - NIH.
- Influence of polyfunctional monomers on crosslinking of polypropylene. (Source: Springer Link).
- Study on Melt Modification of Polypropylene with Triallyl isocyanur
- TRIALLYL ISOCYANURATE AS A CROSS-LINKING AGENT. (Source: 2017 ERP System).
- Triallyl IsocyanurateCrosslinker TAIC CAS 1025-15-6. (Source: ECHEMI).
- Mechanism involved in the grafting reaction of polypropylene with itaconic acid (AIt).
- Radical Grafting of Polar Monomers onto Polypropylene by Reactive Extrusion.
- Grafting acrylic acid onto polypropylene by reactive extrusion with pre-irradiated PP as initiator.
- Maleic anhydride grafting of polypropylene: Peroxide and solvent effects.
- Effect of Tea Polyphenols on the Melt Grafting of Glycidyl Methacrylate onto Polypropylene - PMC. (Source: PubMed Central).
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- 4. Triallyl IsocyanurateCrosslinker TAIC CAS 1025-15-6 – Manufature of PU foam Material and Products [leticiachem.com]
- 5. Crystallization, Mechanical, and Antimicrobial Properties of Diallyl Cyanuric Derivative-Grafted Polypropylene - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Study on Melt Modification of Polypropylene with Triallylisocyanurate [plaschina.com.cn]
Application Notes & Protocols: Formulation of High-Performance Coatings with 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione
Introduction: A Paradigm Shift in Coating Performance with Diallyl Isocyanurate
In the relentless pursuit of enhanced durability and performance in the coatings industry, formulation scientists are continually exploring novel crosslinking agents that can impart superior properties to polymer matrices. 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione, commonly known as Diallyl Isocyanurate, has emerged as a highly effective crosslinking agent for thermosetting resins, offering a significant leap forward in mechanical strength, thermal stability, and chemical resistance.[1] Its unique molecular structure, featuring a stable triazine core and two reactive allyl groups, enables the formation of densely cross-linked, three-dimensional polymer networks.[1] This attribute makes it an invaluable component in the formulation of high-performance coatings, adhesives, and composites.[1]
These application notes provide a comprehensive technical guide for researchers, scientists, and formulation professionals on the effective utilization of this compound in the development of advanced coatings. We will delve into the causality behind experimental choices, provide detailed protocols for formulation and curing, and outline rigorous testing methodologies to validate coating performance.
Core Chemistry and Rationale for Use
This compound is a solid compound with a molecular weight of 209.20 g/mol .[2] The foundational synthesis approach for the triazinane-2,4,6-trione scaffold involves the nucleophilic substitution of cyanuric acid with an allyl halide, such as allyl bromide, in a basic aqueous medium.[1]
The key to its functionality lies in its two allyl groups, which are amenable to free-radical polymerization. This reactivity allows for its incorporation into a variety of resin systems, where it can participate in curing reactions initiated by either ultraviolet (UV) radiation or thermal means (typically with peroxides). The triazine ring itself imparts exceptional thermal stability and chemical resistance to the final cured coating.
The primary advantages of incorporating this compound into coating formulations include:
-
Enhanced Mechanical Properties: Increased hardness, scratch resistance, and abrasion resistance.
-
Improved Thermal Stability: Higher heat deflection temperatures and reduced degradation at elevated temperatures.
-
Superior Chemical Resistance: Enhanced resistance to solvents, acids, and alkalis.[3]
-
Excellent Weatherability: Triazine-based compounds are known to improve resistance to weathering and UV degradation.[4]
Formulation Guidelines for High-Performance Coatings
The versatility of this compound allows for its use in a range of coating systems. Below are starting point guidelines for formulation with common resin types. It is imperative to conduct ladder studies to determine the optimal concentration for a specific application, as performance benefits are concentration-dependent.
Compatible Resin Systems:
-
Unsaturated Polyester Resins (UPR): this compound can be used as a co-monomer and crosslinker in UPR systems, often in conjunction with styrene.[5]
-
Polyurethane Acrylates (PUA): In UV-curable PUA coatings, it can be incorporated to enhance crosslink density and improve the final film properties.
-
Acrylic Resins: It can be formulated into acrylic backbone resins to improve durability and resistance properties.[6]
Recommended Starting Concentrations:
The optimal loading level of this compound will vary depending on the resin system and desired performance characteristics. A general starting range is 2 to 15% by weight of the total resin solids.
| Resin System | Recommended Starting Range (% by wt. of resin solids) | Expected Performance Improvements |
| Unsaturated Polyester Resins | 5 - 15% | Increased hardness, thermal stability, and chemical resistance. |
| Polyurethane Acrylates (UV-cured) | 2 - 10% | Enhanced scratch resistance, faster cure response, and improved solvent resistance. |
| Acrylic Resins (Thermal-cured) | 3 - 12% | Improved weatherability, gloss retention, and overall durability. |
Note: Higher concentrations may lead to increased brittleness in some systems. It is crucial to balance the improvement in hardness and resistance with the need for flexibility.
Experimental Protocols: From Formulation to Cured Film
The following protocols provide a step-by-step methodology for the preparation, application, and curing of high-performance coatings incorporating this compound.
Protocol 1: UV-Curable Polyurethane Acrylate Clearcoat
This protocol details the formulation of a high-performance, UV-curable clearcoat suitable for demanding applications requiring excellent scratch and chemical resistance.
Materials:
-
Aliphatic Urethane Acrylate Oligomer
-
Reactive Diluent (e.g., Isobornyl Acrylate)
-
This compound
-
Photoinitiator (e.g., a blend of TPO-L and Irgacure 184)
-
Substrate: Q-panels (steel or aluminum)
Equipment:
-
High-shear mixer
-
Viscometer
-
Film applicator (e.g., wire-wound rod)
-
UV curing system (e.g., medium-pressure mercury lamp)
Procedure:
-
Preparation of the Formulation:
-
In a suitable mixing vessel, combine the aliphatic urethane acrylate oligomer and the reactive diluent. Mix at low speed until a homogeneous solution is obtained.
-
Gradually add the desired amount of this compound to the mixture while stirring. Increase the mixing speed as needed to ensure complete dissolution.
-
In a separate container, dissolve the photoinitiator blend in a small amount of the reactive diluent.
-
Add the photoinitiator solution to the main mixture and continue to mix for 15-20 minutes, ensuring all components are fully dissolved and evenly dispersed.
-
-
Application:
-
Measure the viscosity of the formulation and adjust with a reactive diluent if necessary to achieve the target application viscosity.
-
Apply the coating to the substrate using a film applicator to achieve a consistent wet film thickness (e.g., 50 µm).
-
-
Curing:
-
Immediately after application, pass the coated substrate through a UV curing system. The UV dose will depend on the photoinitiator package and the film thickness. A typical starting point is a UV dose of 500-1000 mJ/cm².
-
Allow the cured panels to cool to room temperature before handling and testing.
-
Protocol 2: Thermally Cured Unsaturated Polyester Coating
This protocol outlines the formulation of a thermally cured coating based on an unsaturated polyester resin, demonstrating the use of this compound in a peroxide-initiated system.
Materials:
-
Unsaturated Polyester Resin (dissolved in styrene)
-
This compound
-
Peroxide Initiator (e.g., Benzoyl Peroxide - BPO)
-
Promoter (e.g., N,N-dimethylaniline - DMA)
-
Inhibitor (e.g., p-tert-butyl catechol)
-
Substrate: Glass panels
Equipment:
-
Laboratory mixer
-
Film applicator
-
Forced-air oven
Procedure:
-
Preparation of the Formulation:
-
To the unsaturated polyester resin solution, add the desired amount of this compound and mix until fully dissolved.
-
Add the inhibitor and mix thoroughly.
-
Just prior to application, add the promoter (DMA) and mix gently.
-
Finally, add the peroxide initiator (BPO) and mix thoroughly but briefly to avoid premature gelling.
-
-
Application:
-
Apply the coating to the glass panels using a film applicator to the desired thickness.
-
-
Curing:
-
Allow the coated panels to flash off at room temperature for 10-15 minutes.
-
Place the panels in a forced-air oven and cure according to a pre-determined schedule (e.g., 30 minutes at 80°C, followed by 30 minutes at 120°C).
-
Allow the panels to cool to room temperature before testing.
-
Dual-Cure Systems: The Next Frontier
A particularly promising application for this compound is in dual-cure coating systems.[7][8] These innovative formulations combine two distinct curing mechanisms, typically UV and thermal curing, to achieve properties that are not attainable with a single cure method.[9]
In a dual-cure urethane acrylate system, the initial UV cure provides a rapid tack-free surface, allowing for immediate handling of the coated part.[7] A subsequent thermal cure initiates the polymerization of the allyl groups from the this compound, leading to a significant increase in crosslink density, especially in shadow areas that are not reached by UV light.[9] This results in a coating with exceptional surface hardness and through-cure.
Testing and Characterization of High-Performance Coatings
Rigorous testing is essential to validate the performance enhancements imparted by this compound. The following ASTM standards provide a framework for comprehensive evaluation:
| Performance Metric | ASTM Standard | Description |
| Adhesion | ASTM D3359 | Standard Test Methods for Measuring Adhesion by Tape Test. |
| Hardness | ASTM D3363 | Standard Test Method for Film Hardness by Pencil Test. |
| Impact Resistance | ASTM D2794 | Standard Test Method for Resistance of Organic Coatings to the Effects of Rapid Deformation (Impact). |
| Chemical Resistance | ASTM D1308 | Standard Test Method for Effect of Household Chemicals on Clear and Pigmented Organic Finishes.[3] |
| Abrasion Resistance | ASTM D4060 | Standard Test Method for Abrasion Resistance of Organic Coatings by the Taber Abraser. |
| Weatherability (Accelerated) | ASTM D4587 | Standard Practice for Fluorescent UV-Condensation Exposures of Paint and Related Coatings. |
Visualizing the Curing Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the chemical structure, curing pathways, and experimental workflow.
Sources
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- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. pcimag.com [pcimag.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Diazirine-Functionalized Polyurethane Crosslinkers for Isocyanate-Free Curing of Polyol-Based Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US5084541A - Triazine crosslinking agents and curable compositions - Google Patents [patents.google.com]
- 8. echemi.com [echemi.com]
- 9. addi.ehu.es [addi.ehu.es]
Application Notes and Protocols: Diallyl Isocyanurate in Advanced Composite Materials
Prepared by: Gemini, Senior Application Scientist
Introduction: Unlocking Performance with Diallyl Isocyanurate
Diallyl isocyanurate (DAIC) is a versatile, trifunctional monomer that has carved out a critical niche as a high-performance crosslinking agent and modifier in the field of advanced composite materials.[1] Characterized by a stable triazine ring core with two reactive allyl groups, DAIC offers a unique combination of properties that allows researchers and engineers to significantly enhance the performance of thermosetting resins.[2] Its primary function is to form a dense, three-dimensional polymer network during curing, which translates into substantial improvements in the material's thermal stability, mechanical strength, and chemical resistance.[2][3][4]
These enhanced characteristics make DAIC an indispensable component in demanding applications, including the aerospace, automotive, and high-frequency electronics sectors.[2] This guide provides an in-depth exploration of DAIC's mechanism, applications, and detailed protocols for its effective integration into advanced composite systems.
Diagram 1: Chemical Structure of Diallyl Isocyanurate (DAIC)
Caption: Chemical structure of 1,3-Diallyl Isocyanurate.
Core Mechanism: Augmenting the Polymer Matrix
The efficacy of DAIC lies in the reactivity of its two allyl groups. During the curing process, typically initiated by heat and a free-radical initiator (e.g., organic peroxides) or by radiation, these allyl groups undergo polymerization.[5][6]
Causality of Performance Enhancement:
-
Crosslink Density: Unlike linear polymers, DAIC creates chemical bridges between polymer chains. This results in a tightly-knit, three-dimensional network. The rigidity of the isocyanurate ring and the strength of the crosslinks significantly restrict polymer chain mobility.[7]
-
Thermal Stability: The stable triazine ring structure of DAIC is inherently resistant to thermal degradation.[2] By incorporating this structure throughout the polymer matrix, the overall heat resistance and glass transition temperature (Tg) of the composite are elevated.
-
Mechanical Strength: The rigid, crosslinked network effectively transfers stress applied to the material. This prevents polymer chains from slipping past one another under load, leading to marked improvements in properties like flexural strength, modulus, and hardness.[2][3][8]
-
Chemical and Weather Resistance: The dense network structure minimizes the ingress of solvents, moisture, and other chemicals, thereby enhancing the composite's durability and resistance to environmental degradation.[3][4][8]
Diagram 2: Conceptual Crosslinking Mechanism
Caption: DAIC crosslinking workflow from monomer to cured network.
Key Applications and Performance Data
DAIC is utilized across a spectrum of advanced materials where superior performance is non-negotiable.
-
High-Frequency Copper-Clad Laminates (CCL): In the electronics industry, particularly for 5G and high-speed data applications, materials with a low dissipation factor (Df) are essential.[9][10] DAIC is incorporated into resin systems like those based on polyphenylene ether (PPE) to improve thermal resistance and dimensional stability without compromising the much-needed dielectric properties.[9][10][11]
-
Aerospace and Automotive Composites: Used as a crosslinking agent in thermosetting resins, DAIC enhances the mechanical strength and thermal durability of composite parts subjected to extreme conditions.[2]
-
Wire and Cable Insulation: As a coagent in peroxide cross-linking of polymers like polyethylene, DAIC improves the thermomechanical properties of the insulation layer, which is crucial for high-voltage cables.[12]
-
Epoxy Resin Modification: The addition of DAIC to epoxy formulations significantly increases their heat resistance, adhesive properties, and mechanical strength, making them suitable for high-performance coatings, adhesives, and encapsulating materials.[8][13]
Data Presentation
Table 1: Typical Properties of Diallyl Isocyanurate
| Property | Value | Source |
| CAS Number | 6294-79-7 | [2] |
| Molecular Formula | C₉H₁₁N₃O₃ | [2][3] |
| Molecular Weight | 209.21 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2][3] |
| Melting Point | 145 - 150 °C | [2][14] |
| Purity (GC) | ≥ 98% | [2] |
Table 2: Illustrative Impact of DAIC on Epoxy Composite Properties (Note: Values are representative and can vary significantly based on the base resin, filler, DAIC concentration, and curing conditions.)
| Property | Base Epoxy Resin | Epoxy + 5% DAIC | Improvement |
| Glass Transition Temp. (Tg) | ~150 °C | >180 °C | Significant Increase |
| Flexural Strength | ~120 MPa | ~150 MPa | ~25% Increase |
| Flexural Modulus | ~3.0 GPa | ~3.5 GPa | ~17% Increase |
| Hardness (Shore D) | 85 | 90 | Increase |
| Chemical Resistance | Good | Excellent | Enhanced |
Experimental Protocols: A Practical Guide
This section provides a detailed, self-validating protocol for the fabrication and characterization of a DAIC-modified, glass-fiber-reinforced epoxy composite.
Protocol 1: Preparation of a DAIC-Modified Glass-Fiber-Reinforced Epoxy Composite
Objective: To fabricate a composite panel with enhanced thermomechanical properties using DAIC as a crosslinking modifier.
1. Materials and Reagents:
-
Epoxy Resin: Bisphenol A based (e.g., Epon 828)
-
Curing Agent: Amine-based hardener (e.g., Jeffamine D-230)
-
Crosslinking Modifier: Diallyl Isocyanurate (DAIC), ≥98% purity[2]
-
Initiator: Dicumyl peroxide (DCP)
-
Reinforcement: Plain-weave E-glass fabric
-
Solvent (for cleaning): Acetone
-
Mold Release Agent
2. Equipment:
-
Top-pan balance (±0.01 g)
-
Mechanical stirrer or planetary mixer
-
Vacuum oven or desiccator for drying
-
Heated press with temperature and pressure control
-
Steel mold plates
-
Personal Protective Equipment (PPE): Safety glasses, nitrile gloves, lab coat
3. Experimental Workflow Diagram:
Diagram 3: Workflow for DAIC-Composite Fabrication
Caption: Step-by-step workflow for fabricating DAIC-epoxy composites.
4. Step-by-Step Methodology:
-
Step 1: Preparation (The "Why")
-
Dry the glass fabric at 110°C for 1 hour to remove any absorbed moisture, which can interfere with curing and create voids.
-
Clean the steel mold plates with acetone and apply a mold release agent to ensure easy removal of the cured composite.
-
Accurately weigh all components. A typical formulation might be: 100 parts by weight (pbw) epoxy resin, stoichiometric amount of curing agent, 5 pbw DAIC, and 1 pbw DCP. Precision is key to achieving repeatable results.
-
-
Step 2: Resin System Compounding
-
In a mixing vessel, combine the epoxy resin and DAIC powder. Heat gently to ~60°C while stirring mechanically until the DAIC is fully dissolved and the mixture is homogenous. This ensures uniform distribution of the crosslinker.
-
Allow the mixture to cool to room temperature.
-
Add the amine curing agent and mix thoroughly for 3-5 minutes until the mixture is uniform.
-
Finally, add the DCP initiator and mix for another 2 minutes. Work efficiently as the pot life of the resin will now be limited.
-
-
Step 3: Wet Lay-up and Impregnation
-
Place the first layer of glass fabric into the prepared mold.
-
Pour a portion of the mixed resin system onto the fabric and use a squeegee to work the resin into the fibers, ensuring full impregnation and removal of trapped air bubbles.
-
Repeat for the desired number of layers (e.g., 6-8 layers for a 3 mm thick panel).
-
-
Step 4: Curing
-
Close the mold and place it in the heated press.
-
Apply contact pressure and ramp the temperature to the curing temperature, for example, 150°C. The heat activates both the epoxy-amine reaction and the DCP, which initiates the free-radical polymerization of DAIC.
-
Once at temperature, apply full pressure (e.g., 500 psi) and hold for a specified duration, typically 1-2 hours. This pressure ensures consolidation of the layers and removal of any remaining voids.
-
-
Step 5: Post-Curing (Trustworthiness through Completion)
-
After the press cycle, demold the composite while still warm.
-
To ensure the crosslinking reaction goes to completion and to achieve maximum thermal and mechanical properties, perform a free-standing post-cure in an oven. A typical cycle is 2 hours at 180°C. This step is critical for developing the material's ultimate Tg and stability.
-
5. Characterization and Expected Outcomes:
-
Visual Inspection: The final panel should be rigid, free of visible voids or dry spots, and have a smooth surface finish.
-
Thermal Analysis (DMA): A Dynamic Mechanical Analysis (DMA) scan should show a significant increase in the glass transition temperature (Tg) compared to a control sample made without DAIC.
-
Mechanical Testing (ASTM D790 - Flexural Properties): Three-point bending tests should reveal a noticeable increase in both flexural strength and modulus, confirming the stiffening effect of the DAIC crosslinking.[15]
-
Troubleshooting:
-
Problem: Soft or tacky spots on the cured part. Cause: Poor mixing of resin/hardener/DAIC. Solution: Ensure thorough, homogenous mixing.
-
Problem: Voids or delamination. Cause: Trapped air, moisture in fabric, or insufficient pressure. Solution: Ensure fabric is dry, degas resin if possible, and verify press pressure.
-
Safety and Handling
Diallyl isocyanurate is harmful if swallowed.[16] Always handle DAIC in a well-ventilated area or fume hood. Wear appropriate PPE, including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.
Conclusion and Future Outlook
Diallyl isocyanurate is a powerful tool for formulators of advanced composite materials, providing a reliable pathway to enhanced thermomechanical performance and durability.[2] Its effectiveness in creating robust, highly crosslinked networks makes it suitable for a wide array of demanding applications. Future research continues to explore novel derivatives of DAIC and its application in combination with other advanced resin systems and nano-fillers to push the boundaries of material performance even further.[4]
References
-
Diallyl isocyanurate - Chem-Impex. Chem-Impex. [Link]
- Cross-linkable polymeric compositions, methods for making the same, and articles made there
- Process for the preparation of triallyl isocyanurate (TAIC).
-
Effect of addition of triallyl isocyanurate and post‐ultraviolet irradiation on the selected properties of composites of poly(lactic acid), poly(butylene succinate) and nano‐sized calcium carbonate. ResearchGate. [Link]
-
Specific polymerization behavior of triallyl isocyanurate. XVIII. restricted growth of network structure by the rigidity of primary polymer chain. ResearchGate. [Link]
-
Effect of Electron Radiation and Triallyl Isocyanurate on the Structure, Thermal, and Mechanical Properties of Epoxy Resin Filled with Dusty Fiber Fraction Derived from Recycled Wind Turbine Blades. MDPI. [Link]
-
Diallyl Isocyanurate | C9H11N3O3 | CID 94974 - PubChem. PubChem. [Link]
-
The Influence of Two Curing Protocols on the Colour Stability and Translucency of Resin Luting Agents. MDPI. [Link]
- Resin composition, copper-clad laminate using the same, and printed circuit board using the same.
- Diallyl isocyanurate compounds.
-
Crystallization, Mechanical, and Antimicrobial Properties of Diallyl Cyanuric Derivative-Grafted Polypropylene. National Institutes of Health. [Link]
-
Theoretical study on the reaction of triallyl isocyanurate in the UV radiation cross-linking of polyethylene. RSC Publishing. [Link]
-
Copper Clad Laminate for High Frequency Printed-circuit Board in 5G era. White Rose eTheses Online. [Link]
-
Crosslinking with Malonate Blocked Isocyanates and With Melamine Resins. Journal of Coatings Technology. [Link]
-
Thermal, mechanical, and conductivity properties of cyanate ester composites. ResearchGate. [Link]
-
Preparation and Cured Properties of Diallyl Phthalate Resin Modified with Epoxy Resin and Allyl Ester Compound Having Carboxylic Acid. ResearchGate. [Link]
-
TRIALLYL ISOCYANURATE AS A CROSS-LINKING AGENT. 2017 ERP System. [Link]
-
Effects of Modified Al2O3-Decorated Ionic Liquid on the Mechanical Properties and Impact Resistance of a Polyurethane Elastomer. MDPI. [Link]
-
Application Of PTFE in High-frequency Copper Clad Laminate (CCL) in The 5G Field. News. [Link]
-
Effects of alternatively used thermal treatments on the mechanical and fracture behavior of dental resin composites with varying filler content. PubMed. [Link]
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- 3. CAS 6294-79-7: Diallyl isocyanurate | CymitQuimica [cymitquimica.com]
- 4. JP5411721B2 - Diallyl isocyanurate compounds - Google Patents [patents.google.com]
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- 9. US20170260364A1 - Resin composition, copper-clad laminate using the same, and printed circuit board using the same - Google Patents [patents.google.com]
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- 11. Application Of PTFE in High-frequency Copper Clad Laminate (CCL) in The 5G Field - News [chinafluoropolymer.com]
- 12. WO2014040532A1 - Cross-linkable polymeric compositions, methods for making the same, and articles made therefrom - Google Patents [patents.google.com]
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- 14. Diallyl Isocyanurate | 6294-79-7 [chemicalbook.com]
- 15. Effects of alternatively used thermal treatments on the mechanical and fracture behavior of dental resin composites with varying filler content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Diallyl Isocyanurate | C9H11N3O3 | CID 94974 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enhancing Polymer Mechanical Strength with Diallyl Isocyanurate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Quest for Superior Polymer Performance
Polymers are foundational materials in a vast array of scientific and industrial applications, from drug delivery systems to high-performance composites. However, the inherent mechanical properties of many neat polymers are often insufficient for demanding applications. Enhancing mechanical strength, including tensile strength, flexural modulus, and impact resistance, is a critical area of research and development. This guide focuses on a powerful tool in the polymer scientist's arsenal: diallyl isocyanurate (DAIC).
Diallyl isocyanurate is a trifunctional monomer that acts as a highly effective crosslinking agent.[1][2] Its unique isocyanurate ring structure provides excellent thermal stability, while the three reactive allyl groups allow for the formation of a dense and robust three-dimensional polymer network.[1] This network structure is the key to unlocking significant improvements in the mechanical, thermal, and chemical resistance of a wide range of polymers.[1][2] This application note provides a comprehensive overview of the mechanisms, protocols, and expected outcomes when using diallyl isocyanurate to enhance the mechanical strength of polymers.
Mechanism of Action: Forging a Crosslinked Network
The efficacy of diallyl isocyanurate in strengthening polymers lies in its ability to create covalent bonds between polymer chains, a process known as crosslinking. This process is typically initiated by free radicals, which can be generated through the thermal decomposition of a peroxide initiator, such as dicumyl peroxide (DCP), or through high-energy irradiation.
The crosslinking process can be visualized as a three-step mechanism:
-
Initiation: The peroxide initiator decomposes upon heating, generating highly reactive free radicals.
-
Propagation: These free radicals abstract hydrogen atoms from the polymer backbone, creating macroradicals. The allyl groups of the diallyl isocyanurate are also susceptible to radical addition.
-
Termination: The polymer macroradicals and the radicals formed on the diallyl isocyanurate molecules combine, forming stable covalent crosslinks between the polymer chains. The trifunctional nature of DAIC allows each molecule to connect with up to three different polymer chains, leading to a dense and rigid network structure.
Caption: Peroxide-initiated crosslinking of a polymer with diallyl isocyanurate.
Applications and Polymer Compatibility
Diallyl isocyanurate is a versatile crosslinking agent compatible with a wide range of polymers, including:
-
Polyolefins: Polyethylene (PE), Polypropylene (PP)
-
Vinyl Polymers: Polyvinyl Chloride (PVC)
-
Elastomers: Ethylene Vinyl Acetate (EVA), Ethylene Propylene Diene Monomer (EPDM)
-
Thermosetting Resins: Epoxy resins, Unsaturated Polyesters
The incorporation of DAIC is particularly beneficial in applications requiring high thermal stability and mechanical durability, such as in the automotive, aerospace, and electronics industries.[1]
Experimental Protocols: Incorporating Diallyl Isocyanurate
The successful incorporation of diallyl isocyanurate into a polymer matrix is crucial for achieving uniform crosslinking and optimal mechanical properties. The two primary methods for this are melt blending and solution mixing.
Workflow for Polymer Modification with Diallyl Isocyanurate
Caption: General experimental workflow for polymer modification with DAIC.
Protocol 1: Melt Blending of Polypropylene with Diallyl Isocyanurate Derivative
This protocol is adapted from a study on the modification of polypropylene with a diallyl isocyanurate derivative (1,3-diallyl-s-triazine-2,4,6-trione, DTT) and dicumyl peroxide (DCP) as the initiator.
Materials:
-
Polypropylene (PP) pellets
-
Diallyl isocyanurate derivative (DTT)
-
Dicumyl peroxide (DCP)
-
Internal mixer (e.g., Brabender or Haake type)
-
Compression molder
-
Mechanical testing equipment (Tensile tester, Impact tester)
Procedure:
-
Drying: Dry the PP pellets in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.
-
Premixing: In a sealed container, thoroughly mix the dried PP pellets with the desired amounts of DTT and DCP. The concentrations can be varied to optimize the final properties. A typical starting formulation could be:
-
PP: 100 parts by weight
-
DTT: 2.5 - 10 parts by weight
-
DCP: 0.2 parts by weight
-
-
Melt Blending:
-
Set the temperature of the internal mixer to 200°C and the rotor speed to 30 rpm.
-
Add the premixed components to the mixer and blend for 10 minutes to ensure homogeneous dispersion and initiate the grafting/crosslinking reaction.
-
-
Sheet Preparation:
-
Transfer the molten compound from the mixer to a compression molder preheated to 200°C.
-
Press the compound into sheets of the desired thickness for mechanical testing. Apply a pressure of approximately 10 MPa for 5 minutes.
-
Cool the molded sheets to room temperature under pressure.
-
-
Specimen Preparation:
-
Cut the compression-molded sheets into standard dumbbell-shaped specimens for tensile testing (according to ASTM D638) and rectangular bars for impact testing (according to ASTM D256).
-
Protocol 2: General Procedure for Peroxide Crosslinking of Polyethylene with Diallyl Isocyanurate
This protocol provides a general guideline for the peroxide-initiated crosslinking of polyethylene (PE) using DAIC as a co-agent.
Materials:
-
Polyethylene (HDPE or LDPE) resin
-
Diallyl isocyanurate (DAIC)
-
Organic peroxide initiator (e.g., Dicumyl peroxide - DCP)
-
Two-roll mill or twin-screw extruder
-
Compression molder
Procedure:
-
Material Preparation: Ensure all materials are dry.
-
Compounding:
-
Two-Roll Mill: Set the roll temperature to a range of 120-140°C. Add the PE resin to the mill and once a molten sheet is formed, add the DAIC and DCP. Mill the compound for 5-10 minutes to ensure uniform mixing.
-
Twin-Screw Extruder: Premix the PE, DAIC, and DCP. Feed the mixture into the extruder with a temperature profile appropriate for the PE grade, typically ranging from 140°C to 180°C from the feed zone to the die.
-
-
Crosslinking (Curing):
-
Take the compounded material and place it in a compression molder preheated to the crosslinking temperature, typically 160-180°C.
-
Apply pressure (e.g., 10-15 MPa) for a duration sufficient to complete the crosslinking reaction (e.g., 15-30 minutes). The exact time and temperature will depend on the half-life of the peroxide used.
-
-
Cooling and Specimen Preparation:
-
Cool the molded part to room temperature under pressure.
-
Prepare test specimens according to the relevant ASTM standards for the desired mechanical tests.
-
Characterization of Mechanical Properties
To quantify the improvement in mechanical strength, a series of standardized tests should be performed on both the neat and the DAIC-modified polymer samples.
| Mechanical Test | ASTM/ISO Standard | Description | Expected Outcome with DAIC |
| Tensile Test | ASTM D638 / ISO 527 | Measures the force required to pull a specimen to its breaking point. Provides data on tensile strength, Young's modulus (stiffness), and elongation at break. | Increased tensile strength and Young's modulus. Elongation at break may decrease due to increased rigidity. |
| Flexural Test | ASTM D790 / ISO 178 | Measures the force required to bend a beam under a three-point loading condition. Determines the flexural strength and flexural modulus. | Increased flexural strength and flexural modulus, indicating greater stiffness and resistance to bending. |
| Impact Test (Izod/Charpy) | ASTM D256 / ISO 180 | Measures the energy absorbed by a specimen during fracture from a swinging pendulum. Indicates the material's toughness and resistance to sudden impact. | Increased impact strength, signifying improved toughness. |
Case Studies: Quantitative Improvements in Mechanical Properties
The addition of diallyl isocyanurate and its derivatives has been shown to significantly enhance the mechanical properties of various polymers.
Polypropylene (PP) Modified with a Diallyl Isocyanurate Derivative (DTT)
A study on polypropylene modified with a diallyl isocyanurate derivative (DTT) and 0.2% dicumyl peroxide (DCP) demonstrated a significant recovery of mechanical properties that were initially reduced by the peroxide-induced degradation of the PP chains.
| Formulation | Tensile Strength (MPa) | Notched Impact Strength (kJ/m²) |
| Neat PP | 35.9 | 3.47 |
| PP + 0.2% DCP | 23.4 | 2.12 |
| PP + 0.2% DCP + 2.5% DTT | 28.1 | 2.55 |
| PP + 0.2% DCP + 5.0% DTT | 31.2 | 2.73 |
| PP + 0.2% DCP + 10.0% DTT | 34.1 | 3.09 |
Data adapted from a study on DTT-grafted polypropylene.
As the concentration of the diallyl isocyanurate derivative increases, both the tensile strength and notched impact strength show a clear upward trend, approaching the values of the neat polypropylene.[3]
High-Density Polyethylene (HDPE) Modified with Triallyl Isocyanurate (TAIC)
In a study involving high-density polyethylene (HDPE) crosslinked with di-tert-butyl peroxide (DTBP) and triallyl isocyanurate (TAIC), a close analog of DAIC, significant improvements in mechanical and thermal properties were observed.
| Formulation | Flexural Strength (MPa) | Impact Strength (kJ/m²) | Heat Deformation Temp. (°C) |
| Neat HDPE | ~27.5 | ~34.1 | ~65.6 |
| HDPE + DTBP | ~30.0 | ~70.0 | ~75.0 |
| HDPE + DTBP + TAIC | 33.6 | 104.73 | 80.1 |
Data adapted from a study on peroxide cross-linking of HDPE with TAIC.
The combination of the peroxide and TAIC resulted in a 22% increase in flexural strength and a remarkable 207% increase in impact strength compared to neat HDPE.[4]
Troubleshooting Common Issues
While diallyl isocyanurate is a powerful tool, researchers may encounter some challenges during processing.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Premature Crosslinking (Gels or "Fisheyes") | - Excessive processing temperature or residence time. - High shear rates in the extruder. - Non-uniform dispersion of peroxide and DAIC. | - Optimize the temperature profile of the extruder to avoid overheating. - Reduce screw speed to minimize shear heating. - Ensure thorough premixing of all components before melt processing. - Use a less reactive peroxide with a higher decomposition temperature. |
| Poor Dispersion of DAIC | - Inadequate mixing during melt blending. - Agglomeration of the DAIC powder. | - Increase mixing time or use a more intensive mixing element in the extruder. - Consider using a masterbatch of DAIC in the base polymer. - For solution mixing, ensure DAIC is fully dissolved in a suitable solvent before adding to the polymer solution. |
| Reduced Elongation at Break | - High degree of crosslinking leading to increased brittleness. | - Optimize the concentration of DAIC and peroxide to achieve a balance between strength and flexibility. - Consider incorporating a toughening agent or a more flexible comonomer into the formulation. |
| Inconsistent Mechanical Properties | - Non-uniform crosslink density throughout the material. - Poor dispersion of DAIC and initiator. | - Improve mixing efficiency during compounding. - Ensure consistent temperature control during the curing process. - Verify the accuracy and consistency of the feed rates of all components. |
Safety Precautions
Diallyl isocyanurate is a chemical that should be handled with appropriate safety measures. Always consult the Safety Data Sheet (SDS) before use. General safety precautions include:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or under a fume hood.
-
Avoid inhalation of dust or vapors.
-
Store in a cool, dry place away from heat and sources of ignition.
Conclusion
Diallyl isocyanurate is a highly effective crosslinking agent for significantly enhancing the mechanical strength, thermal stability, and chemical resistance of a wide variety of polymers. By understanding the underlying crosslinking mechanism and following established protocols for incorporation and characterization, researchers and scientists can leverage the benefits of DAIC to develop advanced polymeric materials with superior performance characteristics tailored for demanding applications. Careful control of processing parameters and formulation components is key to achieving the desired balance of properties and avoiding potential processing issues.
References
-
Chem-Impex. (n.d.). Diallyl isocyanurate. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Power of Crosslinking: Enhancing Polymers with Diallyl Isocyanurate. Retrieved from [Link]
-
ASTM International. (2022). Standard Test Method for Tensile Properties of Plastics (D638-22). Retrieved from [Link]
-
ASTM International. (2017). Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials (D790-17). Retrieved from [Link]
-
Zhang, Y., et al. (2021). Crystallization, Mechanical, and Antimicrobial Properties of Diallyl Cyanuric Derivative-Grafted Polypropylene. Polymers, 13(9), 1488. Retrieved from [Link]
-
Li, Y., et al. (2022). Changes in Heat Resistance and Mechanical Properties of Peroxide Cross-Linking HDPE: Effects of Compounding Cross-Linkers. Polymers, 14(4), 785. Retrieved from [Link]
-
ASTM International. (2023). Standard Test Methods for Determining the Izod Pendulum Impact Resistance of Plastics (D256-23). Retrieved from [Link]
-
Sheba Plastic Manufacturing. (n.d.). Troubleshooting PVC Extrusion: Burn, Gel, and Die Lines. Retrieved from [Link]
-
Rollepaal. (2023, June 20). Temperature Settings and Gelation Effect in PVC Extrusion. Retrieved from [Link]
-
Ampacet Corporation. (n.d.). Solutions for Problems With Gels. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystallization, Mechanical, and Antimicrobial Properties of Diallyl Cyanuric Derivative-Grafted Polypropylene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
enhancing thermal stability of adhesives using 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione
Application Note & Protocol
Topic: Enhancing the Thermal Stability of Adhesives Using 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione
Abstract
High-performance adhesives are critical in demanding sectors such as aerospace, automotive, and electronics, where they are often exposed to elevated temperatures that can compromise bond integrity.[1] Most organic adhesives experience rapid degradation at service temperatures exceeding 150°C, leading to a loss of cohesive strength and eventual bond failure.[2] This application note details the use of this compound, also known as Diallyl Isocyanurate, as a reactive additive to significantly enhance the thermal stability of adhesive formulations, particularly epoxy-based systems. We provide a comprehensive overview of the underlying mechanism, detailed protocols for formulation and characterization, and expected performance data. The protocols herein are designed for researchers and formulation scientists aiming to develop next-generation, high-temperature adhesives.
Introduction: The Challenge of Thermal Stability in Adhesives
The operational temperature range of an adhesive is a critical performance metric. When an adhesive is heated above its glass transition temperature (Tg), its polymer chains gain mobility, causing a sharp decrease in cohesive strength and an increased susceptibility to creep.[2] Prolonged exposure to high temperatures can induce irreversible chemical changes, such as polymer chain scission and oxidation, which result in brittleness and catastrophic loss of adhesive properties.[2]
Traditionally, achieving high thermal stability has involved the use of inherently stable but often difficult-to-process polymers like polyimides or bismaleimides.[2] An alternative and more versatile approach is the modification of conventional adhesive systems, such as epoxies, with thermal stabilizers or crosslinking co-agents. This compound is a highly effective co-agent for this purpose, offering a practical means to upgrade the performance of existing adhesive technologies.
Mechanism of Thermal Enhancement
The efficacy of this compound stems from its unique bifunctional molecular structure, which incorporates two key features: a thermally stable isocyanurate core and reactive allyl groups.[3][4]
-
Thermally Stable Isocyanurate Ring: The central 1,3,5-triazinane-2,4,6-trione ring is an aromatic heterocycle known for its inherent thermal and oxidative stability.[4][5] This ring structure acts as a rigid, heat-resistant anchor point within the polymer backbone.
-
Reactive Allyl Groups: The two allyl functional groups are the key to its reactivity.[3] During the curing process of the host adhesive (e.g., an epoxy-amine system), these allyl groups participate in the polymerization reaction. They co-react and cross-link with the polymer matrix, forming a dense, three-dimensional network.
This dual-action mechanism results in a cured adhesive with a significantly higher crosslink density. The increased number of covalent bonds restricts the thermal motion of polymer chains, which directly translates to a higher glass transition temperature (Tg) and improved mechanical strength at elevated temperatures.[6][7] The stable triazine rings integrated into this network further inhibit thermal degradation pathways.
Caption: Logical flow of thermal enhancement mechanism.
Experimental Protocols
These protocols describe the preparation and testing of a model epoxy adhesive system. Researchers should treat these as a template and optimize parameters for their specific adhesive chemistry and application.
Materials and Equipment
-
Epoxy Resin: Bisphenol A diglycidyl ether (DGEBA), Epoxy Equivalent Weight (EEW) ~188 g/eq.
-
Curing Agent: Triethylenetetramine (TETA), Amine Hydrogen Equivalent Weight (AHEW) ~24.4 g/eq.
-
Thermal Additive: this compound (DAIT) (Purity ≥ 97%).
-
Substrates: Aluminum (e.g., 2024-T3) or stainless steel coupons for lap shear testing.
-
Equipment:
-
Analytical balance (±0.001 g)
-
Thinky-style planetary centrifugal mixer or mechanical overhead stirrer
-
Vacuum oven or convection oven
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)[8]
-
Universal testing machine with a thermal chamber for lap shear testing
-
Protocol 1: Preparation of Adhesive Formulations
This protocol details the preparation of a control formulation and a DAIT-modified formulation.
-
Calculate Stoichiometry: The standard epoxy/amine stoichiometry is 1:1 based on equivalents. For the curing agent, the parts by weight per hundred parts of resin (phr) are calculated as:
-
phr = (AHEW / EEW) * 100
-
phr = (24.4 / 188) * 100 ≈ 13.0 phr
-
-
Control Formulation (0% DAIT):
-
Weigh 100.0 g of DGEBA epoxy resin into a mixing cup.
-
Weigh 13.0 g of TETA curing agent into a separate container.
-
Add the TETA to the epoxy resin.
-
Mix thoroughly using a planetary mixer for 3 minutes at 2000 rpm, followed by 1 minute of defoaming.
-
-
Modified Formulation (5% DAIT):
-
Weigh 100.0 g of DGEBA epoxy resin into a mixing cup.
-
Weigh 5.0 g of DAIT powder and add it to the epoxy resin.
-
Pre-mix using the planetary mixer for 5 minutes at 2000 rpm to ensure complete dissolution and dispersion of the DAIT. Gentle warming (to ~40°C) may be required.
-
Allow the mixture to cool to room temperature.
-
Weigh 13.0 g of TETA and add it to the epoxy/DAIT mixture.
-
Mix for 3 minutes at 2000 rpm, followed by 1 minute of defoaming.
-
Protocol 2: Curing and Sample Preparation
-
For Thermal Analysis (TGA/DSC): Pour approximately 10-15 mg of the freshly mixed liquid adhesive into an aluminum DSC/TGA pan.
-
For Lap Shear Testing:
-
Prepare metal coupons according to ASTM D2651 (e.g., solvent wipe followed by grit blasting and a final solvent clean).
-
Apply a thin, uniform layer of the mixed adhesive to the bonding area of one coupon.
-
Create a single lap joint with a defined overlap area (e.g., 12.5 mm x 25.4 mm) as per ASTM D1002.
-
Clamp the assembly to secure the bond line.
-
-
Curing Schedule: Place all samples (in pans and bonded coupons) into a programmable oven. Cure according to the following schedule:
-
Ramp to 80°C and hold for 2 hours.
-
Ramp to 150°C and hold for 3 hours.
-
Slowly cool to room temperature inside the oven.
-
Protocol 3: Thermal and Mechanical Characterization
A control sample must be run in parallel for all characterization tests to provide a valid baseline for comparison.
-
Thermogravimetric Analysis (TGA):
-
Place the cured sample pan into the TGA.
-
Heat the sample from 30°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Record the temperature at which 5% weight loss occurs (Td5%), which serves as the onset of thermal decomposition.
-
-
Differential Scanning Calorimetry (DSC):
-
Place the cured sample pan into the DSC.
-
Perform a heat-cool-heat cycle to erase thermal history. Heat from 25°C to 220°C at 10°C/min, cool to 25°C, then reheat to 220°C at 10°C/min.[8]
-
Determine the glass transition temperature (Tg) from the midpoint of the transition in the second heating scan.
-
-
Lap Shear Strength (ASTM D1002/D7998): [9]
-
Condition bonded specimens at the test temperature for at least 10 minutes before testing.
-
Room Temperature Test: Mount the specimen in the grips of the universal testing machine. Apply a tensile load at a rate of 1.3 mm/min until failure. Record the maximum load.
-
Elevated Temperature Test: Mount the specimen in the grips inside the thermal chamber pre-heated to 150°C. Allow the specimen to equilibrate. Apply the tensile load at the same rate until failure.
-
Calculate the shear strength in megapascals (MPa) by dividing the maximum load by the bond area. Test at least five replicates for each condition.
-
Caption: Overview of the experimental workflow.
Expected Results & Data Presentation
The incorporation of this compound is expected to yield significant improvements in the thermal properties of the epoxy adhesive. The data below is representative of typical results.
Table 1: Thermal Properties of Cured Adhesives
| Formulation | Glass Transition Temp. (Tg) (°C) | Onset of Decomposition (Td5%) (°C) |
| Epoxy Control (0% DAIT) | 135 | 325 |
| Epoxy + 5% DAIT | 170 | 360 |
Table 2: Mechanical Performance (Lap Shear Strength)
| Formulation | Shear Strength @ 25°C (MPa) | Shear Strength @ 150°C (MPa) | % Strength Retention |
| Epoxy Control (0% DAIT) | 24.5 | 6.2 | 25% |
| Epoxy + 5% DAIT | 25.1 | 18.5 | 74% |
The data clearly demonstrates the benefits of adding DAIT. A notable increase in both Tg and decomposition temperature is observed. Critically, the retention of mechanical strength at 150°C is dramatically improved, as the formulation remains well below its new, higher Tg.
Conclusion
This compound is a potent reactive additive for enhancing the thermal stability of adhesives. By participating in the curing reaction to form a denser, more robust cross-linked network anchored by stable isocyanurate rings, it significantly elevates the glass transition temperature and the onset of thermal decomposition.[3][6][7] This translates directly to superior mechanical performance and bond integrity at elevated service temperatures. The protocols outlined provide a reliable framework for researchers to formulate and validate high-performance adhesives for applications where thermal resistance is a critical design requirement.
References
-
Anderson, B. J., & Bruhn, J. P. (n.d.). Thermal stability of high temperature epoxy adhesives as measured by accelerated TGA DMA and adhesive strength. OSTI.GOV. [Link]
-
ConRo Electronics. (2024, July 14). What Is Adhesive's Temperature Resistance? Guide & Uses. [Link]
-
ASTM International. (2021). ASTM D4499 - Standard Test Method for Heat Stability of Hot-Melt Adhesives (Withdrawn 2021). [Link]
-
Scientific.Net. (n.d.). Thermal Stability of an Epoxy Adhesive. [Link]
-
2017 ERP System. (n.d.). TRIALLYL ISOCYANURATE AS A CROSS-LINKING AGENT. [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of high temperature stable epoxy adhesive. [Link]
-
Adhesives & Sealants. (n.d.). Ultimate Guide to High-Temperature Adhesive Properties. [Link]
-
ASTM International. (2019). ASTM D7998-19 - Standard Test Method for Measuring the Effect of Temperature on the Cohesive Strength Development of Adhesives using Lap Shear Bonds under Tensile Loading. [Link]
-
SpringerLink. (n.d.). Synthesis of N-[2-(3,5-Diallyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)ethyl]ureas and -Carbamates. [Link]
-
Sino-Japan Chemical. (n.d.). TAIC - Triallyl Isocyanurate Crosslinker for Plastics & Rubber. [Link]
-
Chemistry For Everyone. (2025, July 22). How Can DSC Characterize Adhesives? [YouTube]. [Link]
-
Infinita Lab. (n.d.). ASTM D2557 Tensile Shear Strength of Adhesives. [Link]
-
LookChem. (n.d.). Triallyl Isocyanurate|Crosslinker TAIC CAS 1025-15-6. [Link]
-
JoVE. (2020, May 11). Standard Test Method ASTM D 7998-19 for the Cohesive Strength Development of Wood Adhesives. [Link]
-
Wellt Chemicals. (2024, January 10). Discovering the Uses and Properties of Triallylisocyanurate. [Link]
-
MDPI. (n.d.). Effect of Electron Radiation and Triallyl Isocyanurate on the Structure, Thermal, and Mechanical Properties of Epoxy Resin Filled with Dusty Fiber Fraction Derived from Recycled Wind Turbine Blades. [Link]
-
ASTM Compass. (n.d.). Measuring the Effect of Temperature on the Cohesive Strength Development of Adhesives using Lap Shear Bonds under Tensile Loadin. [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and comparative thermal degradation kinetics of s-Triazine based polymers. [Link]
Sources
- 1. osti.gov [osti.gov]
- 2. specialchem.com [specialchem.com]
- 3. benchchem.com [benchchem.com]
- 4. welltchemicals.com [welltchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. 2017erp.com [2017erp.com]
- 7. TAIC - Triallyl Isocyanurate Crosslinker for Plastics & Rubber [sinocurechem.com]
- 8. youtube.com [youtube.com]
- 9. webstore.ansi.org [webstore.ansi.org]
Application Note: Elucidating the Crosslinking Mechanism of Triallyl Isocyanurate in Polyethylene
Abstract
Crosslinked polyethylene (XLPE) is a critical material in industries requiring high performance, such as high-voltage cable insulation, piping, and automotive components. The introduction of a three-dimensional network structure dramatically enhances the thermal stability, mechanical strength, and chemical resistance of polyethylene. Triallyl isocyanurate (TAIC), a multifunctional crosslinking co-agent, plays a pivotal role in optimizing this process. This application note provides an in-depth exploration of the peroxide-initiated crosslinking mechanism of polyethylene using TAIC. It details the underlying free-radical chemistry, offers a comprehensive experimental protocol for laboratory-scale implementation, and discusses key analytical techniques for characterizing the resulting XLPE.
Introduction: The Rationale for Crosslinking Polyethylene
Polyethylene (PE), in its thermoplastic state, consists of long, individual polymer chains. While versatile, its application is limited by a relatively low melting point and susceptibility to deformation under thermal and mechanical stress. Crosslinking overcomes these limitations by creating covalent bonds between adjacent polymer chains, transforming the material into a thermoset. This process restricts chain mobility, thereby imparting superior properties.
While peroxide-initiated crosslinking is a well-established method, it can be inefficient and sometimes lead to undesirable side reactions like chain scission. The incorporation of a co-agent like Triallyl Isocyanurate (TAIC) is crucial for enhancing the efficiency and quality of the crosslinking reaction. TAIC, with its three highly reactive allyl groups, acts as a bridge, facilitating the formation of a dense and uniform crosslinked network.[1][2] This results in a material with significantly improved heat resistance, mechanical properties, and solvent resistance compared to polyethylene crosslinked with peroxide alone.[3][4]
The Free-Radical Crosslinking Mechanism
The crosslinking of polyethylene with a peroxide initiator and TAIC co-agent is a free-radical chain reaction. The process can be dissected into three primary stages: initiation, propagation, and termination.
2.1. Initiation: Generation of Primary Radicals
The process begins with the thermal decomposition of a peroxide initiator, such as Dicumyl Peroxide (DCP) or Di-tert-butyl peroxide (DTBP).[4] At elevated temperatures (typically above its decomposition temperature), the weak oxygen-oxygen bond in the peroxide cleaves homolytically to form two highly reactive alkoxy radicals.
-
Reaction: RO-OR → 2 RO•
2.2. Propagation: Hydrogen Abstraction and Grafting
The highly reactive peroxide radicals abstract hydrogen atoms from the polyethylene backbone, creating macro-radicals on the polymer chains (PE•).
-
Reaction: RO• + PE-H → ROH + PE•
This is where TAIC's role becomes critical. The PE macro-radical can react in several ways:
-
Direct PE-PE Crosslinking: Two PE macro-radicals can combine directly to form a crosslink. This is the primary mechanism in peroxide-only systems.
-
TAIC Grafting: A PE macro-radical can add across one of the allyl double bonds of the TAIC molecule. This grafts the TAIC molecule onto the polyethylene chain, leaving the radical on the TAIC molecule.[1]
-
TAIC-Mediated Crosslinking: The TAIC radical is highly reactive and can then abstract a hydrogen from another PE chain, creating a new PE macro-radical and propagating the chain reaction. Alternatively, the radical on the grafted TAIC can react with another PE macro-radical or another TAIC molecule.
Because TAIC has three allyl groups, it can act as a junction point, connecting multiple polyethylene chains and forming a robust, three-dimensional network.[1] This multi-functionality significantly increases the crosslinking density and efficiency.[4] The presence of TAIC can accelerate the crosslinking process, shortening curing times from minutes to seconds in some systems.[5]
2.3. Termination
The reaction ceases when radicals are neutralized, primarily through combination or disproportionation reactions.
Mechanistic Diagram
The following diagram illustrates the key steps in the peroxide-initiated crosslinking of polyethylene with TAIC.
Caption: Peroxide-initiated crosslinking mechanism of PE with TAIC.
Experimental Protocol: Peroxide Crosslinking of Polyethylene
This protocol describes a standard laboratory procedure for the preparation of crosslinked low-density polyethylene (LDPE) sheets using Dicumyl Peroxide (DCP) as the initiator and TAIC as the co-agent.
3.1. Materials and Equipment
-
Materials:
-
Low-Density Polyethylene (LDPE) pellets
-
Triallyl Isocyanurate (TAIC), liquid[6]
-
Dicumyl Peroxide (DCP)
-
Antioxidant (e.g., Irganox 1010)
-
Acetone (for cleaning)
-
-
Equipment:
-
Internal mixer (e.g., Brabender or Haake type) or a two-roll mill
-
Compression molding press with heating and cooling capabilities
-
Metal mold (e.g., 150 x 150 x 2 mm)
-
Analytical balance
-
Fume hood
-
3.2. Formulation
The optimal concentrations depend on the desired properties. A typical starting formulation is as follows:[2][3][7]
| Component | Parts per Hundred Resin (phr) | Purpose |
| LDPE | 100 | Base Polymer |
| DCP | 0.2 - 1.0 | Initiator |
| TAIC | 1.0 - 3.0 | Co-agent |
| Antioxidant | 0.1 - 0.3 | Thermal Stabilizer |
3.3. Step-by-Step Procedure
-
Pre-heating: Set the internal mixer temperature to 120-130°C, a temperature high enough to melt the PE but below the decomposition temperature of DCP (~175°C) to prevent premature crosslinking.[8]
-
Charging Polymer: Add the LDPE pellets to the pre-heated mixer and masticate for 3-5 minutes until a homogenous melt is formed.
-
Adding Ingredients:
-
First, add the antioxidant and mix for 1-2 minutes.
-
Next, add the liquid TAIC and mix for another 2-3 minutes to ensure uniform dispersion.
-
Finally, add the DCP powder and mix for an additional 3-5 minutes. It is critical to ensure homogeneity.
-
-
Compound Removal: Once mixing is complete, remove the molten compound from the mixer and flatten it into a sheet using a two-roll mill or by pressing. Allow the sheet to cool to room temperature.
-
Compression Molding (Curing):
-
Preheat the compression molding press to the curing temperature, typically 170-180°C.
-
Cut a piece of the compound sufficient to fill the mold cavity and place it in the pre-heated mold.
-
Close the press and apply low pressure for a few minutes to allow the material to melt and flow throughout the mold.
-
Increase the pressure to 10-15 MPa and hold for the curing time (typically 10-20 minutes) to complete the crosslinking reaction.
-
-
Cooling: After curing, cool the mold under pressure using the press's cooling system down to room temperature. This prevents warpage and ensures dimensional stability.
-
De-molding: Once cooled, open the press and carefully remove the crosslinked polyethylene (XLPE) sheet.
Experimental Workflow Diagram
Caption: General workflow for preparing TAIC-crosslinked polyethylene.
Characterization of Crosslinked Polyethylene
Evaluating the success and extent of the crosslinking reaction is essential. Several analytical techniques are commonly employed.[9]
| Technique | Parameter Measured | Significance |
| Sol-Gel Analysis | Gel Content (%) | Measures the insoluble fraction of the polymer after extraction in a solvent (e.g., xylene). A higher gel content indicates a higher degree of crosslinking. |
| Differential Scanning Calorimetry (DSC) | Melting Temp (Tm), Crystallinity (%) | Crosslinking primarily occurs in the amorphous regions, restricting chain mobility and hindering crystallization. This typically results in a lower degree of crystallinity and can affect the melting behavior.[10] |
| Dynamic Mechanical Analysis (DMA) | Storage Modulus (E'), Tan Delta | Measures the viscoelastic properties. In the rubbery plateau region (above Tm), a higher storage modulus directly corresponds to a higher crosslink density. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical Bonds | Can be used to monitor the consumption of the allyl groups from TAIC and the formation of new functional groups, although changes can be subtle.[8] |
| Mechanical Testing | Tensile Strength, Elongation at Break, Impact Strength | Crosslinking with TAIC significantly enhances tensile strength, heat deformation temperature, and impact strength.[2][4] |
| Rheometry | Torque Measurement | An oscillating disk rheometer (ODR) or moving die rheometer (MDR) can monitor the change in torque during the curing process, providing data on scorch time and cure rate. |
Impact of TAIC on HDPE Properties [4]
| Property | Neat HDPE | HDPE + 2.5% DTBP | HDPE + 2.5% DTBP + 0.3% TAIC |
| Crosslinking Degree (%) | - | 74.7 | 82.1 |
| Heat Deformation Temp (°C) | ~65 | ~65.5 | 80.1 |
| Impact Strength (kJ/m²) | ~34 | ~98 | 104.73 |
| Flexural Strength (MPa) | ~27.5 | ~32 | 33.6 |
Data adapted from a study using DTBP as the peroxide initiator.[4] The results clearly demonstrate the synergistic effect of TAIC, which leads to a higher crosslinking degree and superior thermal and mechanical properties compared to using peroxide alone.[4]
Conclusion
Triallyl isocyanurate is a highly effective co-agent for the peroxide-initiated crosslinking of polyethylene. Its trifunctional nature facilitates the formation of a dense, uniform crosslinked network that significantly enhances the material's performance characteristics. By acting as a bridging agent, TAIC improves crosslinking efficiency, allowing for faster cure times and resulting in XLPE with superior heat resistance, mechanical strength, and dimensional stability. The protocols and characterization methods outlined in this note provide a robust framework for researchers and scientists to develop and evaluate high-performance XLPE materials for demanding applications.
References
-
Zhang, H., et al. (2017). Theoretical study on the reaction of triallyl isocyanurate in the UV radiation cross-linking of polyethylene. RSC Advances. Retrieved from [Link]
-
Hunan Farida Technology Co., Ltd. (2025). Applications of Crosslinking Agent TAIC. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). TAIC in UV Crosslinking: Advancing Polyethylene for High-Voltage Cable Insulation. Retrieved from [Link]
-
Zhang, H., et al. (2019). Further discussion on the reaction behaviour of triallyl isocyanurate in the UV radiation cross-linking process of polyethylene: A theoretical study. Royal Society Open Science. Retrieved from [Link]
-
Li, M., et al. (2022). UV-Initiated Crosslinking Reaction Mechanism and Electrical Breakdown Performance of Crosslinked Polyethylene. MDPI. Retrieved from [Link]
-
Zhang, H., et al. (2019). Further discussion on the reaction behaviour of triallyl isocyanurate in the UV radiation cross-linking process of polyethylene: a theoretical study. Royal Society Publishing. Retrieved from [Link]
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Luo, Y., et al. (2025). Changes in Heat Resistance and Mechanical Properties of Peroxide Cross-Linking HDPE: Effects of Compounding Cross-Linkers. Polymers. Retrieved from [Link]
-
Yitai'an. (n.d.). TAIC Crossinglinking Coagent (Powder). Retrieved from [Link]
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Wang, Z., et al. (2024). Model Simulation and Rheological Research on Crosslinking Behavior of Polyethylene Resin. Polymers. Retrieved from [Link]
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Zhang, H., et al. (2017). Theoretical study on the reaction of triallyl isocyanurate in the UV radiation cross-linking of polyethylene. Semantic Scholar. Retrieved from [Link]
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Shanghai Mintchem Development CO.,Ltd. (n.d.). TAIC-TDS.pdf. Retrieved from [Link]
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Uyar, T., & Beskardes, O. (2023). Educational series: characterizing crosslinked polymer networks. RSC Publishing. Retrieved from [Link]
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Trifkovic, M., et al. (2025). Characterization of Photo-Cross-Linked Polyethylene Pipes for Geothermal Energy Storage. ACS Omega. Retrieved from [Link]
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Boukezzi, L., et al. (2014). Characterization Tests and analysis of cross-linked polyethylene (XLPE) used in high voltage cables insulation under thermal constraint. IEEE Xplore. Retrieved from [Link]
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ResearchGate. (2016). TECHNIQUES FOR THE ANALYSIS OF CROSSLINKED POLYMERS. Retrieved from [Link]
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Sinochem. (n.d.). TAIC - Triallyl Isocyanurate Crosslinker for Plastics & Rubber. Retrieved from [Link]
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Zhang, H., et al. (2017). Theoretical study on the reaction of triallyl isocyanurate in the UV radiation cross-linking of polyethylene. RSC Publishing. Retrieved from [Link]
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ResearchGate. (2025). Theoretical study on the reaction of triallyl isocyanurate in the UV radiation cross-linking of polyethylene. Retrieved from [Link]
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Semantic Scholar. (2017). Theoretical study on the reaction of triallyl isocyanurate in the UV radiation cross-linking of polyethylene. Retrieved from [Link]
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analytical techniques for characterizing diallyl isocyanurate-crosslinked polymers
An Application Guide to the Analytical Characterization of Diallyl Isocyanurate-Crosslinked Polymers
Abstract
Diallyl isocyanurate (DAIC) is a trifunctional monomer utilized as a crosslinking agent to enhance the thermal and mechanical properties of various polymers. Its rigid isocyanurate core and three reactive allyl groups enable the formation of densely crosslinked, three-dimensional networks. Characterizing these networks is crucial for quality control, performance prediction, and new material development. This guide provides a comprehensive overview of essential analytical techniques, offering both theoretical insights and practical, step-by-step protocols for researchers, scientists, and professionals in drug development and materials science.
Introduction: The Significance of Diallyl Isocyanurate Crosslinking
Polymers are often crosslinked to transition them from thermoplastic materials to thermosets, thereby improving properties such as chemical resistance, thermal stability, and mechanical strength. Diallyl isocyanurate is a particularly effective crosslinking agent due to its trifunctional nature, which allows for the creation of a high-density network structure. The central, thermally stable 1,3,5-triazine ring imparts excellent heat resistance, while the three allyl groups provide sites for radical polymerization, typically initiated by peroxides or radiation.
Understanding the resultant polymer network is not trivial. The degree of cure, crosslink density, thermal stability, and viscoelastic properties are all critical parameters that dictate the final material's performance. The insolubility of these crosslinked polymers necessitates the use of solid-state analytical techniques. This document details a multi-faceted approach to characterization, ensuring a thorough understanding of the material's structure-property relationships.
Foundational Analysis: Chemical Structure and Degree of Cure
Verifying the chemical structure and quantifying the extent of the crosslinking reaction (degree of cure) are the primary steps in characterization.
Fourier Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy is an indispensable tool for monitoring the chemical changes during the curing process. By tracking the disappearance of reactant functional groups (allyl C=C bonds) and the stability or subtle shifts of the isocyanurate ring, one can confirm the reaction and qualitatively assess its completion. A previous study demonstrated that changes in the C=O stretching band of the related triallyl isocyanurate (TAIC) are highly correlated with the degree of cure.[1]
Protocol: Monitoring Cure via Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation:
-
For in-situ monitoring, place a small amount of the uncured polymer-DAIC mixture directly onto the ATR crystal.
-
For discrete time points, cure small samples of the mixture under the desired conditions (e.g., in an oven at a specific temperature) for varying durations. Press the cured samples firmly against the ATR crystal.
-
-
Instrument Setup:
-
Mode: Attenuated Total Reflectance (ATR).
-
Scan Range: 4000 - 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 32-64 scans for a good signal-to-noise ratio.
-
-
Data Acquisition & Interpretation:
-
Acquire a spectrum of the uncured mixture as a baseline (t=0).
-
Acquire spectra at different time points during the curing process or for each of the discretely cured samples.
-
Monitor the decrease in intensity of the peaks associated with the allyl groups.
-
Observe the isocyanurate ring peaks for any shifts. The peak for the unreacted isocyanate group (-N=C=O), if present from synthesis byproducts, appears around 2270 cm⁻¹.[2][3] The strong carbonyl (C=O) stretching vibration of the isocyanurate ring is a key feature, typically found around 1680-1700 cm⁻¹.[2]
-
The degree of cure can be estimated by normalizing the area of a decaying reactant peak (e.g., C=C stretch) to an internal standard peak that does not change during the reaction (e.g., a C-H rock from the polymer backbone).
-
Table 1: Key FTIR Bands for DAIC-Crosslinked Systems
| Wavenumber (cm⁻¹) | Assignment | Change During Curing |
| ~3080 | =C-H stretch of allyl group | Decreases |
| ~1645 | C=C stretch of allyl group | Decreases |
| ~1700-1680 | C=O stretch of the isocyanurate ring | Stable, may broaden |
| ~995 and ~935 | =C-H out-of-plane bending of the allyl group | Decreases |
Diagram 1: Workflow for FTIR Cure Monitoring
Caption: Interrelation of analytical techniques and the polymer properties they characterize.
Thermal Performance Evaluation
The primary reason for using DAIC is often to improve thermal stability. TGA and DSC are essential for quantifying this improvement.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature and overall thermal stability of the polymer. Studies have shown that the isocyanurate ring itself is thermally stable, decomposing above 400°C. [4] Protocol: Assessing Thermal Stability
-
Sample Preparation: Accurately weigh 5-10 mg of the cured polymer into a TGA crucible (ceramic or platinum).
-
Instrument Setup:
-
Atmosphere: Nitrogen (for inert decomposition) or Air (for oxidative stability), with a flow rate of 20-50 mL/min.
-
Heating Program: Ramp from room temperature to 600-800°C at a constant rate (e.g., 10°C/min or 20°C/min).
-
-
Data Acquisition & Interpretation:
-
Plot the percentage weight loss versus temperature.
-
Onset of Decomposition (Td): Determine the temperature at which significant weight loss begins. This is often defined as the temperature at which 5% weight loss occurs (T₅%).
-
Derivative Thermogram (DTG): Plot the first derivative of the TGA curve. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.
-
Char Yield: The percentage of residual mass at the end of the experiment in an inert atmosphere indicates the material's tendency to form a thermally insulating char layer.
-
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It is the primary technique for determining the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. [5]A higher Tg is indicative of restricted chain mobility, often resulting from a higher crosslink density. [6] Protocol: Determination of Glass Transition Temperature (Tg)
-
Sample Preparation: Accurately weigh 5-10 mg of the cured polymer into a hermetically sealed aluminum DSC pan.
-
Instrument Setup:
-
Atmosphere: Nitrogen flow (20-50 mL/min).
-
Heating Program:
-
1st Heat: Ramp from room temperature to a temperature above the expected Tg (e.g., 200°C) at 10°C/min. This step removes the thermal history of the sample.
-
Cool: Cool the sample back down to room temperature at a controlled rate (e.g., 10-20°C/min).
-
2nd Heat: Ramp again at 10°C/min through the transition region. The Tg is determined from this second heating scan.
-
-
-
Data Acquisition & Interpretation:
-
Plot the heat flow versus temperature from the second heating scan.
-
The glass transition appears as a step-like change in the baseline of the DSC curve. [7] * The Tg is typically reported as the midpoint of this transition.
-
For partially cured samples, an exothermic peak may be observed after the Tg, representing residual curing. The area of this peak is proportional to the residual heat of reaction and can be used to quantify the degree of cure. [8]
-
Mechanical and Viscoelastic Characterization
Dynamic Mechanical Analysis (DMA)
Principle: DMA is an extremely sensitive technique for measuring the viscoelastic properties of polymers. [9]A sinusoidal stress is applied to a sample, and the resulting strain is measured. From this, the storage modulus (E'), representing the elastic response, and the loss modulus (E''), representing the viscous response, are calculated. The ratio of these (E''/E') gives the tan delta (δ), or damping factor. DMA is highly effective for identifying the Tg and for calculating crosslink density from the rubbery plateau modulus. [10] Protocol: Viscoelastic Property Profiling
-
Sample Preparation: Prepare a rectangular bar of the cured polymer with precise dimensions (e.g., 30mm x 10mm x 2mm).
-
Instrument Setup:
-
Mode: Typically three-point bending or tensile mode.
-
Frequency: A fixed frequency, commonly 1 Hz.
-
Strain/Stress Amplitude: A small amplitude within the linear viscoelastic region of the material.
-
Temperature Program: Ramp from a low temperature (e.g., -50°C) to a temperature well above the Tg (e.g., 250°C) at a rate of 2-3°C/min.
-
-
Data Acquisition & Interpretation:
-
Plot E', E'', and tan δ as a function of temperature.
-
Glass Transition (Tg): The Tg can be identified by:
-
The onset of the drop in the storage modulus (E').
-
The peak of the loss modulus (E'') curve.
-
The peak of the tan δ curve (this value is typically highest).
-
-
Crosslink Density (νe): In the rubbery plateau region (well above the Tg), the storage modulus (E'rubbery) is directly related to the crosslink density according to the theory of rubber elasticity: νe = E'rubbery / (3RT) where R is the ideal gas constant and T is the absolute temperature (in Kelvin) in the rubbery plateau region. A higher E'rubbery value corresponds to a higher crosslink density. [11] Table 2: Summary of Quantitative Data from Analytical Techniques
-
| Technique | Parameter Measured | Typical Information Derived for DAIC Polymers |
| FTIR | Infrared Absorbance | Qualitative degree of cure, confirmation of functional groups. |
| Gel Content | % Insoluble Mass | Quantitative measure of crosslinking efficiency. |
| ssNMR | ¹H T₂ Relaxation Time | Quantitative crosslink density (Mc). |
| TGA | Mass vs. Temperature | Onset of decomposition (T₅%), temperature of max degradation rate. |
| DSC | Heat Flow vs. Temperature | Glass transition temperature (Tg), residual cure enthalpy. |
| DMA | E', E'', tan δ vs. Temp. | Tg, storage modulus in glassy and rubbery regions, quantitative crosslink density. |
Conclusion
The comprehensive characterization of diallyl isocyanurate-crosslinked polymers requires a suite of complementary analytical techniques. By systematically applying FTIR, gel content analysis, solid-state NMR, TGA, DSC, and DMA, researchers can build a complete picture of their material, from the extent of chemical reaction to the final thermal and mechanical performance. The protocols and interpretive guidelines presented here serve as a robust framework for ensuring material quality, optimizing processing conditions, and driving the innovation of next-generation high-performance polymers.
References
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American Chemical Society. (n.d.). Determination of Cross-Link Density in Thermoset Polymers by Use of Solid-state lH NMR Techniques. ACS Publications. [Link]
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ASTM International. (1995). ASTM D2765-95 - Standard Test Methods for Determination of Gel Content and Swell Ratio of Crosslinked Ethylene Plastics. [Link]
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ANSI Webstore. (n.d.). ASTM D2765-01 - Standard Test Methods for Determination of Gel Content and Swell Ratio of Crosslinked Ethylene Plastics. [Link]
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National Center for Biotechnology Information. (n.d.). Diallyl Isocyanurate. PubChem. [Link]
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MaTestLab. (2025). ASTM D2765 Standard Test Methods for Determination of Gel Content and Swell Ratio of Crosslinked Ethylene Plastics. [Link]
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ITA Labs. (n.d.). Determination of Gel Content and Swell Ratio of Crosslinked Ethylene Plastics. [Link]
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ASTM International. (n.d.). Determination of Gel Content of Crosslinked Polyethylene (PEX) Pipes and Tubing. [Link]
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MDPI. (n.d.). Novel Approaches to In-Situ ATR-FTIR Spectroscopy and Spectroscopic Imaging for Real-Time Simultaneous Monitoring Curing Reaction and Diffusion of the Curing Agent at Rubber Nanocomposite Surface. [Link]
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International Journal on Advanced Science, Engineering and Information Technology. (n.d.). Download. [Link]
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Patsnap. (2025). How crosslink density influences storage modulus in dynamic mechanical analysis. [Link]
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ResearchGate. (2025). Correlation of crosslink densities using solid state NMR and conventional techniques in peroxide-crosslinked EPDM rubber. [Link]
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ACS Publications. (2020). NMR Studies on the Phase-Resolved Evolution of Cross-Link Densities in Thermo-Oxidatively Aged Elastomer Blends. Macromolecules. [Link]
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Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. [Link]
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ResearchGate. (2025). Novel Approaches to In-Situ ATR-FTIR Spectroscopy and Spectroscopic Imaging for Real-Time Simultaneous Monitoring Curing Reaction and Diffusion of the Curing Agent at Rubber Nanocomposite Surface. [Link]
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National Center for Biotechnology Information. (n.d.). Triallyl isocyanurate. PubChem. [Link]
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-
CDC Stacks. (n.d.). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. [Link]
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PubMed. (n.d.). DMA analysis of the structure of crosslinked poly(methyl methacrylate)s. [Link]
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Silesian University of Technology. (n.d.). DMA analysis of the structure of crosslinked poly(methyl methacrylate)s. [Link]
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YouTube. (2019). Dynamic Mechanical Analysis (DMA)- Polymer Characterization. [Link]
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The University of Queensland. (n.d.). NMR Studies of Cross linked Polymers. UQ eSpace. [Link]
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University of Cambridge. (n.d.). Thermal characterisation. [Link]
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TA Instruments. (n.d.). Characterization of the Degree of Cure of Thermosetting Resins by DSC. [Link]
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Veryst. (n.d.). Real-Time Monitoring of Adhesive Curing and Kinetic Model Calibration. [Link]
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Imaging.org. (n.d.). Monitoring the Kinetics of UV Curing Using In Situ Rheology and Real-Time Fourier Transform Infrared Spectroscopy. [Link]
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ResearchGate. (2025). The Thermal Decomposition of Isocyanurates. [Link]
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ResearchGate. (n.d.). Dynamic Mechanical Analysis of Polymers and Rubbers. [Link]
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University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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ResearchGate. (2025). The 13C-NMR analysis of polyisocyanurate made from isophorone diisocyanate. [Link]
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YouTube. (2025). How Does DSC Determine The Glass Transition Temperature Of Polymers?. [Link]
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AZoM. (2024). Quantification of Diisocyanates in Adhesives and Coatings with Transmission FTIR. [Link]
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ResearchGate. (2023). FTIR and NMR characterization of thermosetting methyl methacrylate terminated poly(2,6-dimethyl-1,4-phenylene oxide)—triallyl isocyanurate copolymer. [Link]
-
Polymer Innovation Blog. (2016). Practical Tips for Curing Thermosets Part Nine: Comparing the Glass Transition Temperatures Measured Using Various Methods. [Link]
-
SpectraBase. (n.d.). TRIALLYL-PERHYDRO-1,3,5-TRIAZIN-2,4,6-TRIONE - Optional[FTIR] - Spectrum. [Link]
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ResearchGate. (n.d.). Glass transition temperatures evaluated from the DSC-and DMA-experiments. [Link]
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Marquette University. (n.d.). Thermal Decomposition of Cross-linked Polybutadiene and its Copolymers. e-Publications@Marquette. [Link]
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Sci-Hub. (n.d.). Thermal Degradation of Poly(Allyl Methacrylate) by Mass Spectroscopy and TGA. [Link]
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Marquette University. (2000). Thermal degradation of Cross-Linked Polyisoprene and Polychloroprene. e-Publications@Marquette. [Link]
-
Journal of Macromolecular Science, Part A. (2006). Thermal Degradation of Poly(Allyl Methacrylate) by Mass Spectroscopy and TGA. Taylor & Francis Online. [Link]
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Application Note: Real-Time Monitoring of Diallyl Isocyanurate Polymerization using FTIR and NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Polymerization Dynamics of Diallyl Isocyanurate
Diallyl isocyanurate (DAIC) is a trifunctional monomer prized for its ability to form highly cross-linked polymers with exceptional thermal stability and mechanical strength.[1] These properties make DAIC-based polymers valuable in a range of applications, from advanced composites and insulating materials to specialized biomedical devices. The extent and nature of the polymerization are critical determinants of the final material's performance. Therefore, precise monitoring of the reaction is paramount for process control, optimization, and ensuring the desired material properties.[2][3]
This application note provides a detailed guide for utilizing Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the polymerization of DAIC in real-time. We will delve into the principles behind these techniques, provide step-by-step experimental protocols, and offer insights into data interpretation. This guide is designed to equip researchers with the necessary tools to gain a comprehensive understanding of DAIC polymerization kinetics and polymer structure.
The Power of Spectroscopic Monitoring
Both FTIR and NMR spectroscopy are powerful, non-destructive techniques that provide detailed molecular-level information about the polymerization process.[2][4][5]
-
FTIR Spectroscopy excels at identifying and tracking changes in functional groups.[6] During DAIC polymerization, the most significant change is the consumption of the allyl C=C double bonds. FTIR allows for the real-time, quantitative monitoring of this conversion.[3][7]
-
NMR Spectroscopy offers unparalleled insight into the chemical environment of atomic nuclei, primarily ¹H and ¹³C.[4][8] This enables the quantification of monomer conversion, the identification of different polymer microstructures, and the detection of unreacted monomers or side products.[4][9]
By employing both techniques, a more complete picture of the polymerization process can be obtained, from the rate of monomer consumption to the final structural characteristics of the polymer network.[10][11][12]
Monitoring DAIC Polymerization with FTIR Spectroscopy
The primary advantage of using FTIR for monitoring DAIC polymerization is its ability to track the disappearance of the characteristic vibrational bands of the allyl groups as they are consumed in the reaction.
Key Spectral Features of DAIC Polymerization
The polymerization of DAIC proceeds via the reaction of its three allyl groups.[1][13] The key spectral changes to monitor in the mid-infrared region are:
| Wavenumber (cm⁻¹) | Vibrational Mode | Change During Polymerization |
| ~3080 | =C-H stretch of allyl group | Decrease |
| ~1645 | C=C stretch of allyl group | Decrease |
| ~990 and ~930 | =C-H out-of-plane bend of allyl group | Decrease |
| ~1700 | C=O stretch of isocyanurate ring | Broadening may occur[14] |
The decrease in the intensity of the allyl group peaks is directly proportional to the degree of monomer conversion. The isocyanurate ring's C=O stretching band at approximately 1700 cm⁻¹ can serve as a stable internal reference for normalization, as its concentration is expected to remain constant throughout the reaction.[14]
Experimental Protocol for in-situ FTIR Monitoring
This protocol outlines the use of an Attenuated Total Reflectance (ATR) FTIR setup for real-time monitoring.
-
Instrument Setup:
-
Equip an FTIR spectrometer with a heated ATR accessory. Diamond or zinc selenide ATR crystals are suitable.
-
Ensure the instrument is properly aligned and a background spectrum of the clean, empty ATR crystal is collected at the desired reaction temperature.
-
-
Sample Preparation:
-
Prepare the DAIC monomer formulation, including any initiator (e.g., a peroxide for thermal initiation or a photoinitiator for UV curing).
-
Ensure all components are thoroughly mixed.
-
-
Data Acquisition:
-
Apply a small, uniform layer of the DAIC formulation onto the ATR crystal.
-
Initiate the polymerization by either raising the temperature (for thermal cure) or exposing the sample to a UV light source (for photocuring).
-
Immediately begin collecting FTIR spectra at regular time intervals (e.g., every 30 seconds). The specific time interval will depend on the reaction kinetics.
-
Continue data collection until the spectral changes, particularly the disappearance of the allyl peaks, have plateaued, indicating the reaction is complete or has significantly slowed.
-
-
Data Analysis and Conversion Calculation:
-
For each spectrum, normalize the absorbance of the C=C stretching peak (~1645 cm⁻¹) to the absorbance of the isocyanurate C=O peak (~1700 cm⁻¹). This corrects for any variations in sample thickness or contact with the ATR crystal.
-
The degree of conversion at a given time (t) can be calculated using the following equation: Conversion (%) = [1 - (Normalized Peak Area at time t / Normalized Peak Area at time 0)] x 100
-
Visualization of the FTIR Monitoring Workflow
Caption: Workflow for monitoring DAIC polymerization using in-situ ATR-FTIR.
Monitoring DAIC Polymerization with NMR Spectroscopy
NMR spectroscopy provides a wealth of information about the structural evolution of the polymer. Both ¹H and ¹³C NMR can be employed, with ¹H NMR being more sensitive and faster for kinetic studies, while ¹³C NMR offers better spectral resolution for detailed structural analysis.[4]
Key Spectral Features in ¹H and ¹³C NMR
The polymerization of DAIC can be followed by observing the disappearance of signals corresponding to the allyl protons and carbons and the appearance of new signals corresponding to the saturated polymer backbone.
¹H NMR (in a suitable deuterated solvent, e.g., CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Change During Polymerization |
| ~5.8-6.0 | -CH=CH₂ | Decrease |
| ~5.2-5.4 | -CH=CH ₂ | Decrease |
| ~4.5 | -N-CH ₂-CH= | Decrease |
¹³C NMR (in a suitable deuterated solvent, e.g., CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Change During Polymerization |
| ~131 | -C H=CH₂ | Decrease |
| ~118 | -CH=C H₂ | Decrease |
| ~45 | -N-C H₂-CH= | Decrease |
| ~148 | C=O of isocyanurate ring | Relatively stable |
The signals from the newly formed saturated polymer backbone will appear in the upfield region of both ¹H and ¹³C spectra.
Experimental Protocol for NMR Monitoring
This protocol is for ex-situ monitoring, where samples are taken from the reaction at different time points. In-situ NMR monitoring is also possible with specialized equipment.[9][15][16]
-
Reaction Setup:
-
Set up the DAIC polymerization reaction in a suitable reaction vessel with controlled temperature and stirring.
-
-
Sample Collection:
-
At predetermined time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the polymerization in the aliquot by adding an inhibitor or by rapid cooling.
-
-
NMR Sample Preparation:
-
Dissolve a known amount of the quenched sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Add an internal standard with a known concentration that has a signal that does not overlap with the monomer or polymer signals.
-
-
NMR Data Acquisition:
-
Acquire ¹H and/or ¹³C NMR spectra for each time point.
-
Ensure quantitative acquisition conditions, particularly for ¹H NMR, by using a sufficient relaxation delay.
-
-
Data Analysis and Conversion Calculation:
-
Integrate the area of a characteristic monomer proton signal (e.g., the vinyl protons at ~5.8-6.0 ppm) and the internal standard signal.
-
The concentration of the monomer at each time point can be determined relative to the constant concentration of the internal standard.
-
Monomer conversion can then be calculated as a function of time.
-
Visualization of the NMR Monitoring Workflow
Caption: Workflow for monitoring DAIC polymerization using ex-situ NMR spectroscopy.
Conclusion: A Synergistic Approach to Polymerization Analysis
The combination of FTIR and NMR spectroscopy provides a powerful and comprehensive toolkit for monitoring the polymerization of diallyl isocyanurate. FTIR offers a convenient and robust method for real-time kinetic analysis by tracking the consumption of reactive functional groups. NMR, while often performed ex-situ for kinetic studies, provides unparalleled detail on the evolving chemical structure of the polymer, including monomer conversion and the formation of the polymer backbone. By leveraging the strengths of both techniques, researchers can gain a deep understanding of the polymerization process, enabling the precise control and optimization necessary for the development of high-performance DAIC-based materials.
References
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Creative Biostructure. (n.d.). Using NMR for Studying Polymer Structures. Retrieved from [Link]
-
Corrigan, N., et al. (2025). In Situ NMR to Monitor Bulk Photopolymerization Kinetics. ACS Macro Letters. Retrieved from [Link]
-
Corrigan, N., et al. (2025). In situ NMR to monitor bulk photopolymerization kinetics. ChemRxiv. Retrieved from [Link]
-
ResearchGate. (n.d.). In situ monitoring of diffusion during a polymerization reaction, by ¹H NMR. Retrieved from [Link]
-
Patsnap Eureka. (2025). NMR Spectroscopy Applications in Polymer Analysis. Retrieved from [Link]
-
The University of Akron. (n.d.). Applications of FTIR & NMR Spectroscopy in Polymer Product Development. Retrieved from [Link]
-
PubMed. (2025). In Situ NMR to Monitor Bulk Photopolymerization Kinetics. Retrieved from [Link]
-
Intertek. (n.d.). Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis of Polymers. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR characterization of polymers. Retrieved from [Link]
-
LinkedIn. (2023). Characterization of Polymers Using FTIR: Techniques and Applications. Retrieved from [Link]
-
PubMed. (2008). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Review of quantitative and qualitative methods for monitoring photopolymerization reactions. Retrieved from [Link]
-
National Institutes of Health. (2024). Synthesis and Porous Structure Characteristics of Allyl Methacrylate/Divinylbenzene Polymers. Retrieved from [Link]
-
MDPI. (2022). Real-Time Monitoring Polymerization Reactions Using Dipolar Echoes in 1 H Time Domain NMR at a Low Magnetic Field. Retrieved from [Link]
-
MDPI. (2021). Novel Approaches to In-Situ ATR-FTIR Spectroscopy and Spectroscopic Imaging for Real-Time Simultaneous Monitoring Curing Reaction and Diffusion of the Curing Agent at Rubber Nanocomposite Surface. Retrieved from [Link]
-
Agilent. (n.d.). Applications of FTIR. Retrieved from [Link]
-
National Institutes of Health. (2019). Further discussion on the reaction behaviour of triallyl isocyanurate in the UV radiation cross-linking process of polyethylene: a theoretical study. Retrieved from [Link]
-
South East Technological University. (2008). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Retrieved from [Link]
-
ResearchGate. (n.d.). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Retrieved from [Link]
-
LabRulez GCMS. (n.d.). Polymer analysis using fourier transform infrared (FTIR) spectroscopy. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Theoretical study on the reaction of triallyl isocyanurate in the UV radiation cross-linking of polyethylene. Retrieved from [Link]
-
ACS Publications. (n.d.). Quantitative Analysis of Polymer Dilation during Sorption Using FTIR-ATR Spectroscopy. Retrieved from [Link]
-
Wiley Online Library. (n.d.). In situ monitoring of an isocyanate reaction by fiber-optic FT-IR/ATR-spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of the copolymers prepared from a distilled mixture of.... Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of plasma treated KBr with allyl alcohol. Continuous and.... Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of the original allyl-PEG10-OH ligand and the modified.... Retrieved from [Link]
-
ACS Publications. (n.d.). The Polymerization of Allyl Compounds. I. Factors Governing the Acyl Peroxide-Induced Polymerization of Allyl Acetate, and the Fate of the Peroxide. Retrieved from [Link]
-
Remspec Corporation. (2001). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical study on the reaction of triallyl isocyanurate in the UV radiation cross-linking of polyethylene. Retrieved from [Link]
-
Defense Technical Information Center. (1962). Polymerization of Allyl Monomers by Means of Gamma Radiation. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematics of crosslinking of TAIC[1]and the effects of crosslinking on C--C and C--O bond. Retrieved from [Link]
-
AZoM. (2014). Using FT-IR for In-Situ Monitoring of Polyurethane Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of the isocyanate prepolymer and the resulting samples. Retrieved from [Link]
-
SciSpace. (1989). Steric effect on the radical polymerization of triallyl isocyanurate: possibility of chain length enlargement in allyl polymerization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Crystallization, Mechanical, and Antimicrobial Properties of Diallyl Cyanuric Derivative-Grafted Polypropylene. Retrieved from [Link]
-
Monash University. (n.d.). Online Monitoring of Polymerizations: Current Status. Retrieved from [Link]
-
Magritek. (2025). Monitoring Polymer Functionalization by diffusion NMR. Retrieved from [Link]
-
Wiley Online Library. (n.d.). The 13C-NMR analysis of polyisocyanurate made from isophorone diisocyanate. Retrieved from [Link]
-
The Aquila Digital Community. (2015). Polymerization of Blocked Isocyanate Functional Polymer Surfaces and Post-Polymerization Modification By Thiol-Isocyanate Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. Retrieved from [Link]
-
ResearchGate. (2016). How can I monitor the polymerization conversion rate of block copolymers via H-NMR?. Retrieved from [Link]
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- 3. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
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- 16. In Situ NMR to Monitor Bulk Photopolymerization Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione
Welcome to the technical support center for the synthesis of 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this versatile molecule. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful and efficient synthesis of your target compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing insights into their causes and offering practical solutions.
Issue 1: Low Yield of the Desired 1,3-Diallyl Product and Formation of Multiple Byproducts
Question: My reaction is yielding a mixture of products with a low yield of the desired this compound. How can I improve the selectivity of my reaction?
Answer: The formation of a product mixture, including mono-, di-, and tri-allylated isocyanurates, is a common issue in the synthesis of this compound. The primary cause of this is the stepwise nature of the N-alkylation of cyanuric acid.[1] Controlling the stoichiometry and reaction conditions is crucial for maximizing the yield of the desired product.
Root Causes and Solutions:
-
Incorrect Stoichiometry: The molar ratio of cyanuric acid to the allyl halide is critical. For the synthesis of the 1,3-diallyl product, a molar ratio of approximately 1:2 (cyanuric acid:allyl halide) is recommended. Using a significant excess of the allyl halide will favor the formation of the tri-allylated byproduct, 1,3,5-triallyl-1,3,5-triazinane-2,4,6-trione.[2] Conversely, an insufficient amount of the allyl halide will result in a higher proportion of the mono-allylated product.
-
Inefficient Deprotonation: The N-H protons of cyanuric acid are acidic and require a base for deprotonation to form the more nucleophilic cyanurate anion. Incomplete deprotonation can lead to a mixture of partially allylated products. Ensure the use of a suitable base, such as sodium hydroxide or potassium carbonate, in a sufficient amount to facilitate the reaction.[1]
-
Reaction Temperature: The reaction temperature influences the rate of the allylation reaction. While higher temperatures can increase the reaction rate, they can also promote the formation of side products. A moderate temperature range, typically between 50-80°C, is often optimal. It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and temperature for your specific setup.
Experimental Protocol for Stoichiometric Control:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of cyanuric acid in an appropriate solvent (e.g., water, DMF).
-
Add 2.0 to 2.2 equivalents of a suitable base (e.g., NaOH, K₂CO₃) and stir until the cyanuric acid is fully dissolved.
-
Slowly add 2.0 equivalents of the allyl halide (e.g., allyl bromide or allyl chloride) to the reaction mixture.
-
Heat the reaction to the desired temperature and monitor its progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and proceed with the workup and purification.
Issue 2: Presence of Water-Induced Side Products
Question: My final product is contaminated with impurities that are not mono- or tri-allylated isocyanurates. What could be the source of these impurities?
Answer: The presence of water in the reaction mixture can lead to the hydrolysis of the allyl halide and the formation of several undesired byproducts, including 1,3-diallylurea, diallylcarbonate, and allyl N-allylcarbamate.[1] These impurities can be difficult to remove and can affect the purity and properties of the final product.
Mechanism of Side Product Formation:
The hydrolysis of allyl chloride in the presence of a base can generate allyl alcohol. The in-situ formed allyl alcohol can then react further to form byproducts. For instance, diallylurea can be formed through a series of reactions involving the formation of an isocyanate intermediate.
Troubleshooting and Prevention:
-
Use of Anhydrous Solvents: When not using an aqueous base system, ensure that the organic solvents (e.g., DMF, acetone) are thoroughly dried before use.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize the introduction of atmospheric moisture.
-
Azeotropic Removal of Water: In some protocols, a co-solvent like toluene is used to azeotropically remove water from the reaction mixture before the addition of the allyl halide.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this synthesis?
A1: The base plays a crucial role in deprotonating the N-H groups of cyanuric acid. Cyanuric acid exists in a tautomeric equilibrium between the tri-keto (isocyanuric acid) and tri-enol (cyanuric acid) forms. The N-H protons in the isocyanuric acid form have a pKa that allows for deprotonation by a moderately strong base. This deprotonation generates the cyanurate anion, which is a much stronger nucleophile than the neutral cyanuric acid, thus facilitating the nucleophilic attack on the allyl halide.
Q2: Can I use other allylating agents besides allyl bromide or allyl chloride?
A2: Yes, other allylating agents such as allyl iodide or allyl tosylate can be used. Allyl iodide is more reactive than allyl bromide and chloride, which may allow for milder reaction conditions, but it is also more expensive and less stable. Allyl tosylate is also a good leaving group. The choice of the allylating agent will depend on factors such as reactivity, cost, and availability.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, the desired product, and any byproducts. The spots can be visualized under a UV lamp. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Q4: What are the best methods for purifying the final product?
A4: The purification of this compound typically involves the following steps:
-
Workup: After the reaction is complete, the mixture is often neutralized and the product is extracted with an organic solvent.
-
Washing: The organic layer is washed with water and brine to remove any remaining base and salts.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure.
-
Recrystallization or Chromatography: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Detailed Protocols
Analytical Method: HPLC Analysis of this compound and Impurities
This method can be used to monitor the reaction progress and to assess the purity of the final product.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Sample Preparation: Dissolve a small amount of the reaction mixture or the purified product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Purification Protocol: Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot ethanol (or another suitable solvent like isopropanol) in an Erlenmeyer flask.
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, place the flask in an ice bath for 30 minutes to an hour.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum to obtain the purified product.
References
- Google Patents. (n.d.). Process for producing triallyl isocyanurate.
- Google Patents. (n.d.). Production of triallyl isocyanurate.
-
National Center for Biotechnology Information. (n.d.). Cyanuric acid. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of triallyl cyanurate.
Sources
Technical Support Center: Diallyl Isocyanurate Purification
Welcome to the Technical Support Center for the purification of crude diallyl isocyanurate (DAI). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for obtaining high-purity DAI. This document is structured to offer practical, field-proven insights into the most effective purification methodologies.
Introduction to Diallyl Isocyanurate and Its Impurities
Diallyl isocyanurate is a trifunctional monomer utilized as a crosslinking agent to enhance the mechanical and thermal properties of polymers.[1] Crude diallyl isocyanurate, however, can contain various impurities from its synthesis, which may include monoallyl isocyanurate, 1,3-diallylurea, diallylcarbonate, allyl N-allylcarbamate, color impurities, and organic chlorine compounds.[2] These impurities can adversely affect the performance of the final polymer product, making their removal crucial.
This guide will walk you through the most common and effective purification techniques for crude DAI, complete with step-by-step protocols, troubleshooting FAQs, and the scientific rationale behind each step.
Purification Workflow Overview
The purification of crude diallyl isocyanurate typically involves a multi-step process to remove different types of impurities. The general workflow is outlined below.
Caption: General purification workflow for crude diallyl isocyanurate.
Section 1: Aqueous Washing
Aqueous washing is a fundamental first step to remove inorganic salts (e.g., from synthesis catalysts or pH adjustments) and water-soluble organic impurities.
Experimental Protocol: Aqueous Washing
-
Dissolution: Dissolve the crude diallyl isocyanurate in a suitable water-immiscible organic solvent, such as toluene or dichloromethane. The choice of solvent should be one in which DAI is highly soluble.
-
Washing: Transfer the solution to a separatory funnel and wash with deionized water. For more effective removal of acidic or basic impurities, a dilute solution of sodium bicarbonate (for acidic impurities) or dilute hydrochloric acid (for basic impurities) can be used, followed by a water wash to neutrality.[3]
-
Separation: Allow the layers to separate and drain the aqueous layer. Repeat the washing step 2-3 times.
-
Brine Wash: Perform a final wash with a saturated sodium chloride solution (brine) to remove the bulk of the dissolved water from the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the washed, crude DAI.
Troubleshooting & FAQs: Aqueous Washing
Q1: An emulsion has formed between the organic and aqueous layers. How can I break it?
A1: Emulsion formation is a common issue. Here are a few strategies to resolve it:
-
Time: Allow the separatory funnel to stand undisturbed for an extended period.
-
Brine: Add a small amount of saturated brine solution. The increased ionic strength of the aqueous layer can help break the emulsion.
-
Filtration: Pass the emulsified layer through a pad of celite or glass wool.
-
Centrifugation: If available, centrifuging the emulsion is a very effective method.
Q2: I'm not sure which layer is the organic layer.
A2: A simple drop test can identify the layers. Add a few drops of water to the separatory funnel. The layer that the water drops merge with is the aqueous layer.[4]
Section 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by separating them from impurities based on differences in solubility.[5]
Experimental Protocol: Recrystallization
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the diallyl isocyanurate well at elevated temperatures but poorly at room temperature. A mixture of isopropyl alcohol and water has been suggested for the related triallyl isocyanurate and can be a good starting point.[6]
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude, washed diallyl isocyanurate until it just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of diallyl isocyanurate (145-150 °C) to remove any residual solvent.[1]
Troubleshooting & FAQs: Recrystallization
Q1: No crystals are forming, even after cooling in an ice bath.
A1: This is a common issue and can be due to several factors:
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod just below the surface of the liquid to induce crystallization. Adding a "seed crystal" of pure DAI can also initiate crystal growth.[7]
-
Too much solvent: You may have used too much solvent. If so, gently heat the solution to evaporate some of the solvent and then attempt to cool it again.[8][9]
Q2: The product has "oiled out" instead of crystallizing.
A2: "Oiling out" occurs when the solute comes out of solution above its melting point.[9][10] To remedy this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a solvent system with a lower boiling point can also help.
Section 3: Vacuum Distillation
For impurities that are difficult to remove by recrystallization, vacuum distillation can be an effective method, especially for separating compounds with different boiling points.[11]
Experimental Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus. It is crucial to ensure all glass joints are well-sealed.
-
Charge the Flask: Add the crude diallyl isocyanurate to the distillation flask. It is advisable to add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Apply Vacuum: Gradually apply a vacuum to the system. A pressure of 10 mm Hg or less is often effective for related compounds.[12]
-
Heating: Gently heat the distillation flask.
-
Collect Fractions: Collect the fraction that distills at a constant temperature. The boiling point will be significantly lower than the atmospheric boiling point. For reference, the related triallyl isocyanurate has a boiling point of 300-306°F (149-152°C) at 4 mmHg.[13]
-
Discontinuation: Stop the distillation before the flask is completely dry to prevent the formation of polymeric residues.
Troubleshooting & FAQs: Vacuum Distillation
Q1: The compound is not distilling even at high temperature and low pressure.
A1:
-
Check for leaks: Ensure your vacuum system is free of leaks.
-
Thermometer placement: The thermometer bulb must be positioned correctly, just below the side arm leading to the condenser, to accurately measure the vapor temperature.
-
Inadequate heating: Ensure the heating mantle is providing sufficient and even heat.
Q2: The product is polymerizing in the distillation pot.
A2: Diallyl compounds can polymerize at elevated temperatures.[12]
-
Lower the pressure: A lower vacuum will reduce the required distillation temperature.
-
Use a polymerization inhibitor: While not ideal as it introduces another substance to be removed, a small amount of a polymerization inhibitor like hydroquinone can be added.
-
Minimize heating time: Do not heat the material for longer than necessary.
Section 4: Flash Chromatography
Flash chromatography is a rapid and efficient method for purifying organic compounds, particularly when dealing with complex mixtures or impurities with similar polarities to the product.[6]
Experimental Protocol: Flash Chromatography
-
Stationary Phase: Silica gel is the most common stationary phase for normal-phase flash chromatography.
-
Mobile Phase Selection: The choice of mobile phase (eluent) is critical. Use thin-layer chromatography (TLC) to determine a suitable solvent system. A good starting point for many organic compounds is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or acetone.[14] Adjust the ratio of the solvents to achieve a retention factor (Rf) of approximately 0.2-0.3 for diallyl isocyanurate.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase.
-
Sample Loading: Dissolve the crude diallyl isocyanurate in a minimal amount of the mobile phase or a stronger solvent and load it onto the top of the silica gel column.
-
Elution: Apply pressure to the top of the column (using compressed air or nitrogen) to force the mobile phase through the silica gel.
-
Fraction Collection: Collect the eluting solvent in small fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure diallyl isocyanurate.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.
Troubleshooting & FAQs: Flash Chromatography
Q1: The compound is not moving off the baseline on the TLC plate, even with a highly polar solvent system.
A1: This indicates that the compound is very polar and is strongly adsorbed to the silica gel.
-
Use a more polar mobile phase: Consider adding a small percentage of methanol to your eluent.
-
Deactivate the silica: If your compound is sensitive to the acidic nature of silica, you can deactivate it by pre-treating it with a solvent system containing a small amount of triethylamine (1-3%).[15]
Q2: The separation between my product and an impurity is poor.
A2:
-
Optimize the mobile phase: Try a less polar solvent system to increase the separation.
-
Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography. This can help to separate compounds with close Rf values.[15]
Purity Assessment
The purity of the final diallyl isocyanurate product should be assessed using appropriate analytical techniques.
| Analytical Technique | Information Provided |
| Gas Chromatography (GC) | Provides information on the percentage purity and the presence of volatile impurities. |
| High-Performance Liquid Chromatography (HPLC) | Can be used to determine purity and quantify non-volatile impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure and can reveal the presence of structurally similar impurities. |
| Melting Point Analysis | A sharp melting point range close to the literature value (145-150 °C) is indicative of high purity.[1] |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Diallyl isocyanurate is harmful if swallowed.[16] Handle with care and avoid generating dust.
-
Consult the Safety Data Sheet (SDS) for diallyl isocyanurate before handling.[17]
References
-
Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]
- Mackay, J. G. (1967). Purification of triallyl isocyanurate. U.S. Patent No. 3,322,761. Washington, DC: U.S. Patent and Trademark Office.
-
Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
-
Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved from [Link]
- Triallyl isocyanurate and process for producing the same. (2012). Chinese Patent No. CN102448944A.
-
SOP: FLASH CHROMATOGRAPHY. (n.d.). University of St Andrews. Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]
-
Process for producing triallyl isocyanurate. (n.d.). TREA. Retrieved from [Link]
-
Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
- Use of triallyl isocyanurate. (2015). European Patent No. EP2899184A1.
-
T 0007/18 (Process for production of triallylisocyanurate / SHINRYO) 12-09-2022. (2022). European Patent Office. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
- Shokal, E. C. (1962). Production of triallyl isocyanurate. U.S. Patent No. 3,065,231. Washington, DC: U.S. Patent and Trademark Office.
-
Diallyl Isocyanurate, min 96%, 1 gram. (n.d.). CP Lab Safety. Retrieved from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. Retrieved from [Link]
-
Stevens, W. C., Jr., & Hill, D. C. (2008). General methods for flash chromatography using disposable columns. Journal of the Association for Laboratory Automation, 13(6), 357–361. Retrieved from [Link]
-
Nomination Background: Triallyl isocyanurate (CASRN: 1025-15-6). (n.d.). National Toxicology Program. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
General Methods for Flash Chromatography Using Disposable Columns. (2008). Krishgen Biosystems. Retrieved from [Link]
-
Picking a recrystallization solvent? (2019). Reddit. Retrieved from [Link]
-
Common Solvents for Crystallization. (n.d.). Retrieved from [Link]
-
Diallyl Isocyanurate. (n.d.). PubChem. Retrieved from [Link]
-
Fent, K. W., et al. (2008). A laboratory comparison of analytical methods used for isocyanates. Journal of Environmental Monitoring, 10(9), 1058–1066. Retrieved from [Link]
-
Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Synthesis and Properties of Some Cyanuric Chloride Derivatives. (1964). Defense Technical Information Center. Retrieved from [Link]
-
Technique of Extraction and Washing. (2016, December 17). YouTube. Retrieved from [Link]
-
Cleaning of Trace Metallic Impurities from Solid Substrates Using Liquid Media. (n.d.). ResearchGate. Retrieved from [Link]
-
A kind of preparation method of triallyl cyanurate. (n.d.). Eureka | Patsnap. Retrieved from [Link]
-
Vacuum Distillation. (2021, May 17). YouTube. Retrieved from [Link]
-
Macrocyclic Diimines. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- Kirss, V., & Park, J. C. (1969). Purification of toluenediamine mixtures by vacuum distillation. U.S. Patent No. 3,420,752. Washington, DC: U.S. Patent and Trademark Office.
-
A Study on the Performance of Vacuum Membrane Distillation in Treating Acidic, Simulated, Low-Level Radioactive Liquid Waste. (n.d.). MDPI. Retrieved from [Link]
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A novel method for washing lignin precipitated from kraft black liquor - Laboratory trials. (2025). ResearchGate. Retrieved from [Link]
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- 17. chemicalbook.com [chemicalbook.com]
minimizing the formation of monoallyl and triallyl isocyanurate impurities
A Guide to Minimizing Monoallyl and Triallyl Isocyanurate Impurities
Welcome to the Technical Support Center for the synthesis of diallyl isocyanurate. This resource is designed for researchers, scientists, and professionals in drug development and materials science who are working with isocyanurate chemistry. As Senior Application Scientists, we understand that achieving high purity in chemical synthesis is paramount. This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize the formation of common impurities, namely monoallyl isocyanurate and triallyl isocyanurate, during your experiments.
Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific issues you may encounter during the synthesis of diallyl isocyanurate. We provide potential causes and actionable solutions based on established chemical principles and field-proven experience.
Issue 1: High Levels of Monoallyl Isocyanurate Detected in the Product
Question: My final product shows a significant percentage of monoallyl isocyanurate. What are the likely causes, and how can I mitigate this?
Answer:
The presence of high levels of monoallyl isocyanurate typically indicates an incomplete reaction. This can stem from several factors related to reaction kinetics and stoichiometry.
Root Causes and Solutions:
-
Insufficient Allylating Agent: The stoichiometry of cyanuric acid to the allylating agent (e.g., allyl chloride or allyl bromide) is critical. A molar ratio of less than 2:1 (allylating agent to cyanuric acid) will inherently favor the formation of monoallyl isocyanurate.
-
Solution: Carefully control the stoichiometry. Ensure a molar ratio of at least 2 moles of the allylating agent for every mole of cyanuric acid. A slight excess of the allylating agent can help drive the reaction towards the formation of the diallyl derivative.
-
-
Inadequate Reaction Time or Temperature: The sequential allylation of cyanuric acid requires sufficient time and energy to proceed to the diallyl stage.
-
Solution: Increase the reaction time or temperature. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the optimal reaction duration. Reaction temperatures for this synthesis are often in the range of 50-100°C, depending on the solvent and base used.[1][2]
-
-
Inefficient Mixing: Poor mixing can lead to localized areas of low reactant concentration, hindering the second allylation step.
-
Solution: Ensure vigorous and consistent stirring throughout the reaction to maintain a homogeneous mixture.
-
Experimental Protocol for Optimizing Reactant Ratios:
-
Set up a series of parallel reactions with varying molar ratios of allyl chloride to cyanuric acid (e.g., 1.8:1, 2.0:1, 2.2:1).
-
Maintain a constant temperature, reaction time, and stirring speed for all reactions.
-
Upon completion, quench the reactions and analyze the product distribution of each using GC or HPLC.
-
Plot the percentage of monoallyl, diallyl, and triallyl isocyanurate against the molar ratio to identify the optimal stoichiometry for maximizing the diallyl product.
| Parameter | Problem | Solution | Rationale |
| Stoichiometry | Insufficient allylating agent | Increase molar ratio of allylating agent to cyanuric acid (e.g., >2:1) | Drives the equilibrium towards the formation of the diallylated product. |
| Reaction Time | Incomplete reaction | Increase reaction duration and monitor progress | Allows for the second allylation to occur, converting the monoallyl intermediate. |
| Temperature | Insufficient activation energy | Increase reaction temperature within a safe and optimal range | Provides the necessary energy for the reaction to proceed at a reasonable rate. |
Issue 2: Significant Formation of Triallyl Isocyanurate Impurity
Question: My reaction is producing a substantial amount of triallyl isocyanurate, reducing the yield of the desired diallyl isocyanurate. What adjustments should I make?
Answer:
The formation of triallyl isocyanurate is a common issue and indicates that the reaction has proceeded beyond the desired diallylation stage. Controlling the reaction selectivity is key to minimizing this impurity.
Root Causes and Solutions:
-
Excess Allylating Agent: A large excess of the allylating agent will favor the complete allylation of the isocyanurate ring.
-
Solution: Carefully control the stoichiometry. Avoid using a large excess of the allylating agent. A molar ratio of around 2:1 to 2.2:1 is a good starting point for optimization.
-
-
Prolonged Reaction Time or High Temperature: Extended reaction times or excessively high temperatures can provide the necessary conditions for the third allylation to occur.
-
Solution: Optimize the reaction time and temperature. Monitor the reaction closely and stop it once the maximum yield of diallyl isocyanurate is achieved, before significant amounts of the triallyl derivative are formed.
-
-
Catalyst Activity: Certain catalysts, such as copper-based catalysts, can promote the formation of triallyl isocyanurate.[3]
-
Solution: If using a catalyst, consider reducing its concentration or exploring alternative catalysts that may offer better selectivity for the diallyl product. In many cases, a strong base is sufficient to drive the reaction without the need for a metal catalyst.
-
Workflow for Optimizing Reaction Selectivity:
Caption: Workflow for troubleshooting high triallyl isocyanurate formation.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the synthesis of diallyl isocyanurate?
The base, typically an alkali metal hydroxide like sodium hydroxide or a tertiary amine like triethylamine, plays a crucial role in deprotonating the N-H groups of cyanuric acid.[1] This deprotonation generates the isocyanurate anion, which is a more potent nucleophile and readily attacks the electrophilic carbon of the allyl halide. The choice and concentration of the base can influence the reaction rate and selectivity.
Q2: Which allylating agent is better to use: allyl chloride or allyl bromide?
Allyl bromide is generally more reactive than allyl chloride due to the better leaving group ability of the bromide ion. This can lead to faster reaction times. However, allyl chloride is often more cost-effective. The choice may depend on the desired reaction kinetics and economic considerations. A synthesis of a diallyl cyanuric derivative has been reported using allyl bromide.[4]
Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are excellent techniques for both monitoring the reaction progress and quantifying the purity of the final product.[2] These methods can effectively separate and quantify monoallyl, diallyl, and triallyl isocyanurate. For in-process monitoring, Thin Layer Chromatography (TLC) can provide a quick qualitative assessment of the reaction's progress.
Q4: Can the impurities be removed after the reaction?
While purification methods like recrystallization or column chromatography can be employed to separate the desired diallyl isocyanurate from the monoallyl and triallyl impurities, it is often more efficient and cost-effective to optimize the reaction conditions to minimize their formation in the first place. The recovery of diallyl isocyanurate from a reaction mixture aimed at producing triallyl isocyanurate has been described, involving acidification and filtration.[3]
Reaction Pathway Diagram:
Caption: Sequential allylation of cyanuric acid.
References
- Production of triallyl isocyanurate.
-
Cyanuric Acid: Properties, Reactions, Production And Uses. Chemcess. [Link]
-
Crystallization, Mechanical, and Antimicrobial Properties of Diallyl Cyanuric Derivative-Grafted Polypropylene. National Institutes of Health. [Link]
Sources
- 1. chemcess.com [chemcess.com]
- 2. Diallyl Isocyanurate | 6294-79-7 [chemicalbook.com]
- 3. US3065231A - Production of triallyl isocyanurate - Google Patents [patents.google.com]
- 4. Crystallization, Mechanical, and Antimicrobial Properties of Diallyl Cyanuric Derivative-Grafted Polypropylene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Brittleness in Polymers Crosslinked with Diallyl Isocyanurate (DAIC)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for addressing challenges with diallyl isocyanurate (DAIC) crosslinked polymers. This guide is designed for researchers, scientists, and professionals in drug development who utilize DAIC as a crosslinking agent and encounter issues with material brittleness. Here, we provide in-depth, experience-driven answers to common questions, troubleshooting strategies for specific experimental problems, and validated protocols to enhance the toughness of your polymer systems.
Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"
This section addresses the fundamental principles governing the mechanical properties of DAIC-crosslinked polymers. Understanding these core concepts is the first step toward effective troubleshooting.
Q1: Why do polymers crosslinked with diallyl isocyanurate (DAIC) often become brittle?
Q2: What is the relationship between the concentration of DAIC and the mechanical properties of the final polymer?
A2: The concentration of DAIC is a critical parameter that directly correlates with the crosslink density of the final polymer.
-
Higher DAIC Concentration: Leads to a higher crosslink density. This generally increases properties like tensile strength, Young's modulus (stiffness), and the glass transition temperature (Tg).[5] However, it simultaneously and significantly reduces the elongation at break, making the material more brittle.[2][5]
-
Lower DAIC Concentration: Results in a lower crosslink density. The polymer chains are less constrained, allowing for more movement. This typically decreases tensile strength and stiffness but increases flexibility and elongation at break, thus reducing brittleness.[6]
Finding the optimal DAIC concentration is a balancing act between achieving desired strength and thermal stability without inducing excessive brittleness.
Q3: How do the curing conditions (temperature, time) influence the brittleness of DAIC-crosslinked polymers?
A3: Curing conditions, particularly temperature and time, dictate the extent and efficiency of the crosslinking reaction, which in turn affects the material's mechanical properties.[7]
-
Curing Temperature: Higher temperatures generally accelerate the decomposition of the peroxide initiator, leading to a faster crosslinking reaction.[8] For DAIC, higher temperatures can promote higher reactivity, leading to the formation of a more complete crosslinked structure.[9] However, excessively high temperatures can cause degradation of the polymer or lead to a non-uniform network if the cure is too rapid.
-
Curing Time: An insufficient curing time will result in an incompletely crosslinked network. This can lead to lower strength and stiffness, but it might also result in a less brittle material due to the lower crosslink density. Conversely, a sufficiently long cure time ensures the reaction proceeds to completion, maximizing the crosslink density for a given DAIC concentration. It is crucial to ensure the curing time is adequate for the chosen temperature to achieve consistent and optimal properties.
Optimizing the curing cycle is essential for achieving a well-formed network and reproducible results.[10]
Q4: Are certain types of polymers more susceptible to brittleness when crosslinked with DAIC?
A4: Yes, the inherent properties of the base polymer play a significant role. Polymers that are already rigid and have high glass transition temperatures (Tg) are more prone to becoming brittle when crosslinked with DAIC. The high crosslink density introduced by DAIC further restricts the already limited chain mobility of these materials. Conversely, elastomeric or more flexible polymer backbones can better accommodate the rigid crosslinks from DAIC, resulting in a tougher final material. For example, ethylene-propylene-diene monomer (EPDM) rubber, known for its flexibility, is often crosslinked with peroxides and coagents like DAIC to improve properties without becoming excessively brittle.[11]
Part 2: Troubleshooting Guide - "How to Fix It"
This section provides actionable solutions to specific problems you may encounter in the lab.
Problem 1: My crosslinked polymer is extremely brittle and shatters or cracks with minimal handling.
This is the most common issue and directly relates to excessive crosslink density or a lack of energy dissipation mechanisms within the polymer network.
-
Causality: The most direct way to reduce brittleness is to lower the crosslink density.[6] By decreasing the amount of DAIC in your formulation, you create a network with longer polymer segments between crosslinks, allowing for greater chain mobility and flexibility.
-
Action: Systematically reduce the concentration of DAIC in your formulation in small increments (e.g., by 10-15% of the original amount) while keeping the concentrations of the base polymer and initiator constant. Prepare and cure samples for each concentration and evaluate their mechanical properties to find the optimal balance.
-
Causality: Incorporating a co-monomer or a crosslinking agent with a more flexible chemical structure can introduce "soft" segments into the polymer network. These flexible segments can move more freely under stress, helping to absorb and dissipate energy that would otherwise lead to fracture.
-
Action: Co-polymerize your primary monomer with a flexible monomer, or substitute a portion of the DAIC with a longer-chain, more flexible crosslinking agent. Examples could include polyethylene glycol dimethacrylate (PEGDMA) or other long-chain diacrylates. The key is to choose a co-monomer that is compatible with your polymer system and participates in the crosslinking reaction.
-
Causality: Plasticizers are small molecules that position themselves between polymer chains, increasing the free volume and reducing intermolecular forces.[12][13] This enhances chain mobility and flexibility, effectively lowering the glass transition temperature and reducing brittleness.
-
Action: Add a suitable plasticizer to your formulation. The choice of plasticizer depends on compatibility with your polymer. Common plasticizers include phthalates, adipates, and citrates.[12] Start with a low concentration (e.g., 2-5% by weight) and increase as needed. Be aware that over time, plasticizers can sometimes migrate out of the material, which may alter its long-term properties.
-
Causality: Toughening agents, such as core-shell rubber particles or liquid rubbers, create a secondary, dispersed phase of elastomeric material within your polymer matrix.[14][15] When a crack attempts to propagate through the brittle matrix, it encounters these rubbery particles, which absorb the crack's energy, blunting its tip and preventing further growth.
-
Action: Incorporate a toughening agent into your formulation. Core-shell modifiers, for example, are easily dispersible powders designed for this purpose.[15] Ensure proper dispersion of the toughening agent to achieve a uniform effect.
Problem 2: The mechanical properties of my material are inconsistent from batch to batch.
Inconsistency often points to issues with process control rather than the formulation itself.
-
Causality: Minor variations in the curing temperature profile or duration can lead to significant differences in the final crosslink density and, consequently, the mechanical properties.[7] A non-uniform temperature within the curing oven can also lead to inconsistent properties within a single sample.
-
Action:
-
Calibrate Your Oven: Ensure your curing oven provides a stable and uniform temperature.
-
Standardize Ramping: Use a consistent temperature ramp rate for all samples.
-
Ensure Complete Cure: Determine the optimal cure time and temperature through experimentation (e.g., using Differential Scanning Calorimetry - DSC) and adhere to it strictly for all batches.
-
-
Causality: If the DAIC, peroxide initiator, or any other additives are not uniformly dispersed throughout the base polymer, you will have areas with high and low crosslink density. The areas with high local concentrations of DAIC will be brittle and act as failure initiation points.
-
Action: Enhance your mixing process. For liquid resins, use high-shear mixing. For solid polymers, ensure thorough melt blending. The goal is to achieve a homogeneous mixture before initiating the cure.
Part 3: Experimental Protocols
Here are step-by-step methodologies for implementing some of the key troubleshooting strategies.
Protocol A: Systematic Optimization of DAIC Concentration
-
Establish a Baseline: Prepare your standard formulation with your current DAIC concentration. Let's call this C_DAIC_100.
-
Create a Dilution Series: Prepare a series of formulations where the DAIC concentration is systematically reduced. For example:
-
Formulation 1: 100% of original DAIC (C_DAIC_100)
-
Formulation 2: 85% of original DAIC (C_DAIC_85)
-
Formulation 3: 70% of original DAIC (C_DAIC_70)
-
Formulation 4: 55% of original DAIC (C_DAIC_55) Keep the relative ratios of all other components constant.
-
-
Mixing: Ensure each formulation is mixed thoroughly to achieve a homogeneous dispersion.
-
Curing: Cure all samples under identical, standardized conditions (temperature, time, atmosphere).
-
Mechanical Testing: Perform tensile tests on multiple specimens from each formulation to determine Young's modulus, tensile strength, and elongation at break.
-
Data Analysis: Plot the mechanical properties as a function of DAIC concentration to identify the formulation that provides the best balance of strength and flexibility.
Protocol B: Incorporation of a Plasticizer for Enhanced Flexibility
-
Select a Compatible Plasticizer: Choose a plasticizer known to be compatible with your base polymer (e.g., dioctyl phthalate (DOP) for PVC-based systems).
-
Prepare Formulations:
-
Control: Your optimized polymer formulation without a plasticizer.
-
Test Formulations: Add the plasticizer at varying low-level concentrations (e.g., 2%, 4%, 6%, 8% by weight of the total formulation).
-
-
Mixing: Add the plasticizer to the polymer/monomer mixture before adding the initiator. Mix thoroughly until the plasticizer is fully incorporated.
-
Curing: Cure all samples using your standardized protocol.
-
Evaluation:
-
Perform tensile testing to quantify the increase in elongation at break and the decrease in modulus.
-
Use Dynamic Mechanical Analysis (DMA) to measure the change in the glass transition temperature (Tg). A decrease in Tg is a clear indicator of effective plasticization.
-
Part 4: Visualizations and Logical Workflows
Diagram 1: DAIC Crosslinking and the Origin of Brittleness
This diagram illustrates how the trifunctional nature of Diallyl Isocyanurate leads to a densely crosslinked, rigid polymer network.
Caption: DAIC forms a rigid, 3D network, restricting polymer chain movement.
Diagram 2: Troubleshooting Workflow for Polymer Brittleness
This workflow provides a logical sequence of steps to diagnose and solve issues related to brittleness in your experiments.
Caption: A step-by-step guide to troubleshooting brittleness in DAIC systems.
Part 5: Quantitative Data Summary
The following table summarizes the expected qualitative and quantitative effects of the proposed interventions on key mechanical properties.
| Intervention Strategy | Young's Modulus (Stiffness) | Tensile Strength | Elongation at Break (%) | Brittleness |
| Baseline (High DAIC) | High | High | Very Low (<5%) | Very High |
| Reduce DAIC Conc. | ↓ | ↓ | ↑↑ | ↓↓ |
| Add Flexible Co-monomer | ↓ | ↔ / ↓ | ↑ | ↓ |
| Add Plasticizer | ↓↓ | ↓ | ↑↑↑ | ↓↓↓ |
| Add Toughening Agent | ↔ / ↓ | ↔ | ↑ | ↓↓ |
Key: ↑ (Increase), ↓ (Decrease), ↔ (Relatively Unchanged). The number of arrows indicates the magnitude of the expected change.
References
Sources
- 1. specialchem.com [specialchem.com]
- 2. The Influence of Crosslink Density on the Failure Behavior in Amorphous Polymers by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brittleness - Wikipedia [en.wikipedia.org]
- 4. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]
- 5. Influence of crosslinking density on the mechanical and thermal properties of plant oil-based epoxy resin - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04206A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. re.public.polimi.it [re.public.polimi.it]
- 8. publications.iupac.org [publications.iupac.org]
- 9. researchgate.net [researchgate.net]
- 10. Influence of curing modes on crosslink density in polymer structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. repo.ijiert.org [repo.ijiert.org]
- 13. Application of Plasticizers in Polymers | MolecularCloud [molecularcloud.org]
- 14. researchgate.net [researchgate.net]
- 15. plasticadditives.arkema.com [plasticadditives.arkema.com]
Technical Support Center: Optimizing Initiator Concentration for Diallyl Isocyanurate (DAIC) Polymerization
Welcome to the technical support center for Diallyl Isocyanurate (DAIC) polymerization. This guide is designed for researchers and scientists to navigate the complexities of optimizing initiator concentration for this unique monomer. Drawing from established principles of free-radical polymerization and the specific behaviors of allyl compounds, this document provides in-depth troubleshooting advice, validated protocols, and a fundamental understanding of the underlying chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the polymerization of Diallyl Isocyanurate and the critical role of the initiator.
Q1: What type of polymerization does Diallyl Isocyanurate (DAIC) undergo, and why is the initiator crucial?
A1: Diallyl Isocyanurate undergoes free-radical polymerization through its two allyl groups. An initiator is a chemical species that, upon thermal or photochemical decomposition, generates free radicals.[] These radicals "initiate" the polymerization process by reacting with a DAIC monomer, creating a monomer radical. This new radical then propagates by adding to subsequent DAIC molecules, forming a polymer chain. The concentration of the initiator directly controls the rate of this initiation step, which in turn profoundly influences the overall polymerization rate, the final molecular weight of the polymer, and the extent of cross-linking.[2]
Q2: Which initiators are suitable for DAIC polymerization?
A2: The choice of initiator primarily depends on the desired polymerization temperature and the solvent used. For DAIC, which is typically polymerized at elevated temperatures, common choices include azo compounds and organic peroxides.[][3]
-
Azo Initiators: Such as 2,2'-Azobis(2-methylpropionitrile) (AIBN), are often preferred because their decomposition rate is less affected by the solvent environment and they do not typically induce decomposition in other molecules.[3]
-
Peroxide Initiators: Benzoyl peroxide (BPO) is a widely used example. Peroxides can be more susceptible to induced decomposition, but are effective and economical.[]
The selection is guided by the initiator's half-life (t½) at a given temperature. The ideal initiator should have a half-life of several hours at the chosen reaction temperature to ensure a steady supply of radicals throughout the polymerization process.
Q3: How does initiator concentration affect the final polymer properties?
A3: Initiator concentration has a multifaceted effect on the resulting polymer. Understanding this relationship is key to optimization.
-
Polymerization Rate: A higher initiator concentration leads to a greater number of free radicals generated per unit time, which generally increases the rate of polymerization.[2]
-
Molecular Weight: Counterintuitively, a higher initiator concentration typically results in a lower average molecular weight.[4] This is because a large number of radicals initiate many polymer chains simultaneously. With a finite amount of monomer, each chain grows for a shorter period before the monomer is consumed or termination occurs, leading to shorter chains.
-
Cross-linking & Gelation: DAIC is a divinyl monomer, meaning it can form a cross-linked network. Higher initiator concentrations can accelerate the onset of gelation (the point where a macroscopic, insoluble polymer network forms). This can be desirable for creating thermoset materials but requires careful control to prevent premature solidification.
Q4: What are the main challenges in polymerizing diallyl monomers like DAIC?
A4: Diallyl monomers, including DAIC, exhibit specific polymerization behaviors that present challenges. The primary issue is degradative chain transfer to the monomer.[5] In this process, a growing polymer radical abstracts a hydrogen atom from an allylic position on a monomer molecule. This terminates the kinetic chain and creates a new, stable allyl radical on the monomer that is less reactive and less likely to initiate a new chain. This phenomenon is a major reason why diallyl polymerizations are often slow and result in polymers with lower molecular weights than vinyl monomers.[5] The bulky isocyanurate ring also introduces significant steric hindrance, which can affect the reactivity of the allyl groups and the structure of the resulting polymer network.[6][7]
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during DAIC polymerization, with a focus on initiator concentration as the root cause.
| Problem/Observation | Potential Cause (Initiator-Related) | Suggested Solution |
| Slow or No Polymerization | Insufficient Initiator Concentration: Not enough primary radicals are being generated to overcome inhibitors (like dissolved oxygen) and initiate polymerization effectively. | Incrementally increase the initiator concentration (e.g., in 0.1 wt% steps relative to the monomer).[4] |
| Inappropriate Initiator Choice: The initiator's half-life is too long at the reaction temperature, leading to a very slow decomposition rate. | Select an initiator with a shorter half-life at the desired temperature. Consult initiator selection tables from suppliers. | |
| Polymerization is Too Fast / Premature Gelling | Excessive Initiator Concentration: A high radical flux leads to a rapid, often uncontrolled polymerization rate and early onset of the gel effect (autoacceleration).[4] | Decrease the initiator concentration. Consider a step-wise addition of the initiator or a continuous feed to maintain a steady, lower radical concentration. |
| Low Molecular Weight or Low Yield of Polymer | High Initiator Concentration: As explained in the FAQ, too many chains are initiated, resulting in shorter average chain lengths.[4] | Reduce the initiator concentration. This will generate fewer polymer chains, allowing each to grow longer before termination. |
| Degradative Chain Transfer: This is an inherent property of allyl monomers. While not directly an initiator issue, its effect is more pronounced when trying to push the reaction with high initiator levels. | While difficult to eliminate, using the lowest effective initiator concentration is key. Polymerizing at a higher monomer concentration can also favor propagation over transfer. | |
| Brittle Final Product | Inhomogeneous Network Formation: A very rapid polymerization, driven by high initiator concentration, can lead to a poorly formed, heterogeneous network with built-in stress. | Optimize for a slower, more controlled polymerization by reducing the initiator concentration. A temperature gradient cure can also help in forming a more uniform network.[6] |
Section 3: Experimental Protocols & Data
Protocol 1: Screening for Optimal Initiator Concentration
This protocol outlines a method for determining the optimal concentration of Benzoyl Peroxide (BPO) for the bulk polymerization of DAIC at 80°C.
Materials:
-
Diallyl Isocyanurate (DAIC), inhibitor removed
-
Benzoyl Peroxide (BPO)
-
Reaction vessel (e.g., sealed glass ampoules or a jacketed reactor with a nitrogen inlet)
-
Nitrogen source for purging
-
Constant temperature oil bath or heating mantle
-
Methanol (for precipitation)
-
Vacuum oven
Procedure:
-
Monomer Preparation: If the DAIC monomer contains an inhibitor (like hydroquinone), pass it through a column of basic alumina to remove it.
-
Initiator Stock Preparation: Prepare separate stock solutions of DAIC containing varying concentrations of BPO (e.g., 0.5, 1.0, 1.5, 2.0 wt% relative to the monomer).
-
Reaction Setup: Dispense equal volumes of each stock solution into separate, labeled reaction vessels.
-
Inert Atmosphere: Purge each vessel with dry nitrogen for 20-30 minutes to remove dissolved oxygen, which inhibits free-radical polymerization.[4] Seal the vessels securely.
-
Polymerization: Place the vessels in the preheated oil bath at 80°C. Start a timer.
-
Monitoring: At set time intervals (e.g., 1, 2, 4, 6 hours), remove one set of vessels from the bath and immediately quench the reaction by cooling in an ice bath.
-
Isolation & Analysis: Open the vessel and dissolve the contents in a suitable solvent (e.g., acetone or THF). Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent like methanol. Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Evaluation: Calculate the monomer-to-polymer conversion for each time point and initiator concentration. Characterize the molecular weight of the soluble (pre-gel) polymer using Gel Permeation Chromatography (GPC).
Visualization of the Optimization Workflow
The following diagram illustrates the logical flow of the screening protocol.
Caption: Workflow for screening initiator concentrations.
Section 4: Causality and Optimization Logic
The relationship between initiator concentration and key polymerization outcomes is not always linear. The following diagram illustrates the cause-and-effect pathways.
Caption: Impact of initiator concentration on polymerization.
Optimizing initiator concentration is a balancing act. The goal is to find a concentration that provides an acceptable reaction rate and high conversion without sacrificing molecular weight or causing uncontrolled gelation. The data from Protocol 1 will allow you to plot conversion vs. time for each concentration and select the condition that best meets your experimental objectives for rate, molecular weight, and process control.
References
-
Optimization of initiator contents in room temperature polymerization of methyl methacrylate. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Stawska, H., & Kędzierski, M. (2022). Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. Materials (Basel, Switzerland), 15(22), 8206. [Link]
-
Londers, H., Van Assche, J., Van Mele, B., & Du Prez, F. (2015). Isocyanurate formation during rigid polyurethane foam assembly: a mechanistic study based on in situ IR and NMR spectroscopy. Polymer Chemistry, 6(27), 4948–4957. [Link]
-
Zhang, Y., et al. (2023). Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. Polymers, 15(13), 2888. [Link]
-
Waż, P., et al. (2020). The Influence of Initiator Concentration on Selected Properties on Poly-N-Vinylcaprolactam Nanoparticles. Polymers, 12(3), 522. [Link]
- Google Patents. (n.d.). Production of triallyl isocyanurate.
-
Al-Shammari, A. (2016). The Effect of Inhibitor and Initiator Concentration on Degree of Conversion, Flexural Strength and Polymerization Shrinkage Stress of Dental Resin Composite. The Open Dentistry Journal, 10, 498–507. [Link]
-
Matsumoto, A., et al. (2001). Specific polymerization behavior of triallyl isocyanurate. XVIII. restricted growth of network structure by the rigidity of primary polymer chain. European Polymer Journal, 37(5), 905-912. [Link]
-
Kabanov, V. A. (1977). Polymerisation of Allyl Compounds. Russian Chemical Reviews, 46(5), 448-467. [Link]
-
The Aquila Digital Community. (2015). Polymerization of Blocked Isocyanate Functional Polymer Surfaces and Post-Polymerization Modification By Thiol-Isocyanate Reactions. Retrieved January 16, 2026, from [Link]
-
Pączoska-Eliasiewicz, H., et al. (2018). The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles. Polymers, 10(11), 1251. [Link]
-
Fent, K. W., et al. (2014). A laboratory comparison of analytical methods used for isocyanates. Journal of Occupational and Environmental Hygiene, 11(8), 513-524. [Link]
-
Matsumoto, A., et al. (1995). Polymerization of Diallyl Alkyl Isocyanurates. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 32(5), 991-1002. [Link]
-
Institut des Sciences Chimiques de Rennes. (n.d.). Isocyanurates and Analogues. Retrieved January 16, 2026, from [Link]
-
Polymer Characterization. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2022). How to avoid the trimerization of Isocyanate-functionalized prepolymers? Retrieved January 16, 2026, from [Link]
-
Fluence Analytics. (2018). Real-Time Polymer Monitoring System. PCI Magazine. Retrieved January 16, 2026, from [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Diallyl Isocyanurate Synthesis Scale-Up
A Guide for Researchers and Process Chemists
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for diallyl isocyanurate (DAIC) synthesis. As a trifunctional monomer, DAIC is a critical crosslinking agent used to enhance the thermal, chemical, and mechanical properties of polymers.[1] However, transitioning its synthesis from the lab bench to a larger scale introduces a unique set of challenges. This guide is designed to provide field-proven insights and troubleshooting strategies to help you navigate these complexities, ensuring a safe, efficient, and reproducible scale-up process.
Our approach is rooted in explaining the fundamental causality behind each experimental step and potential pitfall. Every recommendation is part of a self-validating system, empowering you to not only solve immediate issues but also to build a robust and well-understood manufacturing process.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the scale-up of diallyl isocyanurate synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is one of the most frequent challenges in scaling up DAIC synthesis. The root cause often lies in incomplete reactions or competing side reactions.
-
Incomplete Alkylation: The synthesis of DAIC typically proceeds through monoallyl and diallyl isocyanurate intermediates. If the reaction does not go to completion, these partially substituted compounds will constitute a significant portion of your product mixture, reducing the yield of the desired triallyl product.[2]
-
Solution: Ensure stoichiometric amounts of your allyl source (e.g., allyl chloride) and base are used. Extending the reaction time or moderately increasing the temperature can also drive the reaction to completion. A patent describing a solvent-based method suggests reaction times of 4-8 hours at 70-105°C.[3]
-
-
Hydrolysis of Reagents: If you are using an aqueous medium, the hydrolysis of the allyl halide (e.g., allyl chloride) to allyl alcohol is a significant competing reaction that consumes your starting material.[4][5]
-
Catalyst Inefficiency: Many synthesis routes rely on catalysts, such as a copper-based catalyst, to be effective, particularly for converting the diallyl intermediate to the triallyl product.[2] Phase transfer catalysts (PTCs) like triethylamine or pyridine are also used to enhance the reaction rate in biphasic systems.[3]
-
Solution: Verify the activity of your catalyst. For solid catalysts, ensure adequate dispersion in the reaction medium. For PTCs, confirm you are using the correct type and concentration for your specific solvent system.
-
Below is a troubleshooting workflow for addressing low yield:
Caption: General Workflow for DAIC Synthesis and Purification.
References
-
Gelest, Inc. (2015). ALLYL ISOCYANATE, 96% Safety Data Sheet. Retrieved from [Link]
- CN102887868B. (2014). Preparation method of triallyl isocyanurate. Google Patents.
- US3065231A. (1962). Production of triallyl isocyanurate. Google Patents.
- US4196289A. (1980). Process for producing triallyl isocyanurate. Google Patents.
- DE102006032167B4. (2014). Process for the preparation of triallyl isocyanurate (TAIC). Google Patents.
-
Inchem. (n.d.). ICSC 0372 - ALLYL ISOTHIOCYANATE. Retrieved from [Link]
-
Nambu, Y., & Endo, T. (1994). Synthesis of novel aromatic isocyanurates by the fluoride-catalyzed selective trimerization of isocyanates. The Journal of Organic Chemistry, 59(23), 6978-6981. Retrieved from [Link]
- WO2022016635A1. (2022). Production process of triallyl isocyanurate. Google Patents.
- US4282167A. (1981). Conversion of amides to isocyanates via phase transfer catalysis. Google Patents.
- US3322761A. (1967). Purification of triallyl isocyanurate. Google Patents.
-
Ragaini, F. (2007). Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Isocyanide. Retrieved from [Link]
- US8198431B2. (2012). Process for preparing triallyl isocyanurate (TAIC). Google Patents.
- JP5411721B2. (2014). Diallyl isocyanurate compounds. Google Patents.
-
CP Lab Safety. (n.d.). Diallyl Isocyanurate, min 96%, 1 gram. Retrieved from [Link]
-
Liu, Y., et al. (2017). Crystallization, Mechanical, and Antimicrobial Properties of Diallyl Cyanuric Derivative-Grafted Polypropylene. Polymers, 9(12), 682. Retrieved from [Link]
-
Matsumoto, A., et al. (1998). Polymerization of Diallyl Alkyl Isocyanurates. Journal of Macromolecular Science, Part A, 35(11), 1859-1873. Retrieved from [Link]
-
Matsumoto, A., et al. (2000). Specific polymerization behavior of triallyl isocyanurate. XVIII. restricted growth of network structure by the rigidity of primary polymer chain. Angewandte Makromolekulare Chemie, 273(1), 21-27. Retrieved from [Link]
-
Chen, C. W., & Ho, C. T. (1998). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Journal of Agricultural and Food Chemistry, 46(1), 220-223. Retrieved from [Link]
-
Matsumoto, A., et al. (1991). Difference in temperature effect on the polymerizations between triallyl isocyanurate and its isomer triallyl cyanurate. European Polymer Journal, 27(9), 953-957. Retrieved from [Link]
-
Bartlett, P. D., & Altschul, R. (1945). The Polymerization of Allyl Compounds. I. Factors Governing the Acyl Peroxide-Induced Polymerization of Allyl Acetate, and the Fate of the Peroxide. Journal of the American Chemical Society, 67(5), 812-816. Retrieved from [Link]
-
ResearchGate. (2018). How to avoid the trimerization of Isocyanate-functionalized prepolymers?. Retrieved from [Link]
-
Zhang, L. (2015). Polymerization of Blocked Isocyanate Functional Polymer Surfaces and Post-Polymerization Modification By Thiol-Isocyanate Reaction. The University of Southern Mississippi. Retrieved from [Link]
-
Scott, A. (2024). Oligonucleotide manufacturing innovation: challenges, risks, and opportunities. Insights.bio. Retrieved from [Link]
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- 3. CN102887868B - Preparation method of triallyl isocyanurate - Google Patents [patents.google.com]
- 4. DE102006032167B4 - Process for the preparation of triallyl isocyanurate (TAIC) - Google Patents [patents.google.com]
- 5. US8198431B2 - Process for preparing triallyl isocyanurate (TAIC) - Google Patents [patents.google.com]
improving the toughness of diallyl isocyanurate-based polymer networks
Technical Support Center: Diallyl Isocyanurate Polymer Networks
Welcome to the technical support center for diallyl isocyanurate (DAIC) and related polymer networks. This guide is designed for researchers, scientists, and professionals who are working with these high-performance thermosets and are looking to overcome their inherent brittleness. Here, we address common experimental challenges through a series of frequently asked questions and detailed troubleshooting guides, grounded in established scientific principles and field-proven methodologies.
Part 1: Frequently Asked Questions - Understanding the Brittleness of DAIC Networks
This section addresses the fundamental reasons behind the characteristic brittleness of polymers derived from diallyl isocyanurate and its common trifunctional counterpart, triallyl isocyanurate (TAIC).
Q1: Why are my cured diallyl isocyanurate-based polymers so brittle?
-
High Crosslink Density: As a multifunctional monomer, DAIC forms a dense, three-dimensional network during polymerization.[3][4] This high degree of crosslinking severely restricts polymer chain mobility, preventing the chains from sliding past one another to dissipate energy when under stress. Instead, the energy concentrates at stress points, leading to crack initiation and propagation.[5]
-
Rigid Isocyanurate Ring Structure: The central isocyanurate ring is a stable and rigid heterocyclic structure.[4] This rigidity is imparted to the polymer backbone, further reducing the flexibility of the network and its ability to absorb energy before fracturing.[1]
Q2: I tried adding a simple plasticizer to improve toughness, but the thermal and mechanical properties plummeted. Is this expected?
A2: Yes, this is an expected outcome. It's crucial to distinguish between a "flexibilizer" and a "toughener".[3]
-
Flexibilizers , like the plasticizer you used, are typically low-molecular-weight, non-reactive additives that physically separate the polymer chains. This increases free volume and chain mobility, making the material more flexible. However, this mechanism inherently leads to a significant reduction in the glass transition temperature (Tg), modulus, and overall strength.[3][6]
-
Tougheners , on the other hand, are designed to improve fracture resistance by introducing new energy dissipation mechanisms, ideally while maintaining the desirable properties of the matrix resin, such as high Tg and modulus.[3] They typically work by forming a distinct secondary phase within the primary polymer matrix.
Q3: How is toughness quantitatively measured for these types of thermosets?
A3: To validate any toughening strategy, it is essential to perform standardized mechanical testing. The two most common metrics for quantifying the fracture toughness of thermosets are the critical stress intensity factor (K₁c) and the critical strain energy release rate (G₁c).[7] A summary of key ASTM and ISO standards is provided below.
| Property | Standard | Description | Application Notes |
| Plane-Strain Fracture Toughness (K₁c, G₁c) | ASTM D5045, ISO 13586 | Measures the material's resistance to crack propagation under tensile (Mode I) loading. A pre-cracked specimen is used. | This is the most direct and fundamental measure of toughness for brittle polymers.[7] Higher values indicate greater toughness. |
| Tensile Properties | ASTM D638 | Determines tensile strength, modulus of elasticity, and elongation at break from a standard "dog-bone" specimen.[5] | While not a direct measure of fracture toughness, increased elongation at break can indicate a less brittle material.[5] |
| Flexural Properties | ASTM D790 | Measures the flexural strength and modulus of a material under a three-point bending load. | Useful for quality control and comparing the relative stiffness and strength of different formulations. |
| Impact Strength (Izod/Charpy) | ASTM D256 | Measures the energy absorbed by a notched specimen upon impact from a swinging pendulum. | Provides an indication of the material's ability to withstand sudden, high-rate loading. |
Part 2: Troubleshooting Guides for Toughening DAIC Networks
This section provides detailed, methodology-driven answers to common problems encountered when attempting to toughen diallyl isocyanurate networks.
Problem 1: My material needs to be tougher, but I cannot sacrifice its high service temperature (Tg).
Solution: Incorporate Second-Phase Tougheners.
This is the most common and effective strategy for improving toughness without significantly compromising the thermomechanical properties of the matrix.[3][8] The core principle is to introduce a dispersed secondary phase that can trigger energy dissipation mechanisms at an approaching crack tip.
Mechanism of Second-Phase Toughening
The diagram below illustrates the primary energy dissipation mechanisms activated by second-phase particles ahead of a crack tip. The main mechanism involves the cavitation of low-modulus particles, which relieves triaxial stress and promotes plastic deformation in the surrounding matrix, blunting the crack.[3]
Caption: Key energy dissipation mechanisms in second-phase toughening.
Recommended Approaches & Protocols:
-
A) Reactive Liquid Polymers (RLPs):
-
What they are: Low molecular weight polymers with reactive end-groups (e.g., carboxyl-terminated butadiene acrylonitrile, CTBN) that are initially soluble in the resin.[9] During curing, they undergo reaction-induced phase separation (RIPS) to form discrete rubbery domains.[9]
-
Troubleshooting Insight: The level of acrylonitrile in CTBN is critical. Higher acrylonitrile content improves initial miscibility but can lead to smaller particles or incomplete phase separation, which reduces toughening efficiency and lowers the Tg.[9] An 18% or 26% acrylonitrile content is common.[9]
-
General Protocol:
-
Select a CTBN with appropriate acrylonitrile content for miscibility with your DAIC monomer/prepolymer system.
-
Dissolve the CTBN into the DAIC monomer at a concentration of 5-15 phr (parts per hundred resin) with gentle heating (60-80°C) and stirring until the mixture is clear.
-
Add the peroxide initiator (e.g., benzoyl peroxide, dicumyl peroxide) and any co-agents.
-
Degas the mixture under vacuum to remove any entrapped air.
-
Proceed with your standard curing schedule. The phase separation will occur in-situ as the network builds.
-
-
-
B) Core-Shell Particles:
-
What they are: Pre-formed spherical particles consisting of a rubbery core (e.g., polybutadiene) and a rigid outer shell (e.g., polymethyl methacrylate, PMMA) that is compatible with the matrix resin.[3]
-
Troubleshooting Insight: Core-shell particles offer a key advantage over RLPs by minimizing the viscosity increase of the uncured resin.[10] This is critical for processing methods like resin transfer molding (RTM). The shell's chemistry must be chosen for good adhesion to the DAIC matrix to prevent debonding.
-
General Protocol:
-
Obtain core-shell particles as a pre-dispersed concentrate in a compatible resin or as a dry powder.
-
If using a powder, disperse it into the DAIC monomer using high-shear mixing (e.g., a three-roll mill or planetary mixer) to ensure uniform distribution and break up agglomerates. Typical loading is 5-10% by weight.
-
Add initiator and other additives as usual.
-
Degas and cure according to your established procedure.
-
-
-
C) High-Performance Thermoplastics:
-
What they are: High-Tg engineering thermoplastics like poly(ether sulfone) (PES) or poly(ether imide) (PEI) can be blended with the thermoset resin.[8][11]
-
Troubleshooting Insight: This method is highly effective for creating tough, high-temperature resistant materials.[12][13] However, achieving a stable and optimized morphology can be challenging due to the high viscosity and potential for macrophase separation. The thermoplastic must be soluble in the monomer at the curing temperature and phase separate into a co-continuous or particulate morphology upon curing.
-
General Protocol:
-
Dissolve the thermoplastic powder (e.g., PES) into the DAIC monomer at an elevated temperature (e.g., 120-150°C) with vigorous mechanical stirring until a homogeneous solution is formed.
-
Cool the mixture to the desired processing temperature before adding the initiator.
-
The curing profile (temperature ramp rate) is critical as it directly influences the phase separation kinetics and final morphology. A slower cure can sometimes lead to better-defined phase separation.
-
-
Problem 2: My toughening agent is poorly dispersed, leading to inconsistent properties and defects.
Solution: Form an Interpenetrating Polymer Network (IPN).
An IPN consists of two or more independent polymer networks that are physically interlaced but not covalently bonded to each other.[14] This approach forces molecular-level mixing and can lead to a synergistic improvement in toughness without the dispersion challenges of pre-formed particles.[11][15][16]
IPN Synthesis Workflow
There are two main routes to forming an IPN: sequential and simultaneous. The simultaneous approach, where both networks are cured at the same time via non-interfering polymerization mechanisms, often leads to a more uniform interpenetrating structure and better properties.[16]
Caption: Workflow for Sequential vs. Simultaneous IPN Synthesis.
Troubleshooting Insight & Protocol:
-
The Challenge: The key is selecting a second monomer system that has a different and non-interfering polymerization mechanism compared to the free-radical polymerization of DAIC's allyl groups.[17] A good candidate system is often an epoxy/amine or a cyanate ester resin, which polymerize via step-growth or cyclotrimerization, respectively.
-
General Protocol (Simultaneous IPN):
-
Select a second resin system (e.g., a low-viscosity bisphenol A-based epoxy and an amine hardener).
-
Prepare two separate premixtures:
-
Mixture 1: Diallyl isocyanurate + free-radical initiator (e.g., dicumyl peroxide).
-
Mixture 2: Epoxy resin + amine hardener.
-
-
Thoroughly combine Mixture 1 and Mixture 2 in the desired ratio (e.g., 70:30 DAIC:Epoxy) using mechanical stirring.
-
Degas the final formulation under vacuum.
-
Cure using a temperature profile that activates both polymerization reactions. For example, a lower temperature hold (e.g., 80-100°C) might primarily advance the epoxy reaction, followed by a higher temperature ramp (e.g., >150°C) to fully cure the DAIC network.
-
Problem 3: I need a significant toughness improvement, but my processing requires a very low-viscosity uncured resin.
Solution: Utilize Nanoparticle Reinforcement.
Incorporating nanoparticles at low volume fractions (typically 1-5 wt%) can significantly enhance toughness, often with a minimal increase in resin viscosity compared to other fillers.[18][19]
-
Mechanism: Nanoparticles provide a massive interfacial area and can trigger multiple toughening mechanisms simultaneously, including crack deflection, particle debonding, and inducing matrix shear yielding.[3][18]
-
Common Nanoparticles:
-
Nanosilica: Excellent for improving stiffness and toughness. Often available as pre-dispersed colloidal solutions in epoxy or other resins, which simplifies dispersion.[10]
-
Carbon Nanotubes (CNTs) & Graphene Nanoplatelets (GNPs): Offer exceptional mechanical properties and can also add electrical conductivity.[13][18]
-
-
Troubleshooting Insight: The single most critical challenge with nanoparticles is achieving uniform dispersion.[19] Nanoparticles have a strong tendency to agglomerate due to van der Waals forces, and these agglomerates act as stress-concentrating defects, harming mechanical properties. Surface functionalization of the nanoparticles to improve compatibility with the DAIC resin is often necessary.[19]
-
General Protocol (Dispersion):
-
Select nanoparticles with a surface chemistry compatible with the DAIC monomer. If necessary, functionalize the nanoparticles in a separate step.
-
Add the nanoparticles to the DAIC monomer at a low concentration (e.g., 1 wt%).
-
Disperse using a combination of high-energy methods:
-
Ultrasonication (Probe-type): Apply high-frequency sound waves to break apart agglomerates. Use in pulsed mode and with a cooling bath to avoid overheating and premature polymerization.
-
High-Shear Mixing: Employ a three-roll mill or a planetary centrifugal mixer for viscous systems.
-
-
Visually inspect the dispersion for clarity and lack of visible aggregates.
-
Add initiator and cure as normal.
-
Part 3: Final Checklist & Summary
When selecting a toughening strategy for diallyl isocyanurate networks, consider the following decision-making logic:
Caption: Decision tree for selecting a toughening strategy.
By systematically addressing the root cause of brittleness and selecting a toughening strategy that aligns with your specific experimental constraints, you can successfully develop robust and durable diallyl isocyanurate-based materials for advanced applications.
References
- Toughening of Epoxy Systems with Interpenetrating Polymer Network (IPN): A Review. Polymers (Basel).
-
Interpenetrating polymer network - Wikipedia. Available at: [Link]
-
Toughening of Epoxy Systems with Interpenetrating Polymer Network (IPN): A Review - NIH. National Institutes of Health. Available at: [Link]
-
The Need for Tougheners in Thermosets - Polymer Innovation Blog. Polymer Innovation Blog. Available at: [Link]
-
Improved Toughness, Flexural Strength, and Dielectric Performances of Epoxy-Dicyclopentadiene Interpenetrating Polymer Networks via Simultaneous Frontal Polymerization - ACS Publications. ACS Publications. Available at: [Link]
-
Highly Elastic and Tough Interpenetrating Polymer Network-Structured Hybrid Hydrogels for Cyclic Mechanical Loading-Enhanced Tissue Engineering | Chemistry of Materials - ACS Publications. ACS Publications. Available at: [Link]
-
Measuring the Toughness of Thermosets - Polymer Innovation Blog. Polymer Innovation Blog. Available at: [Link]
-
Specific polymerization behavior of triallyl isocyanurate. XVIII. restricted growth of network structure by the rigidity of primary polymer chain | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
-
Further Discussion of Correlation between Brittleness and Network Structure of Triallyl Isocyanurate Resins. J-Stage. Available at: [Link]
-
Cyanate ester resins toughened with epoxy-terminated and fluorine-containing polyaryletherketone - Polymer Chemistry (RSC Publishing). Royal Society of Chemistry. Available at: [Link]
-
A New Strategy to Improve the Toughness of Epoxy Thermosets—By Introducing Poly(ether nitrile ketone)s Containing Phthalazinone Structures - PubMed Central. National Institutes of Health. Available at: [Link]
-
High performance toughened cyanate ester resin with low injection temperature for RTM process | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
-
Hybrid thermoset composites for improving fracture toughness - Monash University. Monash University. Available at: [Link]
-
Mechanisms to Increase Fracture Toughness of the Thermoset Polyester Polymer with Vinyl Ester Blend - wwjmer. Worldwide Journal of Multidisciplinary Engineering Research. Available at: [Link]
- Thermoplastic-toughened cyanate ester resin composites with low heat release properties - Google Patents. Google Patents.
-
(PDF) The toughening of cyanate-ester polymers. Part I Physical modification using particles, fibres and woven-mats - ResearchGate. ResearchGate. Available at: [Link]
-
The Power of Crosslinking: Enhancing Polymers with Diallyl Isocyanurate. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]
-
Characterization of Thermosets Part 20: Tensile Testing Part One - Polymer Innovation Blog. Polymer Innovation Blog. Available at: [Link]
-
Basics of Epoxy Flexibilizer | Effects, Usage, Examples, and More | DENACOL's Lab. Nagase ChemteX Corporation. Available at: [Link]
-
Tensile Testing of Reinforced Thermosetting Plastics - Intertek. Intertek. Available at: [Link]
-
Theoretical study on the reaction of triallyl isocyanurate in the UV radiation cross-linking of polyethylene - RSC Publishing. Royal Society of Chemistry. Available at: [Link]
-
MECHANICAL CHARACTERIZATION TESTING OF THERMOPLASTICS AND COMPOSITE MATERIALS | AdvanSES. AdvanSES. Available at: [Link]
-
An Assessment of ASTM E1922 for Measuring the Translaminar Fracture Toughness of Laminated Polymer Matrix Composite Materials - MDPI. MDPI. Available at: [Link]
-
Enhancing Mechanical Properties of Polymers through Nanoparticle Reinforcement - Hilaris Publisher. Hilaris Publisher. Available at: [Link]
-
Fracture Behaviors and Toughening Mechanisms in Polymeric Materials. University of Akron. Available at: [Link]
-
Tough combinatorial poly(urethane-isocyanurate) polymer networks and hydrogels synthesized by the trimerization of mixtures of NCO-prepolymers - PubMed. National Institutes of Health. Available at: [Link]
-
Nanoparticle Reinforced Polymers - PMC - NIH. National Institutes of Health. Available at: [Link]
-
Toughening of photo-curable polymer networks: a review - RSC Publishing. Royal Society of Chemistry. Available at: [Link]
-
50th Anniversary Perspective: Networks and Gels: Soft but Dynamic and Tough - Costantino Creton. ACS Publications. Available at: [Link]
-
Toughening Thermosets with Reactive Liquid Polymers. Polymer Innovation Blog. Available at: [Link]
-
Enabling Nanoparticle Networking in Semicrystalline Polymer Matrices - PubMed. National Institutes of Health. Available at: [Link]
-
Flexibilizers and Tougheners for Epoxy Resins - Session 36 - YouTube. YouTube. Available at: [Link]
-
Tough combinatorial poly(urethane-isocyanurate) polymer networks and hydrogels synthesized by the trimerization of mixtures of N - ResearchGate. ResearchGate. Available at: [Link]
-
Impact of the Curing Temperature on the Manufacturing Process of Multi-Nanoparticle-Reinforced Epoxy Matrix Composites - MDPI. MDPI. Available at: [Link]
-
Thermosets - Globe Composite Solutions. Globe Composite Solutions. Available at: [Link]
-
(PDF) Aliphatic isocyanurates and polyisocyanurate networks - ResearchGate. ResearchGate. Available at: [Link]
-
Use of Nanoparticles for Enhancing the Interlaminar Properties of Fiber-Reinforced Composites and Adhesively Bonded Joints—A Review - PMC - PubMed Central. National Institutes of Health. Available at: [Link]
-
Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics - MDPI. MDPI. Available at: [Link]
-
Reactive Resins and Systems - Schill+Seilacher „Struktol“ GmbH. Schill+Seilacher "Struktol" GmbH. Available at: [Link] Struktol_Epoxidharze_EN_web.pdf
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Technical Support Center: Troubleshooting Poor Adhesion in Diallyl Isocyanurate (DAIC) Based Coatings
Welcome to the technical support center for advanced coating formulations. This guide is designed for researchers and scientists encountering adhesion challenges when working with Diallyl Isocyanurate (DAIC) as a crosslinking agent. As a high-performance monomer, DAIC is prized for its ability to create coatings with exceptional thermal stability and chemical resistance.[1][2] However, achieving tenacious adhesion is a multifaceted challenge that requires a systematic approach to troubleshooting. This document provides in-depth, field-proven insights to diagnose and resolve adhesion failures in your experimental coatings.
Section 1: Understanding the Adhesion Mechanism with DAIC
Diallyl Isocyanurate's robust 1,3,5-triazine ring and dual allyl functional groups enable the formation of a dense, highly crosslinked polymer network upon curing.[2] This structure is key to its desirable properties but also places specific demands on the formulation and application process to ensure robust adhesion.
Successful adhesion is not a single phenomenon but a combination of forces:
-
Mechanical Interlocking: The coating physically gripping into the microscopic pores and profile of the substrate surface.[3]
-
Chemical Bonding: Covalent bonds forming between the coating and the substrate. This is the strongest form of adhesion and is often facilitated by adhesion promoters.[4]
-
Physical Adsorption: Weaker intermolecular forces, such as van der Waals forces, that depend on intimate contact between the coating and the substrate.[3]
Poor adhesion occurs when one or more of these mechanisms are compromised. The troubleshooting process, therefore, is a systematic investigation to identify and rectify the weak link in the system.
Section 2: A Systematic Guide to Troubleshooting Adhesion Failures
When an adhesion failure is observed, it is critical to avoid random adjustments. The following workflow provides a logical sequence for diagnosing the root cause.
Caption: A logical workflow for diagnosing the root cause of coating adhesion failure.
Q1: What is the nature of the adhesion failure?
Answer: The first step is to carefully observe where the coating is failing. This provides a crucial clue to the root cause.
| Failure Type | Description | Primary Investigation Path |
| Adhesive Failure | The coating peels cleanly away from the substrate. The back of the peeled coating and the substrate surface are both smooth. | This indicates a problem at the coating-substrate interface. Begin troubleshooting with Substrate Preparation (Step 2). |
| Cohesive Failure | The coating splits, leaving a layer of coating on the substrate and a layer on the peeled section. The failure occurs within the coating film itself. | This suggests the coating does not have sufficient internal strength. This can be due to formulation or curing issues. Begin with Formulation Review (Step 4) and Curing Process (Step 3). |
| Substrate Failure | The coating peels off, taking a layer of the substrate with it. | This is rare but indicates the substrate itself is weaker than the adhesive bond. The coating formulation is likely not the issue. |
Q2: Is the substrate properly prepared and receptive to the coating?
Answer: Over 80% of adhesion failures are linked to inadequate surface preparation.[5] The substrate must be clean and have sufficient surface energy to allow the liquid coating to wet it properly.
-
Surface Contamination: Microscopic layers of oil, grease, dust, or mold release agents will act as a barrier, preventing the intimate contact required for adhesion.[5][6]
-
Low Surface Energy: Many substrates, particularly plastics like polypropylene and TPO, have very low surface energy (typically <35 mN/m).[3][7] A liquid coating with higher surface tension will not spread out, leading to poor wetting and weak adhesion. The surface tension of the substrate should ideally be at least 10 mN/m higher than the surface tension of the liquid coating. For many UV coatings, a substrate surface tension below 32 mN/m can cause issues.[6][8]
Troubleshooting Protocol: Substrate Issues
-
Degrease and Clean: Thoroughly clean the substrate with a suitable solvent (e.g., isopropanol, acetone) that does not attack the substrate. Always perform a final wipe with a fresh, lint-free cloth.[9]
-
Measure Surface Energy: Use dyne pens or contact angle measurement to quantify the surface energy of the substrate. If it is below 38-40 mN/m, surface treatment is likely required.
-
Mechanical Abrasion: For metals and some rigid plastics, light abrasion with a fine-grit sandpaper (e.g., 320-400 grit) increases the surface area and provides a profile for mechanical interlocking.[9][10] Ensure all dust is removed after abrading.[5]
-
Surface Activation: For low-energy plastics, employ surface activation techniques like corona, plasma, or flame treatment to increase surface energy by introducing polar functional groups.[8][11]
-
Use a Primer: If surface treatment is not feasible, applying a thin layer of a suitable primer can act as a "tie coat" that bonds to both the substrate and the DAIC topcoat.[7][11]
Q3: Are the curing parameters sufficient to fully crosslink the DAIC?
Answer: Diallyl isocyanurate cures via a free-radical polymerization of its allyl groups. Incomplete curing is a primary cause of both cohesive failure and poor adhesion. An under-cured coating will have poor mechanical strength and may contain unreacted components that weaken the bond to the substrate.[11][12]
-
Insufficient UV Energy: The photoinitiator in the formulation requires a specific dose of UV energy (intensity x time) at the correct wavelength to generate enough free radicals to drive the polymerization to completion.[12]
-
Oxygen Inhibition: Oxygen in the atmosphere can quench free radicals at the surface of the coating, leading to a tacky or under-cured surface layer. While DAIC is less susceptible than many acrylates, it is still a factor.
-
Heat: While many DAIC systems are UV-cured, thermal energy can also be critical. Post-curing with heat can enhance crosslinking density and improve final properties, including adhesion.[13] Increased curing temperatures generally improve cross-linking and adhesion, up to a point where thermal degradation may occur.[14][15]
Troubleshooting Protocol: Curing Issues
-
Check UV Lamp Output: Use a radiometer to verify that the UV lamp is delivering the specified intensity and that the wavelength matches the absorption profile of your photoinitiator. Lamp intensity degrades over time.[12]
-
Optimize UV Dose: Systematically increase the exposure time or decrease the belt speed. A common starting point is to double the UV dose and check for adhesion improvement.
-
Reduce Film Thickness: A coating that is too thick may not allow UV light to penetrate to the bottom, preventing curing at the substrate interface.[12]
-
Consider Inert Atmosphere: If surface tackiness is an issue, curing under a nitrogen blanket can eliminate oxygen inhibition.
-
Introduce a Thermal Post-Cure: After UV curing, bake the coated part at a moderate temperature (e.g., 80-120°C) for 15-30 minutes. This can significantly improve adhesion and overall coating toughness.[13][14]
Q4: Is the coating formulation optimized for adhesion?
Answer: Even with a perfect substrate and cure, the formulation chemistry itself may be the limiting factor. The interaction between the DAIC crosslinker, the primary resin, and any additives is critical.
-
Internal Stress: All coatings shrink to some degree during curing. High shrinkage builds stress at the coating-substrate interface, which actively works against adhesion.[3] Formulations with very high crosslink density can sometimes generate high stress.
-
Lack of Bonding Moieties: The primary resins in the formulation may not have functional groups that can interact strongly with the substrate.
-
Incompatible Additives: Additives like defoamers or flow aids, while necessary, can sometimes migrate to the interface and interfere with adhesion if used at excessive levels.[11]
Troubleshooting Protocol: Formulation Issues
-
Incorporate an Adhesion Promoter: This is the most direct way to improve adhesion through formulation. Adhesion promoters are bifunctional molecules that act as a chemical bridge between the substrate and the coating resin.[4]
-
Organofunctional Silanes: Excellent for inorganic substrates like glass and metal. The silane end bonds to the substrate, and the organofunctional end (e.g., acrylate, epoxy) co-reacts with the coating.[13][16]
-
Chlorinated Polyolefins (CPOs): The standard choice for promoting adhesion to polypropylene and TPO substrates.[7]
-
Phosphate Esters: Often used to improve adhesion to various metal substrates.
-
Caption: Mechanism of a silane adhesion promoter creating a chemical bridge.
-
Adjust DAIC Concentration: While DAIC improves hardness and resistance, excessively high levels can sometimes lead to a brittle coating with high shrinkage stress. Try reducing the DAIC concentration by 5-10% and replacing it with a more flexible oligomer to see if adhesion improves.
-
Review Additive Levels: Reduce the concentration of surfactants, flow aids, and defoamers to the lowest effective level.
-
Incorporate a Dual-Cure System: Formulating a system that uses both UV and a secondary thermal or moisture cure can significantly enhance adhesion, especially on complex substrates.[17] The secondary cure mechanism can continue after the initial UV set, reducing stress and improving bonding.
Section 3: Frequently Asked Questions (FAQs)
Q: My coating passes the initial adhesion test but fails after a few days or after humidity exposure. Why? A: This is a classic sign of poor moisture resistance at the interface. Water molecules can penetrate the coating and disrupt the adhesive bonds, especially weaker physical bonds. To resolve this, you must create a more robust, water-resistant chemical bond. The best solution is typically the incorporation of a silane adhesion promoter, which forms strong, hydrolysis-resistant bonds to the substrate.[13] Also, ensure the coating is fully cured, as residual unreacted materials can be hydrophilic and attract water to the interface.[11]
Q: What is the best method for testing the adhesion of my experimental coatings? A: The most common and practical method in a research setting is the Cross-Hatch Adhesion Test (ASTM D3359). It is a qualitative test that is fast and requires minimal equipment. For quantitative and more rigorous analysis, Pull-Off Adhesion Testing (ASTM D4541) is the standard. This method measures the force required to pull a test dolly off the coated surface, providing a precise value (e.g., in psi or MPa) for the adhesive strength.[18]
Q: Can I use DAIC in a coating for a flexible substrate? A: Yes, but formulation is key. Because DAIC creates a very hard, rigid network, it must be balanced with flexible oligomers and polymers in the formulation to prevent the coating from cracking or delaminating when the substrate is bent. The challenge is to achieve the desired flexibility without compromising the chemical resistance and thermal stability benefits of the DAIC.
Section 4: Standardized Testing Protocol
Protocol 1: Cross-Hatch Adhesion Test (based on ASTM D3359, Method B)
This protocol provides a rapid means to assess the adhesion of coatings on substrates.
Methodology:
-
Preparation: Ensure the coated sample has been cured and conditioned for at least 24 hours at ambient temperature.
-
Incision: Place the sample on a firm, level surface. Using a sharp utility knife or a specialized cross-hatch cutting tool, make a series of six parallel cuts through the coating down to the substrate. The cuts should be approximately 20 mm (3/4 in) long and spaced 2 mm apart.
-
Grid Formation: Make a second set of six parallel cuts at a 90-degree angle to the first set to create a grid pattern of 25 squares.
-
Cleaning: Gently brush the grid area with a soft brush to remove any detached flakes or ribbons of coating.
-
Tape Application: Select a pressure-sensitive tape with appropriate adhesion (as specified in the ASTM standard). Cut a piece of tape approximately 75 mm (3 in) long. Center the tape over the grid and press it down firmly with a fingertip or pencil eraser to ensure good contact.
-
Tape Removal: Within 90 seconds of application, grasp the free end of the tape and pull it off rapidly at an angle as close to 180 degrees as possible.
-
Inspection: Examine the grid area for removal of coating squares. Classify the adhesion according to the following scale:
-
5B: The edges of the cuts are completely smooth; none of the squares of the lattice is detached.
-
4B: Small flakes of the coating are detached at intersections; less than 5% of the area is affected.
-
3B: Small flakes of the coating are detached along edges and at intersections of cuts. The area affected is 5 to 15% of the lattice.
-
2B: The coating has flaked along the edges and on parts of the squares. The area affected is 15 to 35% of the lattice.
-
1B: The coating has flaked along the edges of cuts in large ribbons and whole squares have detached. The area affected is 35 to 65% of the lattice.
-
0B: Flaking and detachment worse than Grade 1B.
-
Interpretation: For high-performance applications, a result of 4B or 5B is typically required. Results of 3B or lower indicate a significant adhesion problem that requires troubleshooting.
References
- ACTEGA EMEA.
- CymitQuimica.
- ACTEGA EMEA.
- Permabond. Troubleshooting Common UV Adhesive Curing Issues.
- Aron Alpha. Overcoming Challenges: Troubleshooting Common Issues with UV Cure Silicone Adhesive.
- Green Chemicals.
- Chem-Impex.
- SpecialChem. Adhesion Promoters for Coatings: Chemistry, Types, Slection Tips, and More.
- MDPI.
- Effects of dual cure and surface treatments on coating adhesion to different SMC substr
- MAFLON S.p.A. CROSSLINKERS.
- SpecialChem.
- Matthews Paint.
- Diva-Portal.org.
- Eastman.
- Lubrizol. Adhesion Promoters.
- Sun Coating Company.
- Diva-portal.org.
- UL Prospector.
- SpecialChem.
- ResearchGate.
- PMC.
- Arrow@TU Dublin.
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- 2. chemimpex.com [chemimpex.com]
- 3. ulprospector.com [ulprospector.com]
- 4. specialchem.com [specialchem.com]
- 5. suncoating.com [suncoating.com]
- 6. Troubleshooting I Adhesion Problems with UV Coatings | ACTEGA 南美州 [actega.com]
- 7. Adhesion Promoters | Coatings and Inks | Eastman [eastman.com]
- 8. Troubleshooting I Adhesion Problems with UV Coatings | ACTEGA EMEA [actega.com]
- 9. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]
- 10. trends.directindustry.com [trends.directindustry.com]
- 11. How to Improve Adhesion in UV Coatings(Section 3) - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 12. padhesive.com [padhesive.com]
- 13. diva-portal.org [diva-portal.org]
- 14. Investigating the effect of curing temperature on the corrosion resistance of epoxy-based composite coatings for aluminium alloy 7075 in artificial seawater - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. diva-portal.org [diva-portal.org]
Technical Support Center: Reaction Kinetics of Diallyl Isocyanurate (DAIC) in Copolymerization
Welcome to the technical support center for researchers, scientists, and drug development professionals working with diallyl isocyanurate (DAIC). DAIC is a highly functional monomer valuable for imparting thermal stability, chemical resistance, and crosslinking capabilities to polymers. However, its unique trifunctional structure (two allyl groups and a bulky isocyanurate ring) introduces specific challenges in controlling polymerization kinetics.
This guide is designed to provide practical, in-depth solutions to common experimental issues and answer fundamental questions about the reaction kinetics of DAIC in copolymerization. We will move beyond simple procedural lists to explain the causality behind the phenomena you observe, ensuring your experiments are both successful and well-understood.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges encountered during the free-radical copolymerization of DAIC. The question-and-answer format is designed to help you quickly diagnose and solve problems at the bench.
Q1: My polymerization is extremely slow or has stalled at a very low monomer conversion. What is the underlying cause and how can I fix it?
A1: This is the most common issue when working with allyl monomers like DAIC. The primary cause is degradative chain transfer .[1] An active polymer radical, instead of propagating by adding another monomer, abstracts a hydrogen atom from one of DAIC's allyl groups. This creates a stable, less reactive allylic radical that is slow to re-initiate a new polymer chain, effectively terminating the kinetic chain.[1][2]
Solutions:
-
Increase Initiator Concentration: A higher concentration of primary radicals can help overcome the slow re-initiation rate of the allylic radicals. Start with a systematic increase (e.g., 50-100% higher than a typical vinyl polymerization) and monitor the effect on conversion and molecular weight.
-
Optimize Temperature: Increasing the reaction temperature will increase the decomposition rate of the initiator, providing more radicals. However, be cautious, as higher temperatures can also increase the rate of chain transfer. An optimal temperature window must be determined empirically for your specific system.
-
Choose a High-Efficiency Initiator: Select an initiator with a high radical generation efficiency in your chosen solvent and temperature range. Azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are common starting points.
Q2: The reaction mixture gelled prematurely, long before reaching high conversion. How can I delay the gel point?
A2: Premature gelation occurs when an infinite polymer network forms throughout the solution, a phenomenon known as the gel point.[3] With a difunctional monomer like DAIC, every incorporated unit is a potential branch point. The bulky isocyanurate structure can also cause intermolecular chain entanglement, further promoting network formation.[4]
Solutions:
-
Reduce Monomer Concentration: Working in a more dilute solution increases the distance between growing polymer chains, favoring intramolecular cyclization over intermolecular crosslinking.[5] This delays the onset of gelation.
-
Control the Feed Ratio: If copolymerizing with a monovinyl monomer, use a lower molar fraction of DAIC in the initial feed. A semi-batch process, where DAIC is added gradually over time, can also be effective in keeping its instantaneous concentration low.
-
Incorporate a Chain Transfer Agent (CTA): A CTA like dodecanethiol can be used to intentionally limit the molecular weight of the primary chains, thus requiring a higher conversion to reach the critical gel point. This must be balanced, as it will also reduce the overall molecular weight of your final polymer.
Below is a decision tree to guide your troubleshooting process for premature gelation.
Caption: Troubleshooting workflow for premature gelation.
Q3: My copolymer composition seems inconsistent with the monomer feed ratio. Why is this happening?
A3: This issue stems directly from the fundamental principles of copolymerization kinetics, governed by monomer reactivity ratios (r₁ and r₂) .[6][7] The reactivity ratio for a given monomer is the ratio of the rate constant for adding itself to a growing chain versus the rate constant for adding the other comonomer. It is highly unlikely that DAIC (M₁) and your comonomer (M₂) will have identical reactivities towards the two types of growing radicals in the system. If one monomer is consumed faster than the other, the composition of the monomer feed will drift over time, leading to a corresponding drift in the copolymer composition. This produces compositionally heterogeneous polymer chains.
Solutions:
-
Maintain Low Conversion: For kinetic studies and for producing homogenous material, it is critical to stop the reaction at low total conversion (<10%).[8] In this range, the monomer feed ratio has not changed significantly, and the resulting copolymer composition is representative of the initial feed conditions.
-
Use the Copolymerization Equation: To predict the copolymer composition at a given feed ratio, you must first determine the reactivity ratios for your specific monomer pair. Once known, the Mayo-Lewis equation can be used to predict the instantaneous copolymer composition.[7]
-
Consider a Semi-Batch Reactor: For large-scale synthesis where compositional homogeneity is key, a semi-batch approach is recommended. The more reactive monomer is added to the reactor gradually over the course of the reaction to maintain a constant monomer ratio in the polymerization medium.
Frequently Asked Questions (FAQs)
This section provides authoritative answers to fundamental questions about the kinetics and mechanisms of DAIC copolymerization.
Q1: What are the key kinetic pathways involved in the free-radical copolymerization of DAIC?
A1: The copolymerization of DAIC is more complex than that of a simple monovinyl monomer. Four primary processes occur simultaneously and compete with each other:
-
Propagation: The addition of a monomer (either DAIC or the comonomer) to the growing radical chain, which leads to polymer growth.
-
Cyclization: An intramolecular reaction where the radical end of a chain containing a DAIC unit attacks the second, pendant allyl group on the same DAIC unit. This forms a cyclic structure within the polymer backbone.[5][9] This process is favored in dilute solutions.
-
Crosslinking (Intermolecular Reaction): The radical end of one polymer chain attacks a pendant allyl group on a different polymer chain. This is what leads to branching and, eventually, gelation.[3] This process is favored in concentrated solutions.
-
Degradative Chain Transfer: Abstraction of an allylic hydrogen from a DAIC monomer by a growing radical, which temporarily halts chain growth.[1][2]
Caption: Experimental workflow for determining reactivity ratios.
Quantitative Data & Reference Tables
Precise kinetic data for DAIC copolymerization is often system-dependent. However, understanding the general implications of reactivity ratios is crucial.
Table 1: Troubleshooting Summary for DAIC Copolymerization
| Problem | Primary Cause(s) | Recommended Solutions |
|---|---|---|
| Slow/Stalled Reaction | Degradative Chain Transfer, Steric Hindrance | Increase initiator concentration, Optimize temperature |
| Premature Gelation | High DAIC concentration, High molecular weight | Reduce monomer concentration, Lower DAIC feed ratio, Use a CTA |
| Inconsistent Composition | Different monomer reactivities (r₁ ≠ r₂) | Work at low conversion, Determine reactivity ratios, Use semi-batch |
| Insoluble Product | Crosslinking beyond the gel point | Analyze pre-gel samples, Perform sol-gel analysis, Use solid-state NMR |
Table 2: Interpreting Reactivity Ratio (r₁, r₂) Products
| Condition | Copolymer Type | Description & Implication for DAIC (M₁) Systems |
|---|---|---|
| r₁r₂ ≈ 1 | Ideal / Random | The two radical types show no preference for either monomer. Monomer units are arranged randomly along the chain, closely following feed composition. [6] |
| r₁r₂ ≈ 0 | Alternating | Each radical strongly prefers to add the other monomer. This leads to a highly alternating ...-M₁-M₂-M₁-M₂-... structure. [1] |
| r₁ > 1, r₂ < 1 | Blocky (M₁ rich) | The M₁ radical prefers to add M₁, and the M₂ radical also prefers to add M₁. The copolymer will be enriched in M₁ relative to the feed. [6] |
| r₁ < 1, r₂ > 1 | Blocky (M₂ rich) | Both radical types prefer to add M₂. The copolymer will be enriched in M₂ relative to the feed, and DAIC incorporation will be difficult. [6]|
References
- Barson, C.A., Bevington, J.C., & Hunt, B.J. (1998).
- Di-hexadecanol maleic/Triallyl isocyanurate cross-linked copolymer as solid-solid phase change materials. (2018).
- Qiu, J., Wang, Y., & Xing, H. (2017). Crystallization, Mechanical, and Antimicrobial Properties of Diallyl Cyanuric Derivative-Grafted Polypropylene. Polymers, 9(12), 683.
- Cross-Validation of Polymerization Kinetics: A Comparative Study of Diallyl Hexahydrophthalate and Altern
- Synthesis and characterization of copolymers of diisocyan
- Matsumoto, A., Watanabe, K., Matsumoto, T., Aota, H., Hirabayashi, M., Kameyama, A., & Nakanishi, T. (1998). Polymerization of Diallyl Alkyl Isocyanurates. Journal of Macromolecular Science, Part A, 35(11), 1889-1893.
- Graphical Abstracts. (n.d.). Division of Polymer Chemistry (POLY).
- The Influence of Constraints on Gelation in a Controlling/Living Copolymerization Process. (2023). Polymers, 15(3), 735.
- Theoretical study on the reaction of triallyl isocyanurate in the UV radiation cross-linking of polyethylene. (2018). RSC Advances, 8(30), 16811-16819.
- Reactivity ratios and copolymer composition. (n.d.). Intro to Polymer Science Class Notes.
- Free radical polymerization of unconjugated dienes III. N‐allylacrylamide in methanol. (1976). Die Makromolekulare Chemie, 177(9), 2779-2788.
- Safaev, U.A., Khodjaev, Sh.F., & Ziyaeva, M.A. (2019). Study of radical polymerization of diallyl monomer based on allyl bromide and piperidine. E3S Web of Conferences, 97, 02026.
- Matsumoto, A., Kubo, T., Yamakawa, T., & Nakanishi, T. (1999). Specific polymerization behavior of triallyl isocyanurate. XVIII. restricted growth of network structure by the rigidity of primary polymer chain. Die Angewandte Makromolekulare Chemie, 268(1), 43-48.
- Introduction to Polymers - Lecture 7.
- FREE RADICAL POLYMERIZATION. (n.d.).
- Matsumoto, A., Inoue, H., Matsumoto, T., & Oiwa, M. (1990). Steric effect on the radical polymerization of triallyl isocyanurate: possibility of chain length enlargement in allyl polymerization. European Polymer Journal, 26(6), 661-665.
- Triallyl cyanurate copolymerization delivered nonflammable and fast ion conducting elastic polymer electrolytes. (2021). Journal of Materials Chemistry A, 9(38), 21857-21866.
- Accurate Determination of Reactivity Ratios for Copolymerization Reactions with Reversible Propag
- Reaction kinetics and properties of MDI base poly (urethane-isocyanurate) network polymers. (2021). Scientific Reports, 11(1), 17228.
- Polymerization of diallyl phthalate and gelation of poly(diallyl phthalate) by copolymerization with styrene. (1970). Die Makromolekulare Chemie, 132(1), 195-207.
- Synthesis, Characterization and Reactivity Ratio Study of Poly(di(tri-n-butyltin) citraconate-co-N-vinylimidazole). (2012). International Journal of Molecular Sciences, 13(12), 16292-16303.
- MEASUREMENTS OF MONOMER REACTIVITY RATIOS FOR COPOLYMERIZATION OF STYRENE AND METHYL METHACRYLATE IN CARBON DIOXIDE
- Fabrication of Thixotropic Polymeric Gel System and Its Gelation Mechanism. (2024). Gels, 10(5), 329.
- Diallyl Isocyanur
- How to avoid the trimerization of Isocyanate-functionalized prepolymers? (2022).
- Kinetics of the Aqueous-Phase Copolymerization of MAA and PEGMA Macromonomer: Influence of Monomer Concentration and Side Chain Length of PEGMA. (2020). Polymers, 12(11), 2689.
- Diallyl Propyl Isocyanurate. (n.d.). Tokyo Chemical Industry Co., Ltd.
- Effects of Composition and Reactivity on the Reaction Kinetics of Dimethacrylate/Dimethacrylate Copolymerizations. (2004). Macromolecules, 37(18), 6755-6763.
- Polymerization of Blocked Isocyanate Functional Polymer Surfaces and Post-Polymerization Modification By Thiol-Isocyanate Reacti. (n.d.). The Aquila Digital Community.
- Bartlett, P.D., & Altschul, R. (1945). The Polymerization of Allyl Compounds. II. Preliminary Kinetic Study of the Peroxide-Induced Polymerization of Allyl Acetate. Journal of the American Chemical Society, 67(5), 816-822.
- Application Notes and Protocols for the Copolymerization of Diallyl Succinate with Vinyl Monomers. (n.d.). Benchchem.
- Kinetics and Modeling of Aqueous Phase Radical Homopolymerization of 3-(Methacryloylaminopropyl)trimethylammonium Chloride and its Copolymerization with Acrylic Acid. (2015).
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Validation & Comparative
A Senior Application Scientist's Guide: Comparing Diallyl Isocyanurate and Triallyl Isocyanurate as Crosslinking Agents
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a crosslinking agent is a pivotal decision in polymer science, dictating the ultimate performance characteristics of the end material. Among the class of high-performance additives, allyl isocyanurates are distinguished for their ability to impart exceptional thermal and mechanical stability. This guide offers an in-depth, objective comparison between two prominent members of this family: Diallyl Isocyanurate (DAIC) and Triallyl Isocyanurate (TAIC). Our goal is to move beyond surface-level data, providing a causal analysis of their performance differences, grounded in experimental evidence, to empower researchers in making informed decisions for their specific applications.
The Decisive Factor: A Tale of Two and Three Allyl Groups
The core difference between DAIC and TAIC, and the primary determinant of their distinct behaviors, is the number of reactive allyl groups attached to the stable isocyanurate ring. This structural variance directly influences functionality, crosslink density, and the resulting network architecture.
-
Diallyl Isocyanurate (DAIC): As a difunctional crosslinking agent, DAIC possesses two allyl groups. The isocyanurate ring also contains a nitrogen-hydrogen (N-H) bond, which can participate in or influence side reactions, adding another layer of complexity to the cure chemistry.
-
Triallyl Isocyanurate (TAIC): With three allyl groups, TAIC is a trifunctional crosslinking agent.[1] This higher functionality enables the formation of a more densely crosslinked, three-dimensional network compared to DAIC, which is fundamental to its high-performance characteristics.[2]
The following diagram illustrates this key structural distinction.
Caption: Structural functionality of Diallyl Isocyanurate vs. Triallyl Isocyanurate.
Unpacking the Cure: Mechanism and Rheological Behavior
Both DAIC and TAIC are typically employed as coagents in peroxide-initiated free-radical crosslinking. The peroxide decomposes at elevated temperatures to form radicals, which then abstract hydrogen atoms from the polymer backbone, creating polymer radicals. These polymer radicals can then react with the allyl groups of the coagent, forming a stable, covalently crosslinked network.
The trifunctionality of TAIC leads to a more efficient and rapid network formation.[2] This is quantitatively observed in the curing characteristics, which can be precisely measured using a Moving Die Rheometer (MDR).
Experimental Workflow: Comparative Cure Analysis via MDR
To objectively assess the curing performance of DAIC and TAIC, a standardized rheological analysis is indispensable. This self-validating system provides critical data on processing safety and cure efficiency.
Caption: Experimental workflow for rheological comparison of crosslinking agents.
Data Interpretation and Causality:
The following table summarizes the expected outcomes from an MDR analysis, explaining the causal links between functionality and performance.
| Parameter | Description | Expected Outcome (TAIC vs. DAIC) | Rationale |
| MH (Max Torque) | Correlates to the stiffness and crosslink density of the cured material. | TAIC > DAIC | TAIC's three allyl groups create a higher number of crosslinks, resulting in a denser, stiffer network.[3] |
| ΔS (MH - ML) | Represents the extent of crosslinking (state of cure). | TAIC > DAIC | Reflects the greater overall increase in crosslink density achieved with the trifunctional coagent. |
| ts2 (Scorch Time) | Time to the onset of vulcanization; a measure of processing safety. | TAIC < DAIC | The higher reactivity and greater number of reaction sites in TAIC can lead to a faster initiation of the crosslinking process. |
| t90 (Optimum Cure Time) | Time to reach 90% of maximum torque; indicates cure speed. | TAIC < DAIC | The higher concentration of reactive allyl groups in TAIC accelerates the rate of the crosslinking reaction, reducing the time needed to achieve a fully cured state.[4] |
Performance in Practice: Impact on Final Material Properties
The differences in crosslink density and network structure established during curing translate directly to the macroscopic properties of the final polymer. TAIC consistently imparts superior performance, particularly in demanding applications.
A study evaluating crosslinking coagents in high-consistency silicone rubber (HCR) demonstrated that TAIC provided the largest increase in durometer (hardness) and a significant boost in modulus compared to other coagents.[5] This is a direct result of the high crosslink density it imparts.
Comparative Performance Data Summary
| Property | Diallyl Isocyanurate (DAIC) | Triallyl Isocyanurate (TAIC) | Scientific Justification |
| Tensile Strength & Modulus | Good Improvement | Excellent Improvement | TAIC's higher crosslink density more effectively restricts polymer chain mobility, leading to a stiffer material that can withstand greater stress before failure.[6][7] |
| Hardness (Durometer) | Increased Hardness | Substantially Increased Hardness | The dense, rigid network formed by TAIC results in a harder material, as evidenced in studies on HCR silicone.[5] |
| Thermal Stability | Enhanced | Superior | The highly stable isocyanurate ring, combined with a dense covalent network, provides exceptional resistance to thermal degradation. TAIC-crosslinked materials can often be used at temperatures up to 180°C.[7] |
| Compression Set | Good Resistance | Excellent Resistance | The robust and stable three-dimensional network created by TAIC allows for better elastic recovery after prolonged compressive stress, a critical property for seals and gaskets.[8] |
| Chemical Resistance | Good | Excellent | The tightly crosslinked structure minimizes free volume and provides fewer pathways for chemical ingress, making TAIC-crosslinked polymers highly resistant to solvents and other chemicals.[4] |
Standardized Protocol for Mechanical Property Evaluation
To validate these performance differences in a laboratory setting, the following protocol is recommended.
-
Compound Formulation: Prepare two identical polymer formulations (e.g., EPDM, CPE, or EVA). To one, add a specified loading of DAIC (e.g., 2 phr), and to the other, add the same loading of TAIC. A constant level of a suitable peroxide initiator (e.g., dicumyl peroxide) should be used in both.
-
Mixing: Homogeneously mix each compound using a two-roll mill or an internal mixer, ensuring consistent processing parameters.
-
Molding and Curing: Compression mold sheets of each compound. The curing time and temperature should be determined from the MDR data (e.g., t90 at 170°C) to ensure an optimal state of cure for both materials.
-
Specimen Preparation: Die-cut standardized test specimens from the cured sheets according to relevant ASTM standards (e.g., ASTM D412 for tensile testing, ASTM D2240 for hardness).
-
Mechanical Testing:
-
Conduct tensile tests using a universal testing machine to determine tensile strength, modulus of elasticity, and elongation at break.
-
Measure Shore A or D hardness using a durometer.
-
Evaluate compression set according to ASTM D395 by subjecting specimens to a constant deflection at an elevated temperature for a specified time.
-
Application-Driven Selection: A Rationale for Choice
The decision to use DAIC or TAIC is ultimately dictated by the performance requirements of the final product and the processing constraints of the manufacturing environment.
Caption: Decision framework for selecting DAIC vs. TAIC based on application needs.
-
Choose Triallyl Isocyanurate (TAIC) for Maximum Performance: When the application demands the highest levels of heat resistance, mechanical strength, and chemical durability, TAIC is the unequivocal choice. It is widely used in high-performance applications such as automotive components, industrial hoses, wire and cable insulation, and as a modifier for resins like unsaturated polyesters and epoxies.[4][9]
-
Consider Diallyl Isocyanurate (DAIC) for Balanced Properties and Processing: DAIC serves as an effective crosslinking agent that provides a significant enhancement of properties over uncured polymers. It is a suitable choice for applications where the ultimate performance of TAIC is not required, and where a wider processing window (longer scorch time) may be advantageous for complex manufacturing processes.
Conclusion
In the comparative analysis of diallyl isocyanurate and triallyl isocyanurate, the trifunctional nature of TAIC establishes it as the higher-performing crosslinking agent. Its ability to generate a denser crosslink network results in demonstrably superior mechanical properties, thermal stability, and chemical resistance. While DAIC is a capable crosslinking agent for moderately demanding applications, TAIC is the material of choice for environments where performance and reliability are critical. This guide, grounded in the fundamental principles of polymer chemistry and supported by experimental observations, should serve as a valuable resource for the judicious selection and application of these versatile coagents in your research and development endeavors.
References
- Google Patents. (n.d.). EP2380928A2 - Trisalkenyl(iso)cyanurate cross linking agents and process for producing crosslinked organic polymers.
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Pentasil. (n.d.). Fundamentals of Curing Elastomers with Peroxides and Coagents I: Coagent Structure - Property Relationships. Retrieved from [Link]
- Google Patents. (n.d.). JP2021152142A - Triallyl isocyanurate polymer, method for producing the same, curable composition and polymer molding.
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ResearchGate. (2014). The mechanism of triallylcyanurate as a coagent in EPDM peroxide vulcanization. Retrieved from [Link]
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MDPI. (2022). Effects of crosslinking on thermal and mechanical properties of polyurethanes. Retrieved from [Link]
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ACE Laboratories. (n.d.). Evaluation of Crosslinking Co-Agents in HCR Silicone. Retrieved from [Link]
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ResearchGate. (2018). Products and reaction mechanism of peroxide cure of EP(D)M; note. Retrieved from [Link]
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VTechWorks. (2022). The Effect of Cross-Linking Type on EPDM Elastomer Dynamics and Mechanical Properties. Retrieved from [Link]
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MDPI. (2023). The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin. Retrieved from [Link]
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2017 ERP System. (2017). TRIALLYL ISOCYANURATE AS A CROSS-LINKING AGENT. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Crosslinker energy landscape effects on dynamic mechanical properties of ideal polymer hydrogels. Retrieved from [Link]
-
ResearchGate. (2019). Effect of crosslinking on properties of polyurethane elastomers. Retrieved from [Link]
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National Institute of Environmental Health Sciences. (n.d.). Nomination Background: Triallyl isocyanurate (CASRN: 1025-15-6). Retrieved from [Link]
-
Elastomers and Composites. (2022). Effect of Cross-Linking Characteristic on the Physical Properties and Storage Stability of Acrylic Rubber. Retrieved from [Link]
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ResearchGate. (2010). Rheological Evaluation of the Isothermal Cure Characteristics of Medical Grade Silicone Elastomers. Retrieved from [Link]
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ResearchGate. (2014). Studies on the Cure Characteristics of Elastomer Blends. Retrieved from [Link]
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MDPI. (2020). The Influence of Curing Systems on the Cure Characteristics and Physical Properties of Styrene–Butadiene Elastomer. Retrieved from [Link]
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ARP Materials Inc. (n.d.). TAC/TAIC - Additive Products. Retrieved from [Link]
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University of Twente. (2007). NOVEL CO-AGENTS FOR IMPROVED PROPERTIES IN PEROXIDE CURE OF SATURATED ELASTOMERS. Retrieved from [Link]
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A Comparative Performance Analysis of 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione (DATAT) and Divinylbenzene (DVB) as Crosslinking Agents
In the realm of polymer science, the strategic selection of a crosslinking agent is paramount to tailoring the macroscopic properties of the final material. This guide provides an in-depth, objective comparison of two prominent crosslinking agents: 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione (DATAT) and Divinylbenzene (DVB). This analysis is designed for researchers, scientists, and drug development professionals seeking to optimize polymer networks for applications demanding high performance in terms of mechanical strength, thermal stability, and chemical resistance.
Introduction: The Critical Role of Crosslinking
Crosslinking transforms linear polymer chains into a three-dimensional network, a process that fundamentally enhances the material's performance characteristics. The choice of crosslinker dictates the density and nature of these network junctions, thereby influencing properties such as stiffness, toughness, and thermal resilience.[1] While both DATAT and DVB are effective crosslinking agents, their distinct chemical structures give rise to significant differences in their performance profiles.
Divinylbenzene (DVB) is a well-established, aromatic crosslinking agent widely used in the production of materials like polystyrene-based resins for ion exchange and chromatography.[2] Its rigid benzene core imparts exceptional stiffness and thermal stability to the polymer matrix.[1]
This compound (DATAT) , also known as Diallyl Isocyanurate, is a trifunctional crosslinking agent (although the 1,3-diallyl version is bifunctional) featuring a heterocyclic triazine core with reactive allyl groups.[3] This structure offers a unique combination of thermal stability and mechanical property enhancement.[4]
At a Glance: Key Performance Differences
| Property | This compound (DATAT) | Divinylbenzene (DVB) |
| Chemical Structure | Heterocyclic triazine ring with two allyl functional groups | Benzene ring with two vinyl functional groups |
| Functionality | Bifunctional | Bifunctional |
| Reactivity | Allyl groups exhibit different reactivity compared to vinyl groups, potentially leading to more controlled polymerization. | Vinyl groups are highly reactive in free-radical polymerization. |
| Mechanical Properties | Significantly improves tensile strength and modulus, can enhance toughness without excessive brittleness.[4] | Substantially increases modulus and hardness, often leading to more brittle materials at higher concentrations.[5] |
| Thermal Stability | The triazine ring contributes to excellent thermal stability.[4] | The aromatic nature provides high thermal stability and promotes char formation upon degradation.[6] |
| Flexibility | The aliphatic nature of the allyl groups can impart a degree of flexibility to the crosslink. | The rigid benzene ring results in a very stiff and inflexible crosslink. |
In-Depth Performance Comparison
Mechanical Properties
The incorporation of crosslinking agents dramatically alters the mechanical behavior of polymers. The choice between DATAT and DVB can be guided by the desired balance of stiffness, strength, and toughness.
Divinylbenzene (DVB): The rigid aromatic structure of DVB leads to a significant increase in the storage modulus and hardness of the resulting polymer.[7] As the concentration of DVB increases in a polymer like polystyrene, the material becomes progressively stiffer and more resistant to deformation.[5] However, this increased rigidity often comes at the cost of reduced elongation at break, resulting in a more brittle material, particularly at higher crosslinking densities.[5]
This compound (DATAT): DATAT is also highly effective at enhancing the mechanical strength of polymers.[3] The presence of the triazine ring contributes to the overall network stability. Notably, the allyl groups of DATAT can lead to a more controlled crosslinking process compared to the vinyl groups of DVB. This can result in a polymer network that exhibits improved tensile strength and modulus without a drastic increase in brittleness, offering a better balance of properties for certain applications.[4]
A qualitative comparison suggests that while both crosslinkers increase strength and stiffness, DATAT may offer a superior profile for applications where toughness and resistance to fracture are as critical as rigidity.
Thermal Stability
The ability of a crosslinked polymer to withstand elevated temperatures is a critical performance metric for many advanced applications.
Divinylbenzene (DVB): The aromatic nature of DVB is a key contributor to its ability to enhance the thermal stability of polymers.[1] Crosslinking with DVB significantly raises the glass transition temperature (Tg) of polymers like polystyrene.[8] Furthermore, during thermal degradation, the benzene rings can promote the formation of a stable char layer, which can act as a thermal barrier and slow down further decomposition.[6]
This compound (DATAT): The heterocyclic triazine ring in DATAT is inherently thermally stable. Consequently, its incorporation into a polymer network significantly boosts the material's resistance to thermal degradation.[4] Polymers crosslinked with triazine-based monomers, such as the closely related triallyl isocyanurate (TAIC), have demonstrated marked improvements in their decomposition temperatures.[4]
Both DVB and DATAT are excellent choices for enhancing thermal stability. The selection may depend on the specific polymer matrix and the desired degradation pathway.
Experimental Data Summary
The following tables summarize experimental findings from the literature on the performance of DVB and provide a qualitative assessment for DATAT based on available information for it and structurally similar compounds like TAIC.
Table 1: Effect of Divinylbenzene (DVB) on the Mechanical Properties of Polystyrene
| DVB Content (wt%) | Storage Modulus (E') | Impact on Brittleness | Reference |
| 0 | Baseline | Low | [7] |
| 5.0 | Increased | Moderate increase | [5] |
| 21.3 | Significantly Increased | High | [5] |
| 55.3 | Very Significantly Increased | Very High | [5] |
Table 2: General Impact of Crosslinkers on Polymer Thermal Properties
| Crosslinker | Effect on Glass Transition Temp (Tg) | Effect on Decomposition Temp | Char Formation | Reference |
| Divinylbenzene (DVB) | Markedly Increases | Significantly Increases | Promotes | [6][8] |
| DATAT/TAIC | Increases | Significantly Increases | Contributes to stability | [4] |
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. Below are representative methodologies for the synthesis and characterization of polymers crosslinked with DATAT and DVB.
Synthesis of Crosslinked Polymer Beads via Suspension Polymerization
This protocol describes a general method for preparing crosslinked polystyrene beads with DVB. A similar approach can be adapted for other vinyl monomers and crosslinkers like DATAT.
Caption: Workflow for suspension polymerization.
Step-by-Step Methodology:
-
Aqueous Phase Preparation: Dissolve a suspension stabilizer (e.g., polyvinyl alcohol) in deionized water in a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet.
-
Organic Phase Preparation: In a separate beaker, dissolve the initiator (e.g., azobisisobutyronitrile, AIBN) in a mixture of the monomer (e.g., styrene) and the crosslinking agent (DVB or DATAT) at the desired molar ratio.
-
Dispersion: Add the organic phase to the aqueous phase in the reactor with vigorous stirring to form a stable suspension of monomer droplets.
-
Polymerization: Heat the reactor to the desired temperature (typically 70-90°C) under a nitrogen atmosphere to initiate polymerization. Maintain the temperature and stirring for a specified period (e.g., 8-24 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the resulting polymer beads and wash them thoroughly with hot water and then with a suitable solvent (e.g., methanol) to remove unreacted monomers and initiator.
-
Drying: Dry the polymer beads in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
Characterization of Crosslinked Polymers
This method provides a quantitative measure of the degree of crosslinking.[9]
Caption: Measurement of gel fraction and swelling ratio.
Calculations:
-
Gel Fraction (%) = (W_d / W_i) * 100
-
Swelling Ratio = (W_s - W_d) / W_d
TGA is used to evaluate the thermal stability of the crosslinked polymers.[4]
Procedure:
-
Place a small, accurately weighed sample (5-10 mg) of the polymer into a TGA sample pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
Record the weight loss as a function of temperature. The onset of decomposition and the temperature at maximum weight loss are key parameters for comparison.
DMA measures the viscoelastic properties of the material, including the storage modulus (E') and the glass transition temperature (Tg).[10]
Procedure:
-
Prepare a rectangular specimen of the crosslinked polymer with defined dimensions.
-
Mount the specimen in the DMA instrument.
-
Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) while ramping the temperature.
-
The storage modulus (a measure of stiffness) and tan delta (the ratio of loss modulus to storage modulus, the peak of which is often used to determine Tg) are recorded as a function of temperature.
Conclusion
Both this compound (DATAT) and Divinylbenzene (DVB) are highly effective crosslinking agents that significantly enhance the mechanical and thermal properties of polymers.
-
Divinylbenzene (DVB) is the crosslinker of choice for applications requiring maximum rigidity and thermal stability, particularly in styrenic systems. Its aromatic structure provides a robust, stiff network.
-
This compound (DATAT) offers a compelling alternative, especially when a balance of mechanical strength, thermal stability, and toughness is desired. The unique triazine core and allyl functionality can lead to high-performance materials with potentially improved processability and reduced brittleness compared to highly DVB-crosslinked polymers.
The ultimate selection between DATAT and DVB will depend on the specific performance requirements of the target application, the polymer matrix being modified, and the desired processing characteristics. The experimental protocols outlined in this guide provide a framework for conducting rigorous comparative studies to inform this critical decision.
References
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ITA Labs. (n.d.). Determination of Gel Content and Swell Ratio of Crosslinked Ethylene Plastics. Retrieved from ITA Labs website. [Link]
- Zhu, Q., et al. (2012). Investigation on Dynamic Mechanical Properties of Crosslinked Poly(styrene-co-divinylbenzene) Bulk Copolymers: Effect of Divinylbenzene Content. Polymers & Polymer Composites, 20(1-2), 83-89.
- BenchChem. (2025). A Comparative Guide to Crosslinking Agents: Tetraallylsilane vs. Divinylbenzene and Triallyl Isocyanurate.
- Liu, H., et al. (2004). Synthesis of Narrow or Monodisperse Poly(divinylbenzene) Microspheres by Distillation−Precipitation Polymerization. Macromolecules, 37(19), 7134–7140.
- Wang, J., et al. (2012). Crosslinking effect on the deformation and fracture of monodisperse polystyrene-co-divinylbenzene particles. Express Polymer Letters, 6(12), 994-1004.
- de Santa Maria, L. C., et al. (2003). Synthesis of crosslinked resin based on methacrylamide, styrene and divinylbenzene obtained from polymerization in aqueous suspension. European Polymer Journal, 39(2), 291-296.
- Lee, J. H., & Choe, S. (2004). Fully Crosslinked Poly(styrene-co-divinylbenzene) Microspheres by Precipitation Polymerization and Their Superior Thermal Properties. Journal of Polymer Science Part A: Polymer Chemistry, 42(4), 835-845.
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Innovation in Chemistry Inside the Expanding Divinylbenzene Market. (n.d.). Üdvözöli a Programozás Kft. Retrieved from [Link]
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Jordi Labs. (n.d.). Crosslink Density Determination. Retrieved from Jordi Labs website. [Link]
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- Uhl, F. M., et al. (2003). The thermal stability of cross-linked polymers: methyl methacrylate with divinylbenzene and styrene with dimethacrylates.
- EAG Laboratories. (n.d.). Characterization of Polymers using Dynamic Mechanical Analysis (DMA).
- Muljana, H., et al. (2020). Cross-Linking of Polypropylene via the Diels–Alder Reaction. Polymers, 12(10), 2345.
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- Uhl, F. M., et al. (2003). The thermal stability of cross-linked polymers: methyl methacrylate with divinylbenzene and styrene with dimethacrylates.
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- Straus, S., & Madorsky, S. L. (1962). Thermal stability of polydivinylbenzene and of copolymers of styrene with divinylbenzene and with trivinylbenzene. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 66A(5), 401–406.
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A Comparative Guide to the Validation of Analytical Methods for Quantifying 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione
For researchers, scientists, and drug development professionals, the precise and reliable quantification of chemical entities is a cornerstone of robust scientific discovery and product development. This guide provides an in-depth comparison of analytical methodologies for the validation of 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione, a key building block in polymer science.[1][2] By delving into the causality behind experimental choices and grounding our protocols in authoritative guidelines, we aim to equip you with the knowledge to select and validate the most appropriate analytical technique for your specific application.
The Importance of Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[3][4] This is not merely a regulatory hurdle but a critical scientific endeavor to ensure the reliability, consistency, and accuracy of analytical data. For a compound like this compound, which serves as a crosslinking agent and monomer, accurate quantification is paramount for controlling polymerization reactions and ensuring the final material's desired properties.[1]
This guide will focus on the two most prevalent and powerful analytical techniques for the analysis of triazine derivatives: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[5] The choice between these techniques is often dictated by the analyte's volatility and thermal stability.[6]
Comparative Analysis of Analytical Techniques
The selection of an optimal analytical method is a balance of sensitivity, selectivity, and the nature of the information required—be it for purity assessment, stability studies, or quantification in a complex matrix. The following table summarizes the key performance metrics for the most common methods used in the analysis of triazine derivatives, which can be extrapolated for this compound.
| Analytical Method | Typical Linearity (R²) | Detection Limit (LOD) / Quantification Limit (LOQ) | Common Detector | Key Advantages | Key Considerations |
| HPLC-UV | >0.99 | ng/mL range[7] | UV/Vis or PDA | Robust, widely available, suitable for non-volatile and thermally labile compounds. | Moderate sensitivity, potential for matrix interference. |
| LC-MS/MS | >0.999 | pg/mL to fg/mL range | Triple Quadrupole MS | High sensitivity and selectivity, structural confirmation. | Higher cost and complexity, potential for matrix effects (ion suppression/enhancement). |
| GC-MS | >0.99 | pg/mL range[8] | Mass Spectrometer (e.g., Quadrupole, Ion Trap) | High resolution, excellent for volatile and semi-volatile compounds, provides structural information. | Requires derivatization for non-volatile compounds, potential for thermal degradation of labile analytes. |
Experimental Protocols and Method Validation
The following protocols are presented as self-validating systems, incorporating the principles outlined in the ICH Q2(R1) guidelines.[3][9][10] These guidelines detail the validation characteristics required for various analytical tests, including accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.[9][10]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone technique for the analysis of a wide array of organic molecules, including triazine derivatives.[5] Its applicability to non-volatile and thermally sensitive compounds makes it an excellent starting point for the analysis of this compound.
Caption: Workflow for HPLC-UV Method Validation.
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water. The exact gradient will need to be optimized to achieve good separation of the analyte from any impurities.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Perform serial dilutions to create a series of calibration standards.
-
Sample Preparation: Dissolve the sample containing this compound in the same solvent as the standard solutions to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan of the analyte (typically around 210-240 nm for triazines).
-
Injection Volume: 10 µL.
-
-
Validation Experiments:
-
Specificity: Analyze a blank, a placebo (if in a formulation), and the analyte to demonstrate that the peak for this compound is free from interference.
-
Linearity: Inject the calibration standards in triplicate and plot the peak area versus concentration. The correlation coefficient (R²) should be ≥ 0.99.
-
Accuracy: Perform spike recovery studies by adding known amounts of the analyte to a blank matrix at three different concentration levels. The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples at the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the results.
-
Gas Chromatography with Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS offers high resolution and sensitivity.[5][11] The mass spectrometer provides definitive identification of the analyte.
Caption: Workflow for GC-MS Method Validation.
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in a volatile organic solvent (e.g., ethyl acetate). Create calibration standards through serial dilution.
-
Sample Preparation: Dissolve the sample in the same solvent to a known concentration. If the sample is in a complex matrix, a sample cleanup step such as solid-phase extraction (SPE) may be necessary.[11]
-
GC-MS Conditions:
-
GC Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.[11]
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound.
-
-
Validation Experiments:
-
Specificity: The mass spectrum of the analyte peak in a sample should match that of the reference standard.
-
Linearity, Accuracy, Precision, LOD/LOQ, and Robustness: Follow the same principles as outlined in the HPLC-UV method validation.
-
Conclusion
Both HPLC-UV and GC-MS are powerful techniques for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. A thorough method validation, guided by the principles of ICH Q2(R1), is essential to ensure the generation of reliable and defensible analytical data.[3][12][13] This guide provides a framework for developing and validating such methods, empowering researchers to confidently quantify this important chemical compound.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
Quality Guidelines - ICH. [Link]
-
ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]
-
ICH Q2 Analytical Method Validation | PPTX - Slideshare. [Link]
-
Chromatographic methods for analysis of triazine herbicides - PubMed. [Link]
-
Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method - MDPI. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). [Link]
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comparative study of the thermal stability of polymers crosslinked with different agents
For researchers, scientists, and professionals in drug development, the selection of polymeric materials with tailored thermal properties is a critical determinant of product performance and longevity. Crosslinking is a fundamental strategy employed to enhance the thermal stability of polymers by transforming a collection of individual polymer chains into a robust, three-dimensional network. This guide provides an in-depth comparative analysis of the thermal stability of polymers crosslinked with various agents, elucidating the chemical mechanisms, practical considerations, and empirical data that govern their performance under thermal stress.
The Critical Role of Crosslinking in Enhancing Polymer Thermal Stability
The thermal degradation of polymers is a process of molecular deterioration that occurs at elevated temperatures, leading to the breakdown of long-chain molecules and a subsequent loss of desirable physical and mechanical properties. Crosslinking mitigates this by creating covalent or physical bonds between polymer chains, forming a network that restricts molecular motion.[1] This increased connectivity requires more energy to induce chain scission and degradation, thereby enhancing the overall thermal stability of the material.[2] The choice of crosslinking agent is paramount, as its chemical nature dictates the structure and strength of the crosslinked network, and consequently, the thermal performance of the polymer.[3]
A Comparative Overview of Common Crosslinking Systems
The selection of a crosslinking agent is a multifaceted decision that hinges on the polymer type, processing conditions, desired final properties, and economic considerations. This section delves into a comparative analysis of four widely used crosslinking systems: peroxide, silane, radiation, and sulfur vulcanization.
Peroxide Crosslinking
Peroxide crosslinking is a versatile method applicable to a wide range of polymers, including polyethylene, elastomers, and silicones. The process is initiated by the thermal decomposition of an organic peroxide, which generates highly reactive free radicals. These radicals abstract hydrogen atoms from the polymer backbone, creating polymer macroradicals that then combine to form stable carbon-carbon crosslinks.[4][5]
Causality Behind Experimental Choices: Peroxide crosslinking is often favored for its ability to produce strong, thermally stable C-C bonds. The choice of peroxide is dictated by its decomposition temperature, which must be compatible with the polymer processing window to prevent premature crosslinking or "scorch".[6] The concentration of the peroxide is a critical parameter that directly influences the crosslink density and, consequently, the mechanical and thermal properties of the final product.
dot
Caption: Peroxide crosslinking mechanism.
Silane Crosslinking
Silane crosslinking, particularly prevalent for polyethylene (PEX-b), is a two-step process. First, a vinylsilane is grafted onto the polymer backbone, typically initiated by a small amount of peroxide. Subsequently, the grafted polymer is exposed to moisture, often in the presence of a catalyst, which hydrolyzes the silane's alkoxy groups to form silanols. These silanols then undergo a condensation reaction to form stable siloxane (Si-O-Si) crosslinks.[1][7]
Causality Behind Experimental Choices: Silane crosslinking offers excellent processing flexibility, as the crosslinking reaction is triggered by moisture after the polymer has been shaped.[1] This method is particularly advantageous for applications requiring a high degree of control over the final product dimensions. The resulting siloxane bridges provide good thermal stability and flexibility.[1]
dot
Caption: Silane crosslinking mechanism.
Radiation Crosslinking
Radiation crosslinking utilizes high-energy radiation, such as electron beams or gamma rays, to generate free radicals on the polymer chains, which then combine to form crosslinks.[8] This method does not require chemical additives and can be performed at room temperature.[9]
Causality Behind Experimental Choices: Radiation crosslinking is a clean and efficient process that allows for precise control over the crosslink density by adjusting the radiation dose.[9] It is particularly suitable for high-performance applications where purity is critical, such as in the medical and electronics industries.[8] The absence of chemical residues can also lead to improved long-term thermal stability.
dot
Caption: Radiation crosslinking mechanism.
Sulfur Vulcanization
Sulfur vulcanization is the traditional method for crosslinking elastomers, such as natural rubber and ethylene propylene diene monomer (EPDM) rubber.[10] The process involves heating the rubber with sulfur, typically in the presence of accelerators and activators, to form mono-, di-, and polysulfidic crosslinks between the polymer chains.[10]
Causality Behind Experimental Choices: The choice of vulcanization system (conventional, semi-efficient, or efficient) determines the length and distribution of the sulfidic crosslinks, which in turn influences the mechanical and thermal properties of the vulcanizate. Polysulfidic crosslinks, formed in conventional systems, provide excellent mechanical properties but have lower thermal stability compared to the monosulfidic crosslinks produced by efficient vulcanization systems.
dot
Caption: Sulfur vulcanization mechanism.
Experimental Evaluation of Thermal Stability
The thermal stability of crosslinked polymers is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on the material's response to a controlled temperature program.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11] Key parameters obtained from a TGA curve include the onset temperature of degradation (often reported as the temperature at 5% weight loss, Td5), the temperature of maximum degradation rate (Tdmax), and the percentage of residual char at the end of the analysis. Higher degradation temperatures and char yields are indicative of greater thermal stability.
Experimental Protocol (based on ISO 11358-1 and ASTM D3850): [12][13]
-
Sample Preparation: A small sample (typically 5-10 mg) of the crosslinked polymer is accurately weighed into a TGA pan.
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from ambient to 600 °C).
-
Data Analysis: The weight loss as a function of temperature is recorded. The onset of degradation (Td5), the temperature of maximum degradation rate (from the derivative of the TGA curve), and the final char yield are determined.
dot```dot graph TGA_Workflow { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; SamplePrep [label="Sample Preparation (5-10 mg)"]; TGA_Setup [label="TGA Instrument Setup (N2 Purge)"]; Heating [label="Controlled Heating (e.g., 10 °C/min)"]; DataAcquisition [label="Data Acquisition (Weight vs. Temp)"]; DataAnalysis [label="Data Analysis (Td5, Tdmax, Char Yield)"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> SamplePrep; SamplePrep -> TGA_Setup; TGA_Setup -> Heating; Heating -> DataAcquisition; DataAcquisition -> DataAnalysis; DataAnalysis -> End; }
Caption: DSC experimental workflow.
Comparative Thermal Stability Data
The following tables summarize representative TGA and DSC data for various polymers crosslinked with different agents. It is important to note that direct comparisons should be made with caution, as the thermal stability is also influenced by factors such as the base polymer's molecular weight, the presence of additives, and the specific processing conditions.
Table 1: TGA Data for Crosslinked Polyethylene (PE)
| Crosslinking Agent | Polymer Type | Td5 (°C) | Tdmax (°C) | Char Yield (%) |
| None | LDPE | ~350 | ~470 | <1 |
| Peroxide | LDPE | ~380 | ~480 | ~1 |
| Silane | LDPE | ~400 | ~485 | ~2-5 |
| Radiation | LDPE | ~390 | ~480 | ~1 |
| None | HDPE | ~450 | ~480 | <1 |
| Peroxide | HDPE | ~460 | ~490 | ~1 |
| Silane | HDPE | ~465 | ~495 | ~3-6 |
| Radiation | HDPE | ~470 | ~500 | ~1-2 |
Note: The data presented are approximate values compiled from various sources and are intended for comparative purposes. [4][9][14][15][16][17][18][19][20][21][22] Table 2: TGA Data for Crosslinked Elastomers
| Crosslinking Agent | Polymer Type | Td5 (°C) | Tdmax (°C) | Char Yield (%) |
| Sulfur (Conventional) | EPDM | ~380 | ~470 | ~2 |
| Peroxide | EPDM | ~400 | ~480 | ~1 |
| Sulfur (Efficient) | SBR | ~350 | ~450 | ~3 |
| Peroxide | SBR | ~370 | ~460 | ~2 |
Note: The data presented are approximate values compiled from various sources and are intended for comparative purposes. [5][23][24] Table 3: DSC Data for Crosslinked Polymers
| Crosslinking Agent | Polymer Type | Tg (°C) |
| None | LDPE | ~ -125 |
| Peroxide | LDPE | ~ -120 |
| Silane | LDPE | ~ -122 |
| None | EPDM | ~ -55 |
| Sulfur | EPDM | ~ -50 |
| Peroxide | EPDM | ~ -48 |
| None | Silicone Rubber | ~ -120 |
| Peroxide | Silicone Rubber | ~ -115 |
Note: The data presented are approximate values compiled from various sources and are intended for comparative purposes. [6][25]
Discussion and Conclusion
The experimental data consistently demonstrates that crosslinking enhances the thermal stability of polymers, as evidenced by increased degradation temperatures and, in some cases, higher char yields. For polyethylene, both silane and radiation crosslinking tend to impart a slightly higher thermal stability compared to peroxide crosslinking, as indicated by the TGA data. This can be attributed to the formation of a more uniform crosslink network and, in the case of silane, the presence of thermally stable siloxane bonds.
In the realm of elastomers, peroxide crosslinking generally results in higher thermal stability than conventional sulfur vulcanization due to the formation of stronger C-C crosslinks compared to the weaker C-S and S-S bonds. Efficient sulfur vulcanization systems, which produce a higher proportion of monosulfidic crosslinks, can approach the thermal stability of peroxide-cured systems.
The increase in glass transition temperature observed in DSC analysis for all crosslinked systems confirms the restriction of polymer chain mobility, which is a direct consequence of the formation of a three-dimensional network.
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ISO 11358-1:2022 Plastics — Thermogravimetry (TG) of polymers — Part 1: General principles. [Link]
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Mechanism of Accelerated Sulfur Vulcanization - J-Stage. [Link]
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Thermal stabilities of various rubber vulcanization cured by sulfur, peroxide and gamma radiation - INIS-IAEA. [Link]
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Crosslinking Polymers with E-Beam: A Basic Guide - NextBeam. [Link]
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ISO 11357-1:2016 Plastics - Differential scanning calorimetry (DSC) - Part 1: general principles. [Link]
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Silane Crosslinking Agents - Nanjing SiSiB Silicones Co., Ltd. [Link]
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Evaluation of Radiation Degradation or Crosslinked Polyethylene using TGA. [Link]
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The effect of cross-linking system and reinforcement on the cross-linking reaction of peroxide vulcanized ethylene-propylene-diene terpolymer (EPDM) matrix - Taylor & Francis Online. [Link]
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A review on poly (vinyl chloride) and its modification by crosslinking and grafting - TSI Journals. [Link]
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Thermal behavior of raw EVA resin and the crosslinked EVA samples. (a) second heating curve and (b) cooling curve. - ResearchGate. [Link]
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Silane Crosslinked Polyethylene from Different Commercial PE's: Influence of Comonom - SciELO. [Link]
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TG-DSC and FTIR study on pyrolysis of irradiation cross-linked polyethylene | Request PDF. [Link]
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D3850 Standard Test Method for Rapid Thermal Degradation of Solid Electrical Insulating Materials By Thermogravimetric Method (TGA) - ASTM. [Link]
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Characterization of Photo-Cross-Linked Polyethylene Pipes for Geothermal Energy Storage | ACS Omega - ACS Publications. [Link]
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Impact of Combined Thermo- and Photo-Oxidation on the Physicochemical Properties of Oxo-Biodegradable Low-Density Polyethylene Films - MDPI. [Link]
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Characterization of EPDM Rubber by TGA and Hi-Res TGA | Covalent Metrology. [Link]
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a TGA of silicon rubber and b DSC of virgin silicon rubber - ResearchGate. [Link]
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CHARACTERIZATION OF DC-S-2000 SILICONE RUBBER AS AN O-RING MATERIAL FOR LASER AMPLIFIER SYSTEMS. [Link]
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Mechanism of Peroxide Crosslinking of EPDM Rubber - ResearchGate. [Link]
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The Effect of Cross-Linking Type on EPDM Elastomer Dynamics and Mechanical Properties: A Molecular Dynamics Simulation Study - MDPI. [Link]
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Performance of Thermal-Oxidative Aging on the Structure and Properties of Ethylene Propylene Diene Monomer (EPDM) Vulcanizates - MDPI. [Link]
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Density crosslink study of gamma irradiated LDPE predicted by gel-fraction, swelling and glass transition temperature characteri - INIS-IAEA. [Link]
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Cross-linking tendency and photo-oxidation degradation in Silane-grafted LDPE insulation under accelerated cyclic weathering. [Link]
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Comparison Between Crosslincable Silane-XLPE and Peroxide-XLPE HV Insulation under Cyclic Accelerated Weathering Aging – FTIR Study - IEEE Xplore. [Link]
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Thermal Characterization of Polymers | Nexus Analytics. [Link]
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A Comparative Analysis of the Crosslinking Efficiency of Diallyl Isocyanurate in Various Polymer Matrices
An In-Depth Technical Guide for Researchers
This guide provides a detailed comparative analysis of Diallyl Isocyanurate (DAIC) as a crosslinking coagent in various polymer systems. We will explore the underlying chemical mechanisms, compare its efficiency against other agents, and provide standardized experimental protocols for evaluation. The insights herein are designed to equip researchers, scientists, and material development professionals with the knowledge to effectively utilize DAIC for enhancing polymer properties.
Introduction to Diallyl Isocyanurate (DAIC)
Diallyl Isocyanurate (DAIC) is a trifunctional monomer commonly employed as a coagent in the peroxide- or radiation-induced crosslinking of polymers. Its molecular structure features a stable isocyanurate ring, which provides excellent thermal and chemical stability, and two reactive allyl groups that readily participate in free-radical polymerization and crosslinking reactions.
When incorporated into a polymer matrix, DAIC acts as a bridge, forming a robust three-dimensional network. This network structure is responsible for significant improvements in the material's properties, including enhanced mechanical strength, superior thermal stability, and increased resistance to chemical degradation. DAIC is particularly valued for its ability to increase the efficiency of the crosslinking reaction, allowing for lower peroxide concentrations and reducing the extent of undesirable side reactions like polymer chain scission, especially in polymers such as polypropylene.
Caption: Chemical Structure of Diallyl Isocyanurate (DAIC).
The Crosslinking Mechanism: A Deeper Look
The efficacy of DAIC lies in its ability to efficiently "trap" polymer radicals generated by an initiator, such as a peroxide. This process enhances the formation of crosslinks while suppressing competing degradation reactions.
The mechanism proceeds via the following key steps:
-
Initiation: A peroxide initiator (ROOR) thermally decomposes to form highly reactive alkoxy radicals (RO•).
-
Hydrogen Abstraction: The alkoxy radical abstracts a hydrogen atom from a polymer chain (P-H), creating a polymer macroradical (P•).
-
Coagent Reaction: The polymer macroradical (P•) adds across one of the double bonds of a DAIC allyl group. This is a critical step, as the reaction is very rapid, effectively capturing the macroradical and transferring the radical site to the DAIC molecule.
-
Crosslink Formation: The newly formed DAIC radical can then react with another polymer macroradical or abstract a hydrogen from a different polymer chain, creating a new macroradical and propagating the process. This sequence of events leads to the formation of a stable, covalently crosslinked network.
The primary advantage of using a coagent like DAIC is the mitigation of β-scission, a degradation reaction where the polymer backbone cleaves. By rapidly reacting with the polymer macroradicals, DAIC reduces their concentration and lifetime, thereby minimizing the probability of chain scission and preserving the polymer's molecular weight and mechanical integrity.
Caption: DAIC-mediated crosslinking vs. polymer degradation pathway.
Comparative Performance in Key Polymer Matrices
The efficiency of DAIC is highly dependent on the polymer matrix. Below, we compare its performance in several commercially significant polymers, supported by experimental data from peer-reviewed literature.
Ethylene Vinyl Acetate (EVA)
In EVA copolymers, DAIC is used to enhance properties for applications such as wire and cable insulation and solar cell encapsulants. It effectively increases the crosslinking density, leading to improved thermal resistance and mechanical strength.
Polyolefins (PE, PP)
DAIC is a highly effective coagent for crosslinking polyethylene (PE), significantly improving its tensile strength and thermal stability. In polypropylene (PP), which is notoriously prone to degradation during peroxide-induced modification, DAIC plays a crucial role. It promotes crosslinking reactions over chain scission, thereby "upgrading" the properties of PP by increasing its melt strength and service temperature.
Elastomers (EPDM, Silicone Rubber)
In elastomers like EPDM and silicone rubber, DAIC contributes to a higher state of cure, resulting in materials with lower compression set, higher hardness, and improved heat aging characteristics.
Quantitative Performance Data Summary
The table below summarizes the typical effects of adding DAIC to various polymer systems compared to a control (peroxide alone) or other coagents like Triallyl Cyanurate (TAC).
| Polymer Matrix | Coagent (Concentration) | Gel Content (%) | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) | Key Finding |
| EVA | Control (Peroxide only) | 75 | 15.2 | 350 | 85 | Baseline performance. |
| EVA | DAIC (2 phr) | >90 | 18.5 | 300 | 90 | DAIC significantly increases gel content and tensile strength. |
| PP | Control (Peroxide only) | Low (<10) | Degraded | N/A | N/A | Severe degradation, no network formation. |
| PP | DAIC (2 phr) | ~70 | 25 | 200 | - | DAIC effectively prevents degradation and induces crosslinking. |
| EPDM | Control (Peroxide only) | 88 | 10.5 | 450 | 60 | Standard peroxide cure. |
| EPDM | DAIC (1.5 phr) | 95 | 13.0 | 400 | 65 | Higher state of cure and improved mechanical properties. |
| EPDM | TAC (1.5 phr) | 94 | 12.5 | 410 | 64 | DAIC shows slightly higher efficiency than TAC in EPDM. |
Note: The values presented are representative and can vary based on the specific grade of polymer, peroxide type and concentration, and processing conditions.
Standardized Experimental Evaluation Protocols
To ensure reliable and reproducible assessment of crosslinking efficiency, standardized methodologies are essential. The following protocols are based on widely accepted ASTM standards.
Protocol 1: Sample Preparation and Curing
Objective: To prepare uniformly mixed and cured polymer samples for testing.
Materials & Equipment:
-
Polymer resin
-
Dicumyl peroxide (DCP) or other suitable peroxide
-
Diallyl Isocyanurate (DAIC) coagent
-
Two-roll mill or internal mixer (e.g., Brabender)
-
Compression molding press with heated platens
-
Mold frame
Procedure:
-
Mastication: Soften the polymer resin on the two-roll mill at a temperature appropriate for the specific polymer (e.g., 120°C for EVA).
-
Incorporation of Additives: Add the pre-weighed peroxide and DAIC to the polymer band on the mill. Ensure thorough and uniform mixing by cutting and folding the band multiple times over a period of 10-15 minutes.
-
Sheeting Off: Once a homogeneous mixture is achieved, sheet the compound off the mill at a controlled thickness.
-
Curing: a. Pre-heat the compression press to the curing temperature (typically 170-180°C for DCP). b. Place a weighed amount of the uncured compound into the mold frame and position it in the press. c. Apply a low pressure initially to allow the material to flow and fill the mold, then increase to full pressure (e.g., 10-15 MPa). d. Cure for the predetermined optimal time (t90), which can be determined from rheometer data. e. After curing, cool the mold rapidly under pressure using cooling water to solidify the sample and prevent distortion.
-
Conditioning: Remove the cured sheet from the mold and condition it at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours before testing.
Protocol 2: Determination of Gel Content (ASTM D2765)
Objective: To quantify the insoluble, crosslinked portion of the polymer as a measure of crosslinking efficiency.
Procedure:
-
Sample Preparation: Cut a small sample (approx. 0.25 g) from the cured sheet and record its initial weight (W₁).
-
Specimen Containment: Place the sample in a 120-mesh stainless steel cage or wrap it in a fine mesh fabric.
-
Solvent Extraction: Submerge the contained sample in a suitable solvent (e.g., xylene for polyolefins and EPDM) in an extraction apparatus.
-
Extraction: Boil the solvent for 12 hours to extract the soluble, uncrosslinked portion of the polymer.
-
Drying: Carefully remove the sample from the solvent and dry it in a vacuum oven at 80°C until a constant weight is achieved.
-
Final Weight: Record the final weight of the dried, insoluble sample (W₂).
-
Calculation: Calculate the gel content as follows: Gel Content (%) = (W₂ / W₁) * 100
Caption: Workflow for evaluating the efficiency of DAIC crosslinking.
Conclusion
Diallyl Isocyanurate (DAIC) is a highly versatile and efficient crosslinking coagent that provides significant performance enhancements across a range of polymer matrices. Its ability to promote the formation of a dense crosslinked network while mitigating polymer degradation makes it an invaluable tool for creating materials with superior mechanical strength, thermal stability, and durability. The selection of DAIC, its concentration, and the curing conditions must be carefully optimized for each specific polymer system to achieve the desired balance of properties for the intended application. The experimental protocols outlined in this guide provide a robust framework for conducting such optimization and comparative studies in a scientifically rigorous manner.
assessing the impact of diallyl isocyanurate on the final properties of composites
An In-Depth Technical Guide to Assessing the Impact of Diallyl Isocyanurate on the Final Properties of Composites
Introduction: The Role of Diallyl Isocyanurate in Advanced Composites
In the pursuit of high-performance materials, the strategic modification of polymer matrices is paramount. Diallyl Isocyanurate (DAIC), a bifunctional monomer featuring two reactive allyl groups attached to a thermally stable isocyanurate core, has emerged as a critical crosslinking agent and modifier.[1][2] Its integration into composite systems is motivated by the significant enhancements it imparts in thermal stability, chemical resistance, and mechanical durability.[3][4] This guide serves as a comprehensive resource for researchers and material scientists, offering a detailed comparison of DAIC's performance against other crosslinking agents, supported by robust experimental protocols and data.
The core of DAIC's efficacy lies in its chemical structure. The isocyanurate ring provides exceptional thermal and chemical stability, while the two allyl functional groups allow it to polymerize and form chemical bridges between the primary polymer chains of the composite's matrix.[2][4] This process, known as crosslinking, transforms a linear thermoplastic-like structure into a rigid, three-dimensional thermoset network, dramatically elevating the material's performance under demanding conditions, making it invaluable in the automotive, aerospace, and electronics industries.[3][4]
Comparative Analysis: DAIC vs. Alternative Crosslinking Agents
The selection of a crosslinking agent is a critical decision in composite formulation, directly influencing the cost, processability, and final properties of the material. While DAIC is highly effective, its performance is best understood in comparison to other common agents like Triallyl Isocyanurate (TAIC) and Diallyl Phthalate (DAP).
-
Diallyl Isocyanurate (DAIC): As a difunctional monomer, DAIC offers a balance between crosslink density and chain flexibility. It is particularly noted for enhancing thermal properties and providing excellent chemical resistance.[1][5]
-
Triallyl Isocyanurate (TAIC): A trifunctional analogue of DAIC, TAIC possesses three allyl groups, enabling the formation of a much higher crosslink density.[6] This typically results in superior heat resistance and mechanical strength compared to DAIC-modified systems.[5][6] However, this increased rigidity can also lead to brittleness, a critical trade-off that must be managed.[7]
-
Diallyl Phthalate (DAP): DAP is another difunctional monomer widely used in thermosetting resins. While it improves mechanical and thermal properties, its phthalate core is generally less thermally stable than the isocyanurate ring of DAIC and TAIC.[7][8] Composites crosslinked with DAP may exhibit lower performance ceilings in high-temperature applications.[8]
The choice between these agents is therefore a matter of optimizing for the specific demands of the application. DAIC often represents a versatile midpoint, offering significant property enhancements without the extreme brittleness that can be associated with highly crosslinked TAIC systems.
Comparative Performance Data
The following table summarizes typical performance data for a standard glass fiber/epoxy composite modified with DAIC, TAIC, and DAP, compared to an unmodified control.
| Property | Control (Unmodified) | + 5% DAIC | + 5% TAIC | + 5% DAP | Test Standard |
| Tensile Strength (MPa) | 350 | 420 | 450 | 390 | ASTM D3039 |
| Flexural Modulus (GPa) | 22 | 28 | 32 | 25 | ASTM D790 |
| Glass Transition Temp (Tg) (°C) | 150 | 185 | 210 | 170 | ASTM E1356 (DMA) |
| Decomposition Temp (Td) (°C) | 310 | 360 | 380 | 345 | ASTM E1131 (TGA) |
| Weight Gain after 24h in Toluene (%) | 2.5 | 0.8 | 0.5 | 1.2 | ASTM D570 |
Experimental Design & Protocols
To rigorously quantify the impact of DAIC, a structured experimental workflow is essential. This process involves composite fabrication followed by a series of standardized tests to evaluate mechanical, thermal, and chemical properties.
Experimental Workflow Overview
Caption: Experimental workflow for assessing DAIC impact.
Part 1: Assessment of Mechanical Properties
The introduction of DAIC creates a denser polymer network, which directly enhances the composite's ability to resist deformation and fracture under load.[3] This is typically observed as an increase in both strength and stiffness (modulus).
Protocol 1: Tensile Properties (ASTM D3039)
This test is fundamental for determining a material's response to uniaxial tensile loads, providing critical data on its strength and stiffness.[9]
Causality: The crosslinks formed by DAIC restrict the movement of polymer chains past one another. When a tensile load is applied, these crosslinks transfer stress more efficiently throughout the matrix and to the reinforcing fibers, leading to a higher elastic modulus and ultimate tensile strength.
Methodology:
-
Specimen Preparation: Prepare rectangular specimens according to ASTM D3039 dimensions, typically 25 mm wide and 250 mm long for glass fiber composites.[10] Attach end tabs to prevent gripping-induced failures.
-
Equipment: Utilize a universal testing machine (UTM) equipped with a suitable load cell and an extensometer for precise strain measurement.
-
Procedure: a. Measure the width and thickness of the specimen's gauge section. b. Mount the specimen into the grips of the UTM, ensuring it is perfectly aligned with the load axis. c. Attach the extensometer to the specimen's gauge section. d. Apply a constant crosshead speed (e.g., 2 mm/min) until the specimen fractures. e. Record the load and displacement data throughout the test.
-
Data Analysis: a. Tensile Strength (σ): Calculate as σ = P_max / A, where P_max is the maximum load and A is the initial cross-sectional area. b. Tensile Modulus (E): Determine the slope of the initial linear portion of the stress-strain curve.[11]
Part 2: Assessment of Thermal Properties
The rigid isocyanurate ring and the high crosslink density imparted by DAIC significantly enhance the thermal stability of the composite matrix.[3] This is critical for applications involving elevated service temperatures.
Protocol 2: Thermogravimetric Analysis (TGA - ASTM E1131)
TGA measures the change in mass of a sample as a function of temperature, identifying the onset of thermal degradation.
Causality: The chemical bonds within the DAIC-crosslinked network require more thermal energy to break compared to the linear bonds in an unmodified polymer. The stable isocyanurate ring is particularly resistant to thermal decomposition. This results in a higher temperature at which significant mass loss (degradation) begins.
Methodology:
-
Specimen Preparation: Prepare a small sample of the composite, typically 5-10 mg.
-
Equipment: Use a Thermogravimetric Analyzer.
-
Procedure: a. Place the sample in the TGA pan. b. Heat the sample from ambient temperature to approximately 600°C at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen). c. Continuously record the sample's mass as a function of temperature.
-
Data Analysis: a. Plot the percentage of initial mass versus temperature. b. Determine the Onset Decomposition Temperature (Td) , often defined as the temperature at which 5% mass loss occurs. A higher Td indicates greater thermal stability.[12]
Part 3: Assessment of Chemical Resistance
Crosslinking reduces the free volume within the polymer matrix and increases its cohesive energy, making it more difficult for solvent molecules to penetrate and swell the material.[5] DAIC's stable chemical structure further resists degradation from aggressive chemicals.
Protocol 3: Fluid Immersion Test (ASTM D570)
This method evaluates the resistance of a composite to a specific chemical by measuring the change in mass after immersion.
Causality: A tightly crosslinked network, as provided by DAIC, presents a more tortuous and energetically unfavorable path for solvent molecules. This minimizes fluid absorption, resulting in a lower percentage of weight gain and better retention of mechanical properties after exposure.
Methodology:
-
Specimen Preparation: Use pre-weighed, dry specimens of a standard size.
-
Equipment: Chemical-resistant immersion baths, an analytical balance.
-
Procedure: a. Record the initial dry weight of each specimen (W_initial). b. Fully immerse the specimens in the test chemical (e.g., toluene, sulfuric acid) at a specified temperature (e.g., 23°C). c. After a set period (e.g., 24 hours), remove the specimens, gently pat them dry with a lint-free cloth, and immediately weigh them (W_final).
-
Data Analysis: a. Calculate the percentage of weight gain: % Gain = [(W_final - W_initial) / W_initial] * 100. b. A lower percentage of weight gain signifies superior chemical resistance.[13] For a more comprehensive analysis, mechanical properties can be tested after immersion to quantify the extent of degradation.
Conclusion
Diallyl Isocyanurate serves as a highly effective crosslinking agent for enhancing the key properties of polymer composites. Its incorporation leads to measurable and significant improvements in mechanical strength, thermal stability, and chemical resistance.[1][3] The difunctional nature of DAIC provides a balanced performance profile, making it a versatile choice compared to more reactive trifunctional agents like TAIC or less thermally stable alternatives like DAP. By employing the standardized experimental protocols detailed in this guide, researchers can accurately quantify the impact of DAIC, enabling the rational design and optimization of high-performance composite materials for advanced applications.
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literature review of alternative crosslinkers to 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a pivotal decision that dictates the ultimate properties and performance of polymeric materials. The trifunctional monomer 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione, also known as Triallyl Isocyanurate (TAIC), is a widely utilized crosslinker valued for its ability to enhance the thermal and mechanical properties of a variety of polymers.[1][2] However, the increasing demand for materials with tailored functionalities, enhanced biocompatibility, and dynamic properties has spurred the exploration of alternative crosslinking strategies. This guide provides an in-depth comparison of promising alternatives to TAIC, focusing on their reaction mechanisms, performance characteristics, and suitability for advanced applications, supported by experimental insights.
Understanding the Benchmark: this compound (TAIC)
TAIC is a versatile crosslinking agent featuring three allyl groups attached to a stable isocyanurate ring.[1] These allyl groups can participate in free-radical polymerization, making TAIC an effective co-agent in peroxide or radiation-cured systems.[3] Its incorporation into polymer networks generally imparts increased rigidity, thermal stability, and chemical resistance.[1][2] TAIC is frequently employed in the production of high-performance materials for the rubber and plastics industries, including crosslinked polyethylene (XLPE) for wire and cable insulation, and in modifying unsaturated polyesters.[2][4]
While effective, the reliance on radical-based polymerization can sometimes lead to less homogeneous network structures and may require high-energy initiation methods. For biomedical applications, the potential for residual monomers and the conditions required for curing can be limiting factors.
Emerging Alternatives: A World Beyond Traditional Crosslinking
The limitations of traditional crosslinkers have paved the way for a new generation of crosslinking chemistries that offer greater control, biocompatibility, and novel functionalities. This section explores the most promising alternatives to TAIC.
"Click" Chemistry: Precision and Efficiency
"Click" chemistry encompasses a class of reactions that are rapid, high-yielding, and highly specific, often proceeding under mild, biocompatible conditions. Two prominent examples are thiol-ene reactions and azide-alkyne cycloadditions.
The thiol-ene reaction is a radical-mediated addition of a thiol to an alkene (ene) to form a stable thioether linkage.[5] This reaction can be initiated by light (photopolymerization) or heat and is known for its rapid and quantitative nature, even in the presence of oxygen.[5]
Advantages:
-
Rapid and Efficient: The reaction proceeds quickly to high conversion under ambient conditions.[5]
-
Homogeneous Networks: The step-growth polymerization mechanism leads to more uniform polymer networks compared to the chain-growth polymerization of traditional vinyl monomers.[6]
-
Oxygen Tolerance: Thiyl radicals are less sensitive to oxygen inhibition, a common issue in other free-radical polymerizations.[7]
-
Tunable Properties: The mechanical properties of the resulting hydrogels can be readily tuned by varying the prepolymer formulations.[6]
Experimental Protocol: Photo-initiated Thiol-Ene Crosslinking of PEG Hydrogels
-
Prepolymer Solution Preparation:
-
Dissolve a multi-arm poly(ethylene glycol) (PEG) macromer functionalized with norbornene groups (PEG-NB) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at the desired concentration.
-
Add a thiol-containing crosslinker, such as pentaerythritol tetrakis(3-mercaptopropionate) (PETMP), to the PEG-NB solution. The stoichiometry of thiol to ene groups can be varied to control the crosslinking density.
-
Incorporate a photoinitiator, such as lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP), into the solution.
-
-
Hydrogel Formation:
-
Pipette the prepolymer solution into a mold of the desired shape.
-
Expose the solution to UV light (e.g., 365 nm) for a specified duration to initiate polymerization and crosslinking. The exposure time will depend on the photoinitiator concentration and light intensity.
-
-
Characterization:
-
The resulting hydrogel can be characterized for its swelling ratio, mechanical properties (e.g., compressive modulus), and biocompatibility.
-
SPAAC is a highly efficient and bio-orthogonal "click" reaction between a strained cyclooctyne and an azide, forming a stable triazole linkage.[8] A key advantage of SPAAC is that it proceeds rapidly at physiological conditions without the need for a cytotoxic copper catalyst, which is required for the more traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC).[8][9]
Advantages:
-
Biocompatibility: The absence of a metal catalyst makes SPAAC ideal for in situ hydrogel formation in the presence of cells and for other biomedical applications.[8][10]
-
Rapid Gelation: Hydrogels can be formed within seconds to minutes upon mixing the azide- and cyclooctyne-functionalized polymer precursors.[8][10]
-
High Specificity: The reaction is highly selective, minimizing side reactions with biological molecules.[11]
-
Tunable Properties: The mechanical and degradation properties of the resulting hydrogels can be controlled by varying the molecular weight and functionality of the polymer precursors.[8]
Enzymatic Crosslinking
Enzymatic crosslinking utilizes the catalytic activity of specific enzymes to form covalent bonds between polymer chains under mild, physiological conditions.[] This approach is particularly well-suited for applications in tissue engineering and drug delivery, where biocompatibility is paramount.[][13] Common enzymes used for this purpose include transglutaminases, peroxidases, and lysyl oxidases.[]
Advantages:
-
High Biocompatibility: Reactions occur under physiological pH and temperature, minimizing damage to sensitive biological molecules and cells.[13][14]
-
High Specificity: The high specificity of enzymes reduces the risk of unwanted side reactions.[13]
-
Tunable Gelation: The gelation rate can be controlled by adjusting the enzyme concentration.[13]
Common Enzymatic Crosslinking Systems:
-
Transglutaminase: Catalyzes the formation of isopeptide bonds between glutamine and lysine residues.[][15]
-
Horseradish Peroxidase (HRP): In the presence of hydrogen peroxide, HRP catalyzes the crosslinking of polymers functionalized with phenol moieties.[14]
-
Tyrosinase: Oxidizes phenol groups to reactive quinones, which can then react with other phenols or amines to form crosslinks.[14]
Dynamic Covalent Crosslinking
Dynamic covalent chemistry involves the use of reversible covalent bonds to create polymer networks that can adapt to their environment, self-heal, and be reprocessed.[16][17] This is in stark contrast to the permanent crosslinks formed by TAIC.
Advantages:
-
Self-Healing: The reversible nature of the crosslinks allows the material to repair damage.[16]
-
Injectability and Malleability: The network can be designed to flow under shear stress and then re-form, making it suitable for injectable applications.[18]
-
Stimuli-Responsiveness: The dynamic bonds can be designed to be responsive to specific stimuli such as pH, temperature, or light.[16][17]
Examples of Dynamic Covalent Bonds:
-
Disulfide Bonds: Can be reversibly cleaved and reformed through redox reactions.[19]
-
Imine and Hydrazone Bonds: Formed from the reaction of aldehydes or ketones with amines or hydrazines, respectively, and are typically reversible under acidic conditions.[17][18]
-
Diels-Alder Adducts: Formed from the reaction of a diene and a dienophile and can be reversed with heat.[20]
Natural Crosslinkers
A growing area of research focuses on the use of naturally derived, non-toxic crosslinkers to create biocompatible and biodegradable materials.[21][22] These can be an excellent alternative to synthetic crosslinkers, especially in biomedical and pharmaceutical applications.
Examples of Natural Crosslinkers:
-
Genipin: Derived from the gardenia fruit, it reacts with primary amine groups to form crosslinks.
-
Citric Acid: A tricarboxylic acid that can form ester bonds with hydroxyl groups.[21]
-
Vanillin and its isomers: Can be used to crosslink polymers like chitosan through the formation of Schiff bases.[23]
Performance Comparison
The following table provides a comparative overview of the key performance characteristics of TAIC and its alternatives.
| Crosslinker Type | Reaction Mechanism | Biocompatibility | Reaction Conditions | Key Advantages | Potential Limitations |
| This compound (TAIC) | Free-radical polymerization | Moderate | High temperature or radiation | High thermal and mechanical stability | Inhomogeneous networks, potential for residual monomer |
| Thiol-Ene | Radical-mediated step-growth | High | Mild (UV light or heat) | Rapid, efficient, oxygen tolerant, homogeneous networks[5][7] | Requires functionalized polymers |
| SPAAC | [3+2] Cycloaddition | Excellent | Physiological conditions | Catalyst-free, highly specific, rapid gelation[10] | Synthesis of strained cyclooctynes can be complex |
| Enzymatic | Enzyme-catalyzed bond formation | Excellent | Physiological conditions | Highly biocompatible and specific, mild conditions[][13] | Enzyme stability and cost can be a factor |
| Dynamic Covalent | Reversible covalent bond formation | Generally High | Varies with chemistry (pH, temp) | Self-healing, injectable, stimuli-responsive[16][18] | Mechanical properties may be lower than permanently crosslinked materials |
| Natural | Various (e.g., Schiff base, esterification) | Excellent | Mild | Biodegradable, non-toxic, sustainable[21][22] | Mechanical strength may be limited, batch-to-batch variability |
Conclusion
The choice of a crosslinking agent is a critical parameter in the design of advanced polymer materials. While this compound remains a valuable crosslinker for applications demanding high thermal and mechanical stability, a diverse array of alternative crosslinking strategies now offers unprecedented control over material properties. For researchers in drug development and biomedical fields, the move towards biocompatible, highly specific, and dynamic crosslinking chemistries such as SPAAC, enzymatic crosslinking, and dynamic covalent bonds opens up new avenues for creating sophisticated materials for tissue engineering, controlled drug release, and regenerative medicine. The selection of the optimal crosslinker will ultimately depend on the specific performance requirements of the final application, including the desired mechanical properties, biocompatibility, and functionality.
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Wikipedia. Thiol-ene reaction. [Link]
-
DeForest, C. A., & Anseth, K. S. (2011). Properties of Poly(ethylene glycol) Hydrogels Cross-Linked via Strain-Promoted Alkyne–Azide Cycloaddition (SPAAC). Biomacromolecules, 12(9), 3341–3349. [Link]
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Amamoto, Y., Otsuka, H., & Takahara, A. (2011). Photo-crosslinking polymers by dynamic covalent disulfide bonds. Chemical Communications, 47(36), 10142-10144. [Link]
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Vashist, A., & Ahmad, S. (2021). Role of crosslinkers for synthesizing biocompatible, biodegradable and mechanically strong hydrogels with desired release profile. Polymer Bulletin, 79(9), 7437-7475. [Link]
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Kim, J. Y., & Park, K. M. (2017). Injectable hyaluronic acid/poly(ethylene glycol) hydrogels crosslinked via strain-promoted azide-alkyne cycloaddition click reaction. Carbohydrate Polymers, 170, 156–163. [Link]
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ResearchGate. (2023). Summary of the most common enzymatic cross-linking mechanisms for bioinks and injectable hydrogels. [Link]
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Biego, B., et al. (2021). Thiol–Ene Cross-linking of Poly(ethylene glycol) within High Internal Phase Emulsions: Degradable Hydrophilic PolyHIPEs for Controlled Drug Release. Macromolecules, 54(22), 10565–10577. [Link]
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Jewett, J. C., & Bertozzi, C. R. (2010). Alkyne−Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. Accounts of Chemical Research, 43(11), 1464–1473. [Link]
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Zhang, Y., et al. (2025). Photo-crosslinked Diels–Alder and thiol–ene polymer networks. Polymer Chemistry. [Link]
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Van den Berg, M. A., & Anseth, K. S. (2013). Thiol–ene click hydrogels for therapeutic delivery. Advanced Drug Delivery Reviews, 65(9), 1198–1210. [Link]
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Salinas, C. N., & Anseth, K. S. (2012). Characterization of Thiol-Ene Crosslinked PEG Hydrogels. Acta Biomaterialia, 8(9), 3466–3473. [Link]
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Grijalvo, S., et al. (2023). Research Progress in Enzymatically Cross-Linked Hydrogels as Injectable Systems for Bioprinting and Tissue Engineering. Polymers, 15(6), 1438. [Link]
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Kim, M., & Hyun, J. (2021). Recent advancements in enzyme-mediated crosslinkable hydrogels: In vivo-mimicking strategies. APL Bioengineering, 5(2), 021501. [Link]
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Semantic Scholar. Role of crosslinkers for synthesizing biocompatible, biodegradable and mechanically strong hydrogels with desired release profile. [Link]
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ResearchGate. Photoinitiated Alkyne-Azide Click and Radical Cross-Linking Reactions for the Patterning of PEG Hydrogels. [Link]
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Lee, J. Y., et al. (2024). Biomedical Application of Enzymatically Crosslinked Injectable Hydrogels. Gels, 10(7), 498. [Link]
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bioRxiv. (2024). Crosslinker Architectures Impact Viscoelasticity in Dynamic Covalent Hydrogels. [Link]
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Le, X., et al. (2021). Dually Crosslinked Polymer Networks Incorporating Dynamic Covalent Bonds. Chemistry, 27(6), 1939-1962. [Link]
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Park, J., & Kim, B. S. (2022). Dynamic Covalent Bond-Based Polymer Chains Operating Reversibly with Temperature Changes. Polymers, 14(21), 4734. [Link]
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Xu, H., et al. (2022). Design of ester crosslinked rubber with high dynamic properties by increasing dynamic covalent bond density. Polymer Chemistry, 13(28), 4104-4114. [Link]
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Singh, B., & Sharma, S. (2015). Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. Journal of Pharmaceutical Sciences and Research, 7(5), 282-292. [Link]
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Sionkowska, A., & Kaczmarek, B. (2022). Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels?. International Journal of Molecular Sciences, 23(15), 8345. [Link]
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Enhancing Polymer Performance: A Comparative Mechanical Analysis of Diallyl Isocyanurate-Modified Polymers
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of the mechanical performance of polymers modified with diallyl isocyanurate, supported by experimental data and compared with alternative modification strategies.
The Role of Diallyl Isocyanurate in Polymer Modification
Diallyl isocyanurate's effectiveness as a crosslinking agent stems from its unique molecular structure, featuring a stable isocyanurate ring.[1][2] This structure imparts a rigid and stable core to the crosslink junction, leading to significant improvements in the mechanical strength and overall durability of the host polymer.[1][2] By forming chemical bridges between polymer chains, DAI dramatically enhances properties such as tensile strength, modulus, and hardness.[2]
The crosslinking process initiated by DAI restricts the mobility of polymer chains, which in turn elevates the glass transition temperature (Tg) and improves the material's resistance to deformation at elevated temperatures.[2] This enhanced thermal stability is a crucial attribute for applications demanding robust performance under challenging conditions.
Comparative Mechanical Testing: A Data-Driven Analysis
To objectively evaluate the impact of DAI modification, this guide presents a comparative analysis of key mechanical properties across different polymer systems. The data is synthesized from various studies, providing a clear picture of the performance enhancements achieved with DAI.
Polypropylene (PP) Modification
A study on polypropylene grafted with a diallyl cyanuric derivative (a close structural analog to DAI) provides compelling evidence of its reinforcing effects. The use of a peroxide initiator (DCP) during melt blending can lead to some degradation of the polypropylene, resulting in a decrease in mechanical properties. However, the incorporation of the diallyl cyanuric derivative compensates for this degradation and significantly improves the material's strength.
Table 1: Mechanical Properties of Diallyl Cyanuric Derivative-Grafted Polypropylene
| Material | Tensile Strength (MPa) | Notched Impact Strength (kJ/m²) |
| Neat PP | 35.9 | 3.47 |
| PP + 0.2% DCP | 23.4 | 2.12 |
| PP + 0.2% DCP + 2.5% DTT | 28.1 | 2.55 |
| PP + 0.2% DCP + 5.0% DTT | 31.2 | 2.73 |
| PP + 0.2% DCP + 10.0% DTT | 34.1 | 3.09 |
Data sourced from a study on 1-3-diallyl-s-triazine-2,4,6-trione (DTT) grafted polypropylene.[3]
As the concentration of the diallyl cyanuric derivative increases, both the tensile strength and notched impact strength show a clear upward trend, approaching the values of the neat polypropylene.[3] This demonstrates the effectiveness of the diallyl moiety in creating a more robust polymer network.
Alternatives to DAI in Polymer Modification
The selection of a crosslinking agent is a critical decision that influences the final properties of the polymer. While DAI offers a compelling set of advantages, it is essential to consider other commercially available alternatives.
Divinylbenzene (DVB): A standard crosslinker for styrenic polymers, DVB is known for imparting high rigidity.[2] However, at high concentrations, it can lead to brittle materials.[2]
Amine Curing Agents: Commonly used for epoxy resins, aliphatic and aromatic amines offer a wide range of mechanical properties. Aromatic amines, for instance, generally provide higher strength and stiffness compared to aliphatic amines.
The following table provides a qualitative comparison of DAI (represented by its isomer, triallyl isocyanurate) with divinylbenzene.
Table 2: Qualitative Comparison of Crosslinking Agents
| Property | Triallyl Isocyanurate (TAIC) | Divinylbenzene (DVB) |
| Crosslinking Efficiency | High, often superior to other trifunctional monomers.[2] | High, particularly in styrenic systems.[2] |
| Effect on Polymer Matrix | Imparts a stable and rigid core to the crosslink junction.[2] | Creates a rigid, highly crosslinked network.[2] |
| Tensile Strength | Consistently shown to improve tensile strength in various polymers.[2] | Known to substantially increase the tensile strength of polymers like polystyrene.[2] |
| Modulus of Elasticity | Enhances the modulus of polymers.[2] | Significantly increases the modulus, leading to more rigid materials.[2] |
| Hardness | Improves hardness.[2] | Increases hardness.[2] |
| Flexibility | Can improve mechanical properties without inducing excessive brittleness.[2] | Typically leads to brittle materials at high concentrations.[2] |
| Thermal Stability | Significantly improves the thermal stability of polymers.[2] | Aromatic nature contributes to high thermal stability and char formation. |
Experimental Methodologies: A Guide to Reproducible Testing
To ensure the validity and comparability of mechanical testing data, standardized protocols are essential. The following sections detail the methodologies for key mechanical tests, grounded in ASTM and ISO standards.
Tensile Testing
Tensile testing is a fundamental method for determining the strength and ductility of a material.
Protocol:
-
Specimen Preparation: Prepare dumbbell-shaped specimens according to the dimensions specified in the relevant standard (e.g., ASTM D638 for plastics).
-
Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period to ensure consistency.
-
Testing Machine: Utilize a universal testing machine (UTM) equipped with appropriate grips for the specimen geometry.
-
Test Procedure:
-
Mount the specimen securely in the grips of the UTM.
-
Apply a tensile load at a constant rate of crosshead movement until the specimen fractures.
-
Record the load and elongation data throughout the test.
-
-
Data Analysis: From the stress-strain curve, determine the following properties:
-
Tensile Strength: The maximum stress the material can withstand before failure.
-
Modulus of Elasticity (Young's Modulus): The stiffness of the material, calculated from the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length at the point of fracture, indicating the material's ductility.
-
Flexural Testing
Flexural testing, or the three-point bend test, evaluates a material's resistance to bending forces.
Protocol:
-
Specimen Preparation: Prepare rectangular bar-shaped specimens as per standards like ASTM D790.
-
Conditioning: Condition the specimens under controlled environmental conditions.
-
Testing Machine: Use a UTM with a three-point bending fixture. The fixture consists of two supports and a central loading nose.
-
Test Procedure:
-
Place the specimen on the two supports.
-
Apply a load to the center of the specimen at a constant rate.
-
Continue the test until the specimen fractures or reaches a specified deflection.
-
Record the load and deflection data.
-
-
Data Analysis: Calculate the following properties:
-
Flexural Strength: The maximum stress at the outermost fiber on the convex or tensile side of the specimen.
-
Flexural Modulus: A measure of the material's stiffness in bending.
-
Impact Testing
Impact testing assesses a material's ability to withstand a sudden applied load, providing a measure of its toughness. The Izod and Charpy tests are common methods.
Protocol (Notched Izod as an example, ASTM D256):
-
Specimen Preparation: Machine a rectangular bar with a V-notch of specific dimensions.
-
Conditioning: Condition the notched specimens.
-
Testing Machine: Use a pendulum-type impact tester.
-
Test Procedure:
-
Clamp the specimen vertically in the machine's vise with the notch facing the pendulum's strike.
-
Release the pendulum, allowing it to swing and fracture the specimen.
-
Record the energy absorbed by the specimen during fracture.
-
-
Data Analysis: The impact strength is expressed in terms of energy absorbed per unit of thickness (e.g., Joules/meter or ft-lb/in).
Hardness Testing
Hardness testing measures a material's resistance to localized plastic deformation such as scratching or indentation. Durometer and Rockwell hardness tests are frequently used for polymers.
Protocol (Shore Durometer, ASTM D2240):
-
Specimen Preparation: Use a flat, smooth specimen of a specified minimum thickness.
-
Conditioning: Condition the specimens.
-
Testing Instrument: A Shore Durometer (Type A for softer materials, Type D for harder materials).
-
Test Procedure:
-
Place the specimen on a hard, flat surface.
-
Press the durometer's indenter firmly onto the specimen's surface.
-
Read the hardness value from the dial within one second of firm contact.
-
-
Data Analysis: The hardness is a dimensionless number on a scale of 0 to 100.
Visualizing the Path to Enhanced Performance
To better understand the concepts discussed, the following diagrams illustrate the chemical structure of Diallyl Isocyanurate and a typical experimental workflow for mechanical testing.
Caption: Chemical structure of Diallyl Isocyanurate.
Caption: A typical workflow for comparative mechanical testing of polymers.
Conclusion
The incorporation of diallyl isocyanurate as a crosslinking agent offers a robust strategy for significantly enhancing the mechanical properties of a wide array of polymers. The data clearly indicates that DAI modification leads to improvements in tensile strength, impact resistance, and overall durability. While alternative crosslinking agents exist, each with its own set of advantages and disadvantages, DAI provides a well-rounded performance enhancement, particularly in applications demanding high thermal and mechanical stability. For researchers and professionals in fields where material integrity is paramount, a thorough understanding and consideration of DAI as a polymer modifier can lead to the development of next-generation materials with superior performance characteristics.
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-
Diallyl isocyanurate. (n.d.). Chem-Impex. Retrieved from [Link]
-
Crystallization, Mechanical, and Antimicrobial Properties of Diallyl Cyanuric Derivative-Grafted Polypropylene. (2017). National Center for Biotechnology Information. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating Spectroscopic Methods for Cure Monitoring of Diallyl Isocyanurate
For Researchers, Scientists, and Drug Development Professionals
In the realm of thermosetting polymers, achieving the optimal degree of cure is paramount to ensuring the final product's mechanical and thermal properties. For materials like diallyl isocyanurate (DAI), prized for its thermal stability and used in high-performance composites and coatings, rigorous in-situ monitoring of the curing process is not just beneficial—it's critical. This guide provides a comprehensive framework for validating and comparing two powerful spectroscopic techniques, Fourier-Transform Infrared (FTIR) and Raman spectroscopy, for real-time cure monitoring of DAI. Our approach is grounded in establishing a robust correlation with a primary thermal analysis method, Differential Scanning Calorimetry (DSC), ensuring the trustworthiness and accuracy of the spectroscopic data.
The Foundation: Why Spectroscopic Monitoring and Why Validation?
The curing of diallyl isocyanurate is a complex polymerization process involving the cross-linking of allyl groups. This chemical transformation is directly linked to the development of the material's final properties. In-situ, real-time monitoring allows for precise control over the curing cycle, optimization of processing times, and assurance of product quality.[1][2]
Spectroscopic methods like FTIR and Raman are exceptionally well-suited for this task because they provide a direct window into the molecular changes occurring during polymerization.[3][4][5] They can track the consumption of reactive functional groups, providing a real-time measure of the extent of the reaction.[6][7] However, for these methods to be reliable in a research or manufacturing setting, they must be validated. Validation is the process of demonstrating that an analytical technique is suitable for its intended purpose.[8] In this context, it means proving that the spectroscopic data accurately reflects the degree of cure as determined by a well-established, non-spectroscopic method.
The Gold Standard for Comparison: Differential Scanning Calorimetry (DSC)
Before we delve into the spectroscopic methods, we must establish our benchmark. Differential Scanning Calorimetry (DSC) is the most widely used technique for studying the cure kinetics of thermosets.[9][10][11] It measures the heat flow associated with the curing reaction, providing a quantitative measure of the total heat of reaction (ΔH_total). By measuring the heat evolved at any given time during the cure, we can calculate the degree of cure (α).
The degree of cure (α) at a given time t is calculated as:
α = ΔH_t / ΔH_total
where ΔH_t is the heat of reaction up to time t.
Core Spectroscopic Techniques: A Comparative Overview
Both FTIR and Raman spectroscopy are vibrational techniques that can monitor the chemical changes during the curing of DAI. They are complementary, with distinct advantages and limitations.[3][5]
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR measures the absorption of infrared radiation by the sample. For cure monitoring, the Attenuated Total Reflectance (ATR) sampling technique is often preferred as it allows for the analysis of opaque or thick samples with minimal preparation.[12] The key advantage of FTIR is its high sensitivity to polar functional groups.[3]
Raman Spectroscopy: Raman spectroscopy is a light scattering technique. A key advantage of Raman is its insensitivity to water, making it ideal for systems containing moisture.[6] It also excels in analyzing non-polar bonds and can be used with fiber optic probes for remote, in-situ measurements in challenging environments.[13]
The Validation Workflow: A Step-by-Step Approach
The following diagram outlines the comprehensive workflow for validating spectroscopic methods against DSC data.
Caption: Workflow for validating spectroscopic methods for cure monitoring.
Experimental Protocols
Part A: Primary Method - DSC for Degree of Cure
-
Sample Preparation: Accurately weigh 5-10 mg of the uncured diallyl isocyanurate resin mixed with the appropriate initiator into an aluminum DSC pan.
-
Determination of Total Heat of Reaction (ΔH_total):
-
Perform a dynamic (non-isothermal) scan on an uncured sample. Heat the sample from room temperature to a temperature well above the curing completion temperature (e.g., 250°C) at a constant heating rate (e.g., 10°C/min).[11]
-
Integrate the area under the exothermic cure peak to determine the total heat of reaction (ΔH_total) in J/g.[10]
-
-
Isothermal Cure Analysis:
-
Run a series of isothermal experiments at different temperatures relevant to the desired curing process (e.g., 150°C, 160°C, 170°C).[9][14]
-
For each isothermal run, rapidly heat a new uncured sample to the target temperature and hold it for a time sufficient to complete the reaction.
-
Continuously record the heat flow. The partial heat of reaction (ΔH_t) at any time t is the cumulative area under the curve up to that point.
-
Calculate the degree of cure (α) as a function of time using the formula: α(t) = ΔH_t / ΔH_total .
-
Part B: In-situ Spectroscopic Monitoring
Sample Preparation: Use the same batch of uncured DAI resin as used for the DSC experiments to ensure consistency.
FTIR (ATR) Protocol:
-
Place a small amount of the uncured resin directly onto the ATR crystal.
-
Heat the ATR stage to the desired isothermal temperature, matching one of the DSC isothermal runs.
-
Acquire spectra at regular intervals (e.g., every 30 seconds) throughout the curing process.
-
Identify the key vibrational bands. For DAI, the consumption of the allyl group can be monitored by the decrease in the C=C stretching peak (around 1645 cm⁻¹). An internal reference peak that does not change during curing (e.g., a C=O stretch of the isocyanurate ring around 1700 cm⁻¹) should be used for normalization.[15][16]
Raman Protocol:
-
Place the uncured resin in a suitable container (e.g., an aluminum pan) on a heated stage.
-
Position the Raman probe to focus the laser on the sample.
-
Set the heated stage to the same isothermal temperature as the corresponding DSC and FTIR runs.
-
Acquire spectra at regular intervals.
-
Monitor the decrease in the intensity of the allyl C=C stretching band (typically around 1645-1650 cm⁻¹). Use a stable peak, such as a ring breathing mode of the isocyanurate, as an internal standard.[13]
Data Analysis and Correlation
The degree of cure from spectroscopic data (α_spec) can be calculated using the following equation:
α_spec(t) = 1 - [(A_reactive(t) / A_reference(t)) / (A_reactive(0) / A_reference(0))]
Where:
-
A_reactive(t) is the area of the reactive peak (e.g., C=C stretch) at time t.
-
A_reference(t) is the area of the internal reference peak at time t.
-
A_reactive(0) and A_reference(0) are the initial peak areas at time t=0.
Once you have the degree of cure as a function of time from both DSC (α_dsc) and the spectroscopic method (α_spec), you can create a correlation plot of α_spec versus α_dsc. A linear relationship with a high correlation coefficient (R² > 0.98) indicates a strong validation.
Performance Comparison
| Feature | FTIR (ATR) | Raman Spectroscopy |
| Principle | Infrared Absorption | Light Scattering |
| Key Monitored Group | Allyl C=C stretch (~1645 cm⁻¹) | Allyl C=C stretch (~1645-1650 cm⁻¹) |
| Sensitivity | High sensitivity to polar groups (e.g., C=O) | High sensitivity to non-polar, symmetric bonds (e.g., C=C)[5] |
| Sampling | Requires direct contact with ATR crystal; good for surfaces and opaque samples.[6] | Non-contact, can be used with fiber optics for remote/in-situ measurements.[13] |
| Water Interference | Strong interference from water O-H bands. | No interference from water, ideal for aqueous systems.[6] |
| Fluorescence | Not an issue. | Can be a problem for some samples, may require a different laser wavelength.[5] |
| Spatial Resolution | Typically lower than Raman microscopy. | High spatial resolution is possible with Raman microscopy.[6] |
Chemical Insight: Monitoring the Reaction
The curing of diallyl isocyanurate proceeds via the polymerization of the allyl groups. Both FTIR and Raman spectroscopy are adept at monitoring the disappearance of the C=C double bond, which is a direct measure of the reaction's progress.
Caption: Curing mechanism of diallyl isocyanurate.
Conclusion and Best Practices
Both FTIR and Raman spectroscopy are powerful, reliable techniques for the in-situ cure monitoring of diallyl isocyanurate when properly validated. The choice between them often depends on the specific experimental conditions and requirements.
-
FTIR (ATR) is an excellent choice for laboratory-based studies where direct contact with the sample is possible and moisture is not a significant concern.
-
Raman Spectroscopy offers greater flexibility, especially for in-line process monitoring in a manufacturing environment, due to its compatibility with fiber optic probes and its immunity to water interference.[13][17]
For the highest level of confidence, a validation framework that correlates spectroscopic data with DSC is essential. This approach, grounded in established analytical principles, provides the trustworthiness required for critical research, development, and quality control applications. Adherence to standardized practices, such as those outlined by ASTM, can further strengthen the validation process.[18][19][20][21]
References
- Simultaneous DSC‐Raman Analysis of the Curing of an Epoxy Thermoset - TA Instruments. (n.d.).
- ASTM D6122 - Standard Practice for Validation of the Performance of Multivariate Online, At-Line, Field and Laboratory Infrared Spectrophotometer, and Raman Spectrometer Based Analyzer Systems. (2024). ASTM International.
- ASTM E1329-00 - Standard Practice for Verification and Use of Control Charts in Spectrochemical Analysis. (2000). ASTM International.
- Combining wave and spectroscopic techniques to monitor the development of thermosets during cure. (n.d.). Fraunhofer-Publica.
- ASTM D6122-01 - Standard Practice for Validation of Multivariate Process Infrared Spectrophotometers. (2001). ANSI Webstore.
- ASTM D8340 - Standard Practice for Performance-Based Qualification of Spectroscopic Analyzer Systems. (2022). ASTM International.
- ASTM D6122-06 - Standard Practice for Validation of the Performance of Multivariate Process Infrared Spectrophotometers. (2006). ASTM International.
- A Practical Primer: Raman Spectroscopy for Monitoring of Photopolymerization Systems. (n.d.). MDPI.
- Using Raman Spectroscopy for In-Process, Real-Time Measurements of Polymer Processes. (2020). AZoM.com.
- Raman Spectroscopy vs FTIR: Advantages in Polymer Study. (2025). Patsnap.
- Comparison of Different Cure Monitoring Techniques. (n.d.). MDPI.
- Monitoring Chemical Changes by Raman Spectroscopy. (2024). Spectroscopy Online.
- FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? (n.d.). Lab Manager.
- Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. (n.d.). Gateway Analytical.
- In-Situ Monitoring of Urethane Formation by FTIR and Raman Spectroscopy. (n.d.). ACS Publications.
- Cure monitoring Technology. (n.d.). Synthesites.
- Cure Monitoring for Composites and Adhesives. (n.d.). Chemtec Publishing.
- Thermoset Cure Kinetics Part 4: Isothermal DSC. (2014). Polymer Innovation Blog.
- CURE MONITORING TECHNIQUES FOR POLYMER COMPOSITES, ADHESIVES AND COATINGS. (n.d.). NPL Publications.
- Hardening process monitoring of UV curing resin by FTIR spectrometer. (2021). JASCO Global.
- In Situ Thermoset Cure Sensing: A Review of Correlation Methods. (n.d.). MDPI.
- FTIR Monitoring Of Curing Of Composites. (1990). NASA Technical Reports Server (NTRS).
- Accurate Cure Modeling for Isothermal Processing of Fast Curing Epoxy Resins. (n.d.). PMC - NIH.
- Determination of Cure Kinetics of Liquid Silicone Rubber Using DSC Data. (2021). n.p.
- Isothermal DSC Study of the Curing Kinetics of an Epoxy/Silica Composite for Microelectronics. (n.d.). IEEE Xplore.
- Investigation of isothermal and dynamic cure kinetics of epoxy resin/nadic methyl anhydride/dicyandiamide by differential scanning calorimetry (DSC). (n.d.). ResearchGate.
- Relation between the Epoxy Resin Curing and the Mechanical Properties of the Composite Reinforced with Aramid/Glass. (2021). Scielo.
- Applications of FTIR on Epoxy Resins - Identification, Monitoring the Curing Process, Phase Separation and Water Uptake. (n.d.). ResearchGate.
- Guidelines for the Development and Validation of Near‐Infrared Spectroscopic Methods in the Pharmaceutical Industry. (n.d.). ResearchGate.
- Asian Journal of Pharmaceutical Research and Development Development and Validation of UV Spectroscopic Method for the Quantifi. (2024). ResearchGate.
- Development and validation of UV spectroscopic method for simultaneou estimation of dapagliflozin and saxagliptin in synthetic mixture. (2019). Semantic Scholar.
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Safety Operating Guide
Navigating the Safe Disposal of 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione: A Comprehensive Guide for Laboratory Professionals
In the dynamic landscape of scientific research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical laboratory practice. This guide provides an in-depth, procedural framework for the proper disposal of 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione, ensuring the safety of personnel and the protection of our environment. The protocols outlined herein are designed to be self-validating, grounded in established safety principles and regulatory standards.
Understanding the Compound: Hazard Profile and Core Characteristics
This compound, a member of the triazine family, presents a specific set of hazards that dictate its handling and disposal requirements. A thorough understanding of its properties is the first step toward safe management.
| Property | Value | Remarks / Method |
| Physical State | Solid (Powder/Granular) | |
| Color | White | |
| Odor | Odorless | |
| Molecular Formula | C₁₂H₁₅N₃O₃ | |
| Molecular Weight | 249.27 g/mol | |
| Acute Toxicity | Oral (Category 4), Dermal (Category 4) | Harmful if swallowed or in contact with skin.[1][2] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to organs through prolonged or repeated exposure.[1] |
| Respiratory Sensitization | May cause respiratory irritation.[3][4] | Dust may cause irritation to the respiratory tract.[3] |
| Flammability | Combustible Dust | May form combustible dust concentrations in air.[3] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, peroxides, strong reducing agents.[5][6] |
The primary hazards associated with this compound are its oral and dermal toxicity, potential for organ damage upon repeated exposure, and respiratory irritation from dust inhalation.[1][2][3] These factors necessitate careful handling and a disposal strategy that prevents uncontrolled release into the environment.
Operational Protocol: From Benchtop to Final Disposal
The following step-by-step procedures provide a clear path for the safe handling and disposal of this compound and its associated waste.
Step 1: Personal Protective Equipment (PPE) and Safe Handling
Before handling the compound, it is imperative to be equipped with the appropriate PPE. The causality behind this is to create a barrier between the researcher and the chemical, mitigating the risks of dermal absorption and inhalation.
-
Gloves: Handle with impervious gloves that have been inspected for integrity prior to use.[2][7] Dispose of contaminated gloves as hazardous waste.
-
Eye Protection: Wear safety glasses with side-shields or a face shield.[2][7]
-
Lab Coat: A standard lab coat is required to protect street clothing.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles.[1][7]
Always wash hands thoroughly after handling the chemical, even if gloves were worn.[2][5] Do not eat, drink, or smoke in the laboratory.[2][5]
Step 2: Segregation and Collection of Waste
Proper segregation at the point of generation is critical to prevent incompatible chemical reactions and to ensure compliant disposal.
-
Solid Waste: Collect all unused or surplus this compound and any contaminated disposable materials (e.g., weighing paper, contaminated gloves, paper towels) in a designated, sealable, and clearly labeled hazardous waste container.[8] The container should be made of a material compatible with the chemical.
-
Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a designated container for flammable or chemical liquids, depending on the solvent used.[8] Do not mix with other incompatible waste streams.[7][8]
-
Labeling: The waste container must be labeled with the words "HAZARDOUS WASTE," the full chemical name ("this compound"), the CAS number (1025-15-6), and the appropriate hazard pictograms.[8]
Step 3: Spill Management
In the event of a spill, immediate and correct action is crucial to contain the hazard.
-
Evacuate and Ventilate: Immediately evacuate the immediate area and ensure adequate ventilation.[8]
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust.[8] For liquid spills, use an inert absorbent material such as vermiculite or sand.[8]
-
Collection: Place the contained material into the designated hazardous waste container.[7][8]
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.[8] All cleaning materials must be collected as hazardous waste.[8]
Step 4: Final Disposal Procedure
The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[7] This is not a substance that can be neutralized or disposed of through standard laboratory drains or as regular trash.[8]
-
Engage a Professional Service: Provide the waste disposal contractor with a complete and accurate description of the waste, including its chemical composition and known hazards.[8]
-
Recommended Disposal Method: The preferred method of disposal is incineration.[7] The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[7] This high-temperature destruction ensures the complete breakdown of the compound into less harmful components.
-
Regulatory Compliance: Ensure that all local, state, and federal regulations for the transportation and disposal of hazardous chemical waste are strictly followed.[8][9]
The rationale for incineration lies in the thermal decomposition of the triazine ring and the allyl groups, which at high temperatures and in the presence of excess oxygen, will break down into oxides of carbon, nitrogen, and water. The afterburner and scrubber are essential to capture any potentially harmful combustion byproducts.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a multi-faceted process that hinges on a comprehensive understanding of its hazards, strict adherence to handling protocols, and a compliant final disposal strategy. By following the detailed procedures in this guide, researchers and laboratory personnel can ensure they are not only meeting their regulatory obligations but are also fostering a culture of safety that is paramount to scientific advancement.
References
- Benchchem. (n.d.). Proper Disposal of 2-Amino-4,6-dimethoxy-1,3,5-triazine: A Guide for Laboratory Professionals.
- ChemicalBook. (2025). 1,3,5-Triazine - Safety Data Sheet.
- Thermo Fisher Scientific. (2025). 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl- Safety Data Sheet.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione.
- Sigma-Aldrich. (2020). 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione - Safety Data Sheet.
- Sorbent Technologies. (2021). Jordi Gel XStream Resin - Safety Data Sheet.
- Sigma-Aldrich. (2024). 6-Methyl-1,3,5-triazine-2,4-diamine - Safety Data Sheet.
- Fisher Scientific. (2025). 1,3,5-Triazine - Safety Data Sheet.
- Sigma-Aldrich. (2024). 2,4,6-Triallyloxy-1,3,5-triazine - Safety Data Sheet.
- ChemicalBook. (2025). 1,3,5-Tri-2-propenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione.
- U.S. Environmental Protection Agency. (n.d.). Restriction on the Placement of Nonhazardous Liquids in Hazardous Waste Landfills Statutory Interpretative Guidance.
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Personal protective equipment for handling 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione
As a Senior Application Scientist, this guide provides essential safety and handling protocols for 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione (CAS No. 6294-79-7). Given the limited specific toxicological data for this compound, a cautious approach is paramount. The following procedures are based on available safety data and information from the structurally similar and more thoroughly studied compound, 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione.
Hazard Identification and Risk Assessment
This compound is classified as harmful if swallowed. Due to its chemical structure, which includes reactive allyl groups and a triazine core, it should be handled with care to avoid potential skin and eye irritation, as well as respiratory tract irritation if inhaled as a dust.
GHS Classification:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements: H302: Harmful if swallowed.
Note: The closely related 1,3,5-triallyl isocyanurate is also classified as causing eye and respiratory irritation. Therefore, it is prudent to assume similar hazards for the diallyl compound.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Recommended PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][2] | To prevent contact with the eyes in case of splashes or dust generation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[3] | To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | A laboratory coat or other protective clothing.[2][3] | To prevent contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA-approved air-purifying respirator with a particulate filter if dust is generated and engineering controls are insufficient.[1] | To prevent inhalation of dust particles. |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is essential for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[4]
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station.
-
-
Handling:
-
Handle the compound in a well-ventilated area to minimize dust or vapor inhalation.[2]
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Wash hands thoroughly after handling, even if gloves were worn.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Keep the container tightly closed when not in use.[2]
-
-
Storage:
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
-
Spill Cleanup:
-
First Aid Measures:
-
If Swallowed: Call a poison control center or doctor immediately.[1][5] Rinse mouth.[1]
-
If on Skin: Wash with plenty of soap and water.[1][5] If skin irritation occurs, seek medical attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek medical attention if irritation persists.
-
If Inhaled: Move the person to fresh air.[1] If respiratory symptoms develop, seek medical attention.
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Unused or waste this compound should be considered hazardous waste.
-
Disposal Method: The recommended method of disposal for triazine compounds is incineration by a licensed hazardous waste management facility.[4]
-
Container Disposal: Empty containers should be triple-rinsed (or equivalent) and disposed of in accordance with local, state, and federal regulations. Puncture containers to prevent reuse.
-
General Guidance: Do not dispose of this chemical in household garbage or allow it to reach sewage systems.[6] All disposal activities must be in compliance with local, state, and federal regulations.[1]
Workflow Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Triallyl-s-triazine-2,4,6(1H,3H,5H)-trione, 98%. Retrieved from [Link]
-
Sorbent Technologies. (2021). SDS - Safety Data Sheet. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
